DL-[1,3-13C2]Glyceraldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxy(1,3-13C2)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C([13CH]=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.063 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to DL-[1,3-¹³C₂]Glyceraldehyde: Structure, Properties, and Applications in Metabolic Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of DL-[1,3-¹³C₂]Glyceraldehyde. It delves into the core principles of its use as a stable isotope tracer, providing both the theoretical underpinnings and practical methodologies required to leverage this powerful tool in metabolic research.
Introduction: The Significance of Isotopic Tracers in Modern Biology
Glyceraldehyde is the simplest aldose sugar and, in its phosphorylated form (glyceraldehyde-3-phosphate), represents a critical junction in central carbon metabolism, linking glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.[1][2] Understanding the flow of carbon through these pathways—a discipline known as Metabolic Flux Analysis (MFA)—is paramount to deciphering the metabolic states of both healthy and diseased cells.
Stable isotope-labeled compounds, such as DL-[1,3-¹³C₂]Glyceraldehyde, are indispensable tools for these investigations.[3] By replacing specific carbon atoms with the heavy isotope ¹³C, we can trace their journey through complex biochemical networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for a dynamic and quantitative assessment of pathway activity, offering insights that are unattainable through genomics or proteomics alone. This guide focuses on the unique advantages and applications of the [1,3-¹³C₂] labeling pattern for elucidating metabolic phenotypes.
Core Chemical Structure and Physicochemical Properties
DL-[1,3-¹³C₂]Glyceraldehyde is a racemic mixture of the D and L enantiomers of glyceraldehyde, isotopically enriched at the C1 (aldehyde) and C3 (primary alcohol) positions. This specific labeling is crucial for its utility as a tracer.
Caption: Chemical structure of [1,3-¹³C₂]Glyceraldehyde.
The table below summarizes the key properties of this compound. While many physical properties are reported for the unlabeled analogue, they are expected to be nearly identical for the isotopically labeled version due to the negligible effect of isotopic substitution on intermolecular forces.
| Property | Value | Source |
| Chemical Name | DL-[1,3-¹³C₂]Glyceraldehyde | - |
| CAS Number | 478529-53-2 | [4] |
| Molecular Formula | ¹³C₂C₁H₆O₃ | [5] |
| Molecular Weight | 92.1 g/mol | [5] |
| Unlabeled MW | 90.08 g/mol | [6] |
| Appearance | Colorless solid or syrup | [1][7] |
| Melting Point | ~145 °C (for unlabeled) | [6][7] |
| Solubility | Soluble in water | [6][7] |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
The Rationale: Why Use a [1,3-¹³C₂] Labeling Strategy?
The choice of an isotopic tracer is a critical experimental decision. The [1,3-¹³C₂] labeling pattern of glyceraldehyde is particularly powerful for dissecting the lower half of glycolysis and its branch points.
Causality Behind the Choice: When DL-[1,3-¹³C₂]Glyceraldehyde is introduced to cells, it is phosphorylated to glyceraldehyde-3-phosphate (G3P), entering the metabolic network. The two ¹³C labels are located at the terminal carbons of this three-carbon molecule. As G3P is metabolized to pyruvate, the C1 label is retained on the carboxyl carbon of pyruvate (C1), while the C3 label is retained on the methyl carbon of pyruvate (C3). This M+2 labeled pyruvate becomes a unique signature that can be tracked into downstream pathways.
Caption: Conceptual flow of an isotopic tracer experiment.
This strategy is superior to using a uniformly labeled ([U-¹³C₃]) tracer in certain contexts because it provides more specific information. For instance, it allows for the clear differentiation of carbon atoms that have passed through the oxidative vs. non-oxidative phases of the pentose phosphate pathway.
Key Applications in Research and Drug Development
Tracing Central Carbon Metabolism and Anaplerosis
The primary application of DL-[1,3-¹³C₂]Glyceraldehyde is to quantify the flux through glycolysis and the TCA (Krebs) cycle.
-
Glycolysis: As shown in the diagram below, the metabolism of [1,3-¹³C₂]G3P through glycolysis directly produces [1,3-¹³C₂]Pyruvate. The detection of this M+2 isotopologue in downstream metabolites like Lactate ([1,3-¹³C₂]Lactate) or Alanine ([1,3-¹³C₂]Alanine) provides a direct, quantifiable measure of glycolytic flux from the G3P node.
-
TCA Cycle Entry: The resulting [1,3-¹³C₂]Pyruvate can be converted to [1,3-¹³C₂]Acetyl-CoA by pyruvate dehydrogenase (PDH) and enter the TCA cycle. This will lead to M+2 labeling in early TCA intermediates like citrate. Alternatively, it can be carboxylated by pyruvate carboxylase (PC) to form [1,3-¹³C₂]Oxaloacetate, a key anaplerotic reaction. Tracking the specific isotopologues of TCA cycle intermediates allows for the precise determination of the relative contributions of PDH and PC pathways.
Caption: Simplified metabolic fate of DL-[1,3-¹³C₂]Glyceraldehyde.
Elucidating Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic alterations, famously characterized by a preference for glycolysis even in the presence of oxygen (the Warburg effect).[8] Unlabeled glyceraldehyde itself has been shown to inhibit cancer cell growth, presumably by interfering with this glycolytic addiction.[8][9]
DL-[1,3-¹³C₂]Glyceraldehyde is an ideal tool to study these phenomena with high precision. In drug development, it can be used to:
-
Assess Target Engagement: Determine if a drug targeting a glycolytic enzyme effectively reduces the flux of the ¹³C label.
-
Identify Resistance Mechanisms: Observe if cancer cells bypass a drug-induced block by rerouting the ¹³C label through alternative pathways.
-
Profile Metabolic Phenotypes: Characterize the metabolic signature of different cancer cell lines or patient-derived xenografts to identify potential therapeutic vulnerabilities.
Experimental Workflow: From Cell Culture to Data Analysis
Executing a successful stable isotope tracing experiment requires meticulous attention to detail. The following protocols represent a self-validating system, where proper controls and precise execution ensure the trustworthiness of the resulting data.
Caption: General experimental workflow for stable isotope tracing.
Protocol: ¹³C Labeling in Adherent Mammalian Cells
-
Cell Seeding: Seed cells (e.g., a human cancer cell line) in multi-well plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in standard growth medium for 24 hours.
-
Medium Preparation: Prepare the labeling medium. This typically involves a base medium (e.g., DMEM) lacking the standard carbon source (glucose), supplemented with dialyzed serum and the experimental carbon source, DL-[1,3-¹³C₂]Glyceraldehyde, at a physiologically relevant concentration (e.g., 1-5 mM).
-
Initiation of Labeling: Aspirate the standard medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to each well. This is time zero (T=0).
-
Time Course: Incubate the cells for the desired time points. A typical time course might include T=0, 1h, 4h, and 24h to capture both rapid and steady-state labeling kinetics.
Protocol: Metabolite Extraction
Causality: The goal is to instantly halt all enzymatic activity to preserve the metabolic snapshot at that exact moment. This is achieved by rapid temperature drop and extraction with a cold organic solvent mixture that precipitates proteins and solubilizes small molecule metabolites.
-
Quenching: At each time point, rapidly aspirate the labeling medium. Immediately place the plate on dry ice.
-
Extraction Solvent Addition: Add a pre-chilled (-80°C) extraction solvent to each well. A common choice is an 80:20 mixture of methanol:water. The volume should be sufficient to cover the cells (e.g., 1 mL for a 6-well plate).
-
Cell Lysis and Collection: Place the plates on a shaker at 4°C for 10 minutes to ensure complete lysis and extraction. Scrape the cells from the bottom of the well using a cell scraper.
-
Centrifugation: Transfer the cell lysate/solvent mixture to a microcentrifuge tube. Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. This sample is now ready for analysis or can be stored at -80°C.
Protocol: Sample Analysis by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the labeled extracts.
-
Chromatography: Inject the metabolite extract onto an appropriate LC column (e.g., a HILIC or reverse-phase column) to separate the metabolites over time.
-
Mass Spectrometry: The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition: The mass spectrometer is operated in a mode that scans for a range of mass-to-charge ratios (m/z), allowing for the detection of all isotopologues of a given metabolite simultaneously.
Data Interpretation: From Mass Shifts to Biological Insight
The raw data from the LC-MS consists of peaks corresponding to different metabolites. For each metabolite, a full mass spectrum is obtained. The incorporation of ¹³C from DL-[1,3-¹³C₂]Glyceraldehyde will result in a predictable mass shift.
Example Interpretation: For Pyruvate (unlabeled MW = 88.03), we would expect to see:
-
M+0: A peak at ~87.02 m/z (in negative mode) corresponding to the unlabeled pyruvate naturally present in the cell.
-
M+2: A peak at ~89.02 m/z corresponding to pyruvate that has been newly synthesized from the [1,3-¹³C₂]Glyceraldehyde tracer.
The relative abundance of the M+2 peak compared to the M+0 peak over time provides a direct measure of the rate of pyruvate synthesis from glyceraldehyde.
| Metabolite | Unlabeled MW | Expected Labeled Isotopologue | Mass Shift | Implied Pathway |
| Pyruvate | 88.03 | [1,3-¹³C₂]Pyruvate | M+2 | Glycolysis |
| Lactate | 90.05 | [1,3-¹³C₂]Lactate | M+2 | Glycolysis / Fermentation |
| Alanine | 89.09 | [1,3-¹³C₂]Alanine | M+2 | Glycolysis / Transamination |
| Citrate | 192.12 | [1,2-¹³C₂]Citrate | M+2 | Glycolysis -> PDH -> TCA Cycle |
By applying mathematical models, the fractional enrichment data for multiple metabolites can be used to calculate absolute flux values for dozens of reactions simultaneously, providing a comprehensive map of cellular metabolism.[10]
Conclusion
DL-[1,3-¹³C₂]Glyceraldehyde is a sophisticated and powerful research tool. Its specific labeling pattern provides a clear and interpretable signal for tracing the flow of carbon through lower glycolysis and into the TCA cycle. For scientists and drug developers in fields ranging from oncology to metabolic diseases, mastering the application of this tracer provides a window into the dynamic metabolic landscape of the cell, enabling novel discoveries and the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 751, Glyceraldehyde. Available at: [Link]
-
Merck Index. (n.d.). Glyceraldehyde. Available at: [Link]
-
Rios-Villa, M., et al. (2022). Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions. MDPI. Available at: [Link]
-
Pseudo-aeruginosa Metabolome Database. (n.d.). D-Glyceraldehyde (PAMDB000233). Available at: [Link]
-
American Chemical Society. (2023). D-Glyceraldehyde. Available at: [Link]
-
Wikipedia. (n.d.). Glyceraldehyde. Available at: [Link]
-
Hite, D., et al. (2020). L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90472771, D-[3-13C]Glyceraldehyde. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118855893, DL-[1,2-13C2]glyceraldehyde. Available at: [Link]
-
FooDB. (2011). Showing Compound Glyceraldehyde (FDB022392). Available at: [Link]
-
Cain, G. D., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. PubMed. Available at: [Link]
-
Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. PubMed Central. Available at: [Link]
-
Hite, D. (2020). Decoding the metabolic mechanism of L-glyceraldehyde as an anti-cancer therapeutic. Refubium - Freie Universität Berlin. Available at: [Link]
-
Le-Niculescu, D., et al. (2023). 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Fructose transformation to glyceraldehyde and 1,3-dihydroxyacetone via.... Available at: [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Available at: [Link]
Sources
- 1. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. DL-[1,3-13C2]GLYCERALDEHYDE | 478529-53-2 [chemicalbook.com]
- 6. Glyceraldehyde [drugfuture.com]
- 7. P. aeruginosa Metabolome Database: D-Glyceraldehyde (PAMDB000233) [pseudomonas.umaryland.edu]
- 8. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing DL-[1,3-¹³C₂]Glyceraldehyde and [U-¹³C]Glyceraldehyde: A Strategic Guide to Isotopic Labeling in Metabolic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and demanding fields of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools. They function as sophisticated tracers, allowing for the meticulous tracking of metabolic pathways, the quantification of metabolic flux, and the elucidation of complex enzymatic mechanisms. Glyceraldehyde, a simple aldotriose, holds a central position in carbohydrate metabolism, making its isotopically labeled forms particularly powerful.[1][2][3] This guide provides an in-depth technical analysis of two distinct ¹³C-labeled glyceraldehyde isotopologues: DL-[1,3-¹³C₂]Glyceraldehyde and [U-¹³C]Glyceraldehyde. We will explore their fundamental structural differences, the profound implications these differences have on experimental design and data interpretation, and the analytical techniques required to leverage their unique capabilities.
Foundational Concepts: The Principle of Isotopic Labeling
Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their stable, heavier isotope.[4] In the context of carbon-based metabolomics, the naturally abundant ¹²C atom is replaced with the non-radioactive, stable ¹³C isotope. This "label" imparts a specific mass shift to the molecule, making it distinguishable from its unlabeled counterparts by analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] This allows researchers to follow the journey of the labeled atoms through intricate biological systems.[4][8][9] The strategic choice of which atoms to label is a critical decision that fundamentally determines the scope and resolution of the experimental insights that can be gained.[5]
The Core Distinction: Positional vs. Uniform Labeling
The crucial difference between DL-[1,3-¹³C₂]Glyceraldehyde and [U-¹³C]Glyceraldehyde is the precise placement of the ¹³C atoms within the three-carbon framework of the molecule. This distinction separates them into two classes of tracers: positionally (or selectively) labeled and uniformly labeled.
DL-[1,3-¹³C₂]Glyceraldehyde: Specific Positional Labeling
In this isotopologue, the ¹³C isotopes are deliberately placed at the first (C1) and third (C3) carbon positions, while the central carbon (C2) remains as ¹²C. The "DL" prefix signifies that the compound is a racemic mixture of both D- and L-glyceraldehyde enantiomers.
-
C1 (Aldehyde Carbon): Labeled with ¹³C
-
C2 (Central Carbon): Unlabeled (¹²C)
-
C3 (Hydroxymethyl Carbon): Labeled with ¹³C
This specific labeling pattern is a powerful tool for investigating enzymatic reactions where the fate of the terminal carbons is of particular interest.[10][11][12] For example, in glycolysis, understanding the rearrangements that occur during the conversion of glyceraldehyde-3-phosphate can be probed with high specificity using this tracer. It is ideal for mechanistic studies, probing stereochemical outcomes, and dissecting pathways where molecular symmetry plays a key role.
[U-¹³C]Glyceraldehyde: Uniform Labeling
The "U" in [U-¹³C]Glyceraldehyde denotes "uniform" labeling, meaning that all three carbon atoms in the molecule have been replaced with the ¹³C isotope.[4][13]
-
C1 (Aldehyde Carbon): Labeled with ¹³C
-
C2 (Central Carbon): Labeled with ¹³C
-
C3 (Hydroxymethyl Carbon): Labeled with ¹³C
Uniform labeling is the method of choice for comprehensive ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5][14][15][16] By introducing a fully labeled substrate, researchers can track the distribution of the entire carbon backbone as it is incorporated into a multitude of downstream metabolites. This provides a holistic view of central carbon metabolism, allowing for the quantification of pathway activities and the identification of metabolic bottlenecks or rerouting under different physiological or pathological conditions.[7][17]
Comparative Data Summary
The following table provides a clear, at-a-glance comparison of the key attributes of these two essential metabolic tracers.
| Feature | DL-[1,3-¹³C₂]Glyceraldehyde | [U-¹³C]Glyceraldehyde |
| ¹³C Labeling Pattern | Specific (Positional)[10][11] | Uniform (UL)[13] |
| Labeled Positions | C1, C3 | C1, C2, C3 |
| Mass Shift (vs. Unlabeled) | M+2 | M+3 |
| Primary Application | Mechanistic studies, stereochemical analysis, probing specific enzyme actions | ¹³C-Metabolic Flux Analysis (MFA), global pathway tracing[5][15] |
| NMR Signature | Specific ¹³C-¹²C-¹³C coupling patterns, simplifying certain spectral regions | Complex ¹³C-¹³C coupling across the entire molecule, useful for complete structural assignment |
| Mass Spectrometry | Fragmentation patterns reveal the specific fate of C1 and C3 carbons | All fragments containing the carbon backbone will show a mass shift, indicating full incorporation |
Experimental Workflows and Methodologies
The selection between a positionally and a uniformly labeled tracer directly influences the experimental protocol and subsequent data analysis.
Experimental Protocol: A Generalized Metabolic Labeling Workflow
Objective: To trace the metabolic fate of labeled glyceraldehyde in a cell culture model and quantify its incorporation into downstream metabolites.
Materials:
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to remove unlabeled small molecules
-
Sterile stock solution of DL-[1,3-¹³C₂]Glyceraldehyde or [U-¹³C]Glyceraldehyde
-
Adherent or suspension cells of interest
-
Ice-cold 60% Methanol (Quenching Solution)
-
Ice-cold 80% Methanol (Extraction Solvent)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Cell Culture: Seed cells and grow to a desired confluency (typically 70-80%).
-
Media Exchange: Aspirate the growth medium, wash cells gently with sterile PBS, and replace with glucose-free medium containing the desired concentration of the ¹³C-labeled glyceraldehyde and dFBS.
-
Time-Course Labeling: Incubate the cells for a predetermined time course (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs) to monitor the kinetics of label incorporation.
-
Quench Metabolism: To halt all enzymatic activity instantly, aspirate the labeling medium and immediately add the ice-cold quenching solution.
-
Metabolite Extraction: Scrape the cells in the quenching solution. Perform a metabolite extraction by adding the ice-cold extraction solvent, vortexing vigorously, and centrifuging at high speed to pellet protein and cell debris.
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the cellular metabolites. Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent and inject it into the LC-MS/MS system to separate and detect the mass isotopologues of downstream metabolites.
Interpreting the Analytical Data
The mass spectrometer detects the mass-to-charge ratio of ions. The incorporation of ¹³C atoms results in a predictable mass shift.
-
Using DL-[1,3-¹³C₂]Glyceraldehyde: A metabolite derived directly from the glyceraldehyde backbone, such as lactate or alanine, would be expected to show a mass isotopologue distribution with a significant peak at M+2, indicating the retention of both labeled carbons.
-
Using [U-¹³C]Glyceraldehyde: The same metabolites would exhibit a prominent peak at M+3, confirming that the entire three-carbon backbone was incorporated from the uniformly labeled precursor.
Visualization of Metabolic Labeling Strategies
The flow of labeled carbons from each isotopologue can be visualized to better understand their utility.
Diagram 1: Experimental Workflow for ¹³C Metabolic Labeling
Caption: A generalized workflow for stable isotope tracing experiments in cell culture.
Diagram 2: Divergent Fates of Labeled Carbons in Glycolysis
Caption: Comparison of labeling patterns in downstream metabolites.
Conclusion: A Strategic Choice for Targeted Research
The decision to use DL-[1,3-¹³C₂]Glyceraldehyde versus [U-¹³C]Glyceraldehyde is a strategic one, dictated entirely by the scientific question at hand. Neither is inherently superior; they are distinct tools designed for different purposes.
-
For elucidating specific enzymatic mechanisms , tracking rearrangements, or probing pathways with known symmetries, the surgical precision of DL-[1,3-¹³C₂]Glyceraldehyde provides clear, unambiguous answers.
-
For quantifying the overall activity of central carbon metabolism , identifying pathway contributions, and building comprehensive metabolic models, the global perspective offered by [U-¹³C]Glyceraldehyde is essential.
By thoroughly understanding these fundamental differences, researchers, scientists, and drug development professionals can design more robust and insightful experiments, ensuring that the data generated is perfectly suited to answer their specific biological questions and accelerate the pace of discovery.
References
-
StudySmarter : Glyceraldehyde: Structure, Uses & 3 Phosphate. (Source: StudySmarter, URL: [Link])
-
P. aeruginosa Metabolome Database : D-Glyceraldehyde (PAMDB000233). (Source: P. aeruginosa Metabolome Database, URL: [Link])
-
PubChem : Glyceraldehyde. (Source: National Center for Biotechnology Information, PubChem Compound Database, URL: [Link])
-
Wikipedia : Isotopic labeling. (Source: Wikipedia, URL: [Link])
-
Frontiers in Neuroscience : ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (Source: Frontiers, URL: [Link])
-
PubMed Central : ¹³C metabolic flux analysis using ¹³C peptide label measurements. (Source: National Center for Biotechnology Information, URL: [Link])
-
13cflux.net : Metabolic Flux Analysis with ¹³C-Labeling Experiments. (Source: 13cflux.net, URL: [Link])
-
Max Planck Institute for Terrestrial Microbiology : Isotopic Labelling. (Source: Max Planck Institute for Terrestrial Microbiology, URL: [Link])
-
PubMed Central : Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (Source: National Center for Biotechnology Information, URL: [Link])
-
General Metabolics : Isotope Labeling Studies. (Source: General Metabolics, URL: [Link])
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. P. aeruginosa Metabolome Database: D-Glyceraldehyde (PAMDB000233) [pseudomonas.umaryland.edu]
- 3. Glyceraldehyde | C3H6O3 | CID 751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. generalmetabolics.com [generalmetabolics.com]
- 10. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glycodepot.com [glycodepot.com]
- 14. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 16. Isotopic Labelling [mpi-marburg.mpg.de]
- 17. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Custom synthesis of DL-[1,3-13C2]Glyceraldehyde for NMR studies
Executive Summary
This technical guide outlines a robust, high-fidelity protocol for the custom synthesis of DL-[1,3-13C2]glyceraldehyde . This isotopomer is a critical probe for metabolic flux analysis (MFA) and protein structure determination via solid-state NMR. Unlike commercially available uniform labels, the [1,3-13C2] pattern eliminates strong one-bond
The synthesis strategy employs a chemocatalytic protection-oxidation-deprotection sequence starting from commercially available [1,3-13C2]glycerol. This route is selected for its atom economy, preservation of isotopic integrity, and avoidance of complex chiral resolution (producing the racemic DL-form as requested).
Strategic Retrosynthesis & Rationale
The synthesis hinges on the selective oxidation of the primary hydroxyl group of glycerol. Direct oxidation is non-selective, yielding mixtures of glyceric acid and dihydroxyacetone. Therefore, a ketal protection strategy is employed to mask the 1,2-diol functionality, leaving the C3-hydroxyl free for selective oxidation.
The Pathway:
-
Precursor: [1,3-13C2]Glycerol (Commercially available, >99% enrichment).
-
Intermediate 1: 1,2-O-Isopropylidene-DL-[1,3-13C2]glycerol (Labeled Solketal).
-
Intermediate 2: 2,3-O-Isopropylidene-DL-[1,3-13C2]glyceraldehyde.
-
Target: DL-[1,3-13C2]Glyceraldehyde.
Mechanistic Insight:
The [1,3-13C2] labeling pattern is symmetric in the glycerol precursor. However, upon acetalization (forming the 1,3-dioxolane ring), the molecule becomes chiral (racemic). The C1 and C3 positions become chemically distinct: one is part of the ring (C1), and one is a free hydroxymethyl group (C3). Oxidation of C3 converts it to the aldehyde. Since the starting material is symmetric with respect to the label (
Visual Synthetic Workflow
The following diagram illustrates the reaction pathway and logical flow.
Caption: Step-wise synthesis of labeled glyceraldehyde involving protection, oxidation, and deprotection.
Experimental Protocols
Phase 1: Synthesis of [1,3-13C2]Solketal
Objective: Selectively protect the vicinal diol to allow oxidation of the remaining primary alcohol.
Reagents:
-
[1,3-13C2]Glycerol (1.0 eq)
-
Anhydrous Acetone (Solvent/Reagent)
-
p-Toluenesulfonic acid (p-TsOH) (Cat. 0.05 eq)
-
Molecular Sieves (3Å) or Soxhlet extractor with drying agent
Protocol:
-
Dissolve [1,3-13C2]glycerol in anhydrous acetone (approx. 10 mL per gram of glycerol).
-
Add p-TsOH and molecular sieves to drive the equilibrium toward the ketal.
-
Stir at room temperature for 12–24 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde).
-
Quench: Neutralize with solid NaHCO3. Filter off solids.
-
Purification: Concentrate in vacuo. The residue contains the 1,2-isomer (Solketal) and minor 1,3-isomer (6-membered ring). Distill under reduced pressure (approx. 80–90°C at 10 mmHg) to isolate pure 1,2-O-isopropylidene-[1,3-13C2]glycerol.
Phase 2: Oxidation to Protected Glyceraldehyde
Objective: Convert the free primary alcohol to an aldehyde without over-oxidation.
Choice of Oxidant: IBX (2-Iodoxybenzoic acid) is recommended over Swern oxidation to avoid sulfur contamination and rigorous temperature control, which is critical for NMR purity.
Protocol:
-
Dissolve IBX (1.1 eq) in DMSO.
-
Add the [1,3-13C2]Solketal (1.0 eq) solution in DMSO dropwise at room temperature.
-
Stir for 3–6 hours. The reaction is usually clean.
-
Workup: Dilute with water and extract with Diethyl Ether or Ethyl Acetate.
-
Wash organic layer with NaHCO3 and Brine. Dry over Na2SO4.
-
Concentration: Carefully remove solvent. The product, 2,3-O-isopropylidene-[1,3-13C2]glyceraldehyde, is volatile and unstable; do not heat excessively .
Phase 3: Hydrolysis to DL-[1,3-13C2]Glyceraldehyde
Objective: Remove the acetonide group to release the target molecule.
Protocol:
-
Dissolve the protected aldehyde in dilute aqueous acetic acid (10% v/v) or HCl (0.1 M).
-
Stir at room temperature for 12–24 hours.
-
Isolation: For NMR usage, the aqueous solution is often used directly after neutralization or lyophilized.
-
Note: Glyceraldehyde exists in equilibrium with its hydrate and dimer in water. Lyophilization yields a syrup or glassy solid.
-
Quality Control & NMR Validation
The success of the synthesis is validated by observing specific coupling patterns and chemical shifts.
Table 1: Expected NMR Parameters (D2O)
| Nucleus | Position | Chemical Shift ( | Multiplicity & Coupling | Interpretation |
| C-1 (Aldehyde) | ~200 ppm (free)~90 ppm (hydrate) | Doublet ( | Enriched signal. Hydrate form dominates in water. | |
| C-2 (Central) | ~75 ppm | Natural Abundance | Not enriched. Appears as a weak signal. | |
| C-3 (Terminal) | ~62 ppm | Doublet ( | Enriched signal. | |
| H-1 | ~9.6 ppm (free)~5.0 ppm (hydrate) | Doublet of Doublets ( | Large splitting due to direct |
Validation Logic:
-
Absence of
: The C1 and C3 labels are separated by C2 (unlabeled). You should not see the large 35–50 Hz splitting characteristic of directly bonded C- C pairs. -
Satellites: The proton spectrum will show massive
C satellites flanking the main peaks, confirming enrichment.
Handling & Storage
-
Stability: Free glyceraldehyde is prone to dimerization (forming cyclic hemiacetals) and polymerization.
-
Storage: Store the protected acetonide (Intermediate 2) at -20°C under argon. Hydrolyze only the required amount immediately prior to the NMR experiment.
-
Solution State: In aqueous solution, the equilibrium shifts heavily toward the hydrated monomer and cyclic dimers. Ensure your NMR pulse sequence accounts for these exchangeable forms.
References
-
Castellani, F., et al. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy. Nature, 420, 98-102. [Link]
- Context: Establishes the utility of [1,3-13C] glycerol labeling patterns for removing J-couplings in protein NMR.
-
Hubschwerlen, C., et al. (1995). L-(S)-Glyceraldehyde Acetonide. Organic Syntheses, 72, 1. [Link]
- Context: Provides the foundational protocol for glyceraldehyde acetonide synthesis and purific
-
LeMaster, D. M., & Kushlan, D. M. (1996). Dynamical mapping of E-coli thioredoxin via 13C NMR relaxation analysis. Journal of the American Chemical Society, 118(39), 9255-9264. [Link]
- Context: Original proposal of the alternating carbon labeling str
-
Schmid, C. R., et al. (1992). 2,3-O-Isopropylidene-D-glyceraldehyde.[1][2] Organic Syntheses, 70, 231. [Link]
- Context: Detailed procedure for the oxidation of solketal deriv
Sources
Technical Monograph: Isotopic Enrichment & Metabolic Applications of DL-[1,3-13C2]Glyceraldehyde
Executive Summary
DL-[1,3-13C2]Glyceraldehyde is a high-precision isotopic tracer designed for resolving complex flux distributions in central carbon metabolism. Unlike uniformly labeled substrates ([U-13C]), this specific isotopologue provides a distinct "fingerprint" that allows researchers to decouple oxidative pentose phosphate pathway (PPP) flux from glycolytic flux with superior resolution.
This guide details the physicochemical specifications, quality assurance protocols, and experimental applications of DL-[1,3-13C2]Glyceraldehyde. It focuses on the compound's utility in tracking carbon atom transitions through the triose phosphate isomerase (TPI) and aldolase reactions, providing a self-validating framework for metabolic flux analysis (MFA).
Chemical Identity & Isotopic Specifications
The utility of this tracer relies on the precise placement of Carbon-13 atoms at positions C1 (aldehyde) and C3 (hydroxymethyl), leaving the central C2 (methine) as natural abundance Carbon-12.
Technical Specifications
| Parameter | Specification |
| Compound Name | DL-[1,3-13C2]Glyceraldehyde |
| IUPAC Name | 2,3-Dihydroxy[1,3-13C2]propanal |
| Chemical Formula | |
| Molecular Weight | 92.06 g/mol (Labeled) vs 90.08 g/mol (Unlabeled) |
| Isotopic Enrichment | ≥ 99 atom % |
| Chemical Purity | ≥ 98% (via GC-MS / NMR) |
| Appearance | Viscous oil or aqueous solution (dimerizes upon standing) |
| Solubility | Highly soluble in water, DMSO, and methanol |
Structural Visualization
The following diagram illustrates the carbon backbone labeling pattern. Note the specific enrichment at the termini.
Figure 1: Carbon backbone of DL-[1,3-13C2]Glyceraldehyde. Red nodes indicate sites of >99% 13C enrichment.
Synthesis & Enrichment Assurance (The "Trustworthiness" Pillar)
High-fidelity MFA requires tracers with isotopic purity exceeding 99%. Lower enrichment levels introduce "isotopic noise," complicating the deconvolution of mass isotopomer distributions (MIDs).
Synthetic Logic
The synthesis typically involves the condensation of labeled C1 fragments (e.g.,
Self-Validating QC Protocol
To verify the enrichment before use in cell culture, the following dual-modality protocol is recommended. This serves as a "self-validating system" to ensure data integrity.
Protocol A: 13C-NMR Verification
-
Objective: Confirm position-specific labeling and absence of scrambling.
-
Method: Dissolve 5-10 mg in D
O. Acquire a proton-decoupled C-NMR spectrum. -
Expected Signals:
-
C1 (Aldehyde/Gem-diol): Two sets of signals due to equilibrium between free aldehyde (~200 ppm, weak) and hydrated gem-diol (~90 ppm, strong).
-
C3 (Primary Alcohol): Signal at ~62-64 ppm.
-
C2 (Methine): Crucial Check: The C2 signal (~72 ppm) should be effectively invisible or appear only as a tiny natural abundance peak (1.1%).
-
Coupling: C1 and C3 are separated by C2, so direct
coupling is absent. A smaller coupling may be resolved, confirming the intramolecular distance.
-
Protocol B: GC-MS Isotopic Enhancement Check
-
Objective: Quantify total enrichment (Atom %).
-
Derivatization: Methoximation (MOX) followed by Trimethylsilylation (TMS) to prevent dimerization and stabilize the molecule.
-
Analysis: Monitor the molecular ion cluster.
-
Unlabeled (M): m/z 307 (MOX-TMS derivative).
-
Labeled (M+2): The dominant peak must shift to m/z 309 .
-
Validation Criteria: If the M+1 peak (m/z 308) is significant (>5% of M+2), it indicates incomplete enrichment (e.g., only one carbon labeled), necessitating rejection of the lot.
-
Applications in Metabolic Flux Analysis (MFA)
The primary value of DL-[1,3-13C2]Glyceraldehyde lies in its ability to probe the lower half of glycolysis and its intersection with the Pentose Phosphate Pathway (PPP) without the scrambling effects seen with glucose tracers.
Metabolic Fate & Tracing Logic
Upon entering the cell, glyceraldehyde is phosphorylated by Triose Kinase to form Glyceraldehyde-3-Phosphate (G3P).
-
Glycolysis Entry: The [1,3-13C2]G3P enters glycolysis directly.
-
Scrambling via TPI: Triose Phosphate Isomerase (TPI) interconverts G3P and Dihydroxyacetone Phosphate (DHAP).
-
Note: If TPI activity is high (near equilibrium), the label from G3P equilibrates with DHAP.
-
-
Aldolase Reaction: Condensation of G3P and DHAP forms Fructose-1,6-Bisphosphate (FBP).
-
Pattern: C1/C3 labeled G3P + C1/C3 labeled DHAP
FBP labeled at positions 1, 3, 4, and 6.
-
-
Pyruvate Formation: G3P converts to Pyruvate.
-
C1 of G3P
C1 of Pyruvate (Carboxyl). -
C3 of G3P
C3 of Pyruvate (Methyl). -
C2 of G3P
C2 of Pyruvate (Ketone). -
Result: Pyruvate is labeled at C1 and C3 ([1,3-13C2]Pyruvate).
-
Pathway Visualization
The following diagram tracks the carbon atoms from the tracer into the TCA cycle entry point.
Figure 2: Metabolic fate of [1,3-13C2]Glyceraldehyde.[1] Note that the C1 label is lost as CO2 during the Pyruvate Dehydrogenase (PDH) reaction, leaving Acetyl-CoA labeled only at the methyl group (C2).
Distinct Advantages
-
Bond Cleavage Analysis: Unlike [U-13C]Glucose, which produces uniformly labeled fragments, this tracer allows researchers to measure the dilution of the label at specific steps.
-
TCA Cycle Anaplerosis: The resulting [1,3-13C2]Pyruvate can enter the TCA cycle via Pyruvate Carboxylase (PC) retaining both carbons (forming Oxaloacetate), or via PDH losing the C1 carbon. This mass difference (M+2 vs M+1 entry) provides a rigorous constraint for modeling anaplerotic fluxes.
Handling & Stability
-
Storage: Store at -20°C. The compound is hygroscopic.
-
Solution Stability: In aqueous solution, glyceraldehyde exists in equilibrium with its hydrated gem-diol form and can slowly dimerize. Prepare solutions fresh or store frozen in aliquots.
-
Sterilization: Filter sterilization (0.22 µm) is preferred over autoclaving, which may cause caramelization or degradation of the aldehyde.
References
-
Omicron Biochemicals. Stable Isotope-Labeled Saccharides and Nucleosides. (Catalog # GLE-005). Retrieved from
-
BenchChem. D-[3-13C]Glyceraldehyde for Quantitative Metabolic Flux Analysis: Application Notes. Retrieved from
-
National Institutes of Health (NIH). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Retrieved from
-
Cambridge Isotope Laboratories. Stable Isotope Standards for Metabolic Flux Analysis. Retrieved from
-
PubChem. DL-[1,2-13C2]Glyceraldehyde Compound Summary (Analog Reference). Retrieved from
Sources
Technical Guide: The Role of Isotopically Labeled Glyceraldehyde in Prebiotic Systems Chemistry
Executive Summary
Glyceraldehyde (2,3-dihydroxypropanal) serves as the metabolic "hub" of prebiotic chemistry. It is the simplest aldose capable of optical isomerism and acts as the critical bifurcation point between the chaotic polymerization of the Formose reaction and the selective synthesis of RNA nucleotides.
However, the high reactivity of glyceraldehyde often leads to intractable complex mixtures ("tars"), making mechanistic analysis via standard chromatography impossible. This guide details the application of isotopically labeled glyceraldehyde (
Part 1: Mechanistic Elucidation of the Formose Reaction[1][2][3]
The Formose reaction—the polymerization of formaldehyde into sugars—is the oldest candidate for abiotic sugar synthesis. However, it is notoriously non-selective. Labeled glyceraldehyde is the only reliable tool to validate the Breslow Autocatalytic Cycle .
The Mechanistic Challenge
In a standard Formose mixture, formaldehyde dimerizes to glycolaldehyde, which reacts with formaldehyde to form glyceraldehyde.[1] Glyceraldehyde then isomerizes to dihydroxyacetone (DHA).[2] The critical question is: Does the reaction proceed via linear aldol addition or a retro-aldol recombination network?
Experimental Strategy: C-Labeling
By introducing [1,3-
-
Linear Growth: If sugars form purely by addition, hexoses will show specific labeling patterns (e.g., C1/C3/C4/C6).
-
Retro-Aldol Scrambling: If the cycle is active, the label will "smear" across specific positions due to the reversible cleavage of tetroses and pentoses.
Visualization: The Labeled Formose Cycle
The following diagram illustrates the entry point of glyceraldehyde and the feedback loop that labeling must confirm.
Caption: The Breslow cycle.[3] Labeled Glyceraldehyde acts as the tracer to confirm the retro-aldol feedback loop (dashed red line) which accelerates Glycolaldehyde production.
Part 2: The Path to RNA (The Powner-Sutherland Protocol)
In 2009, Powner, Gerland, and Sutherland revolutionized the field by bypassing the difficult "ribose + nucleobase" condensation. Instead, they built the nucleotide continuously using glyceraldehyde as a scaffold.
The Role of Glyceraldehyde
Glyceraldehyde reacts with 2-aminooxazole (derived from glycolaldehyde and cyanamide) to form the arabinose amino-oxazoline . This is the decisive step that selects for the correct sugar stereochemistry and backbone.
Protocol: Synthesis of Pyrimidine Precursors using Labeled Glyceraldehyde
Objective: Synthesize
Reagents:
-
[1,2,3-
C ]-Glyceraldehyde (0.1 M) -
2-Aminooxazole (0.1 M)
-
Phosphate buffer (1.0 M, pH 7.0)
Methodology:
-
Preparation: Dissolve 2-aminooxazole in degassed H
O. -
Initiation: Add [
C]-glyceraldehyde. The high concentration of phosphate is critical—it acts not just as a buffer, but as a general base catalyst and a nucleophilic catalyst.[4] -
Incubation: Heat the mixture to 40°C for 5 hours.
-
Analysis: Aliquot samples directly into D
O for NMR. -
Validation: Look for the characteristic doublet-of-doublets at the anomeric carbon. The coupling constant (
) will remain intact, proving the C3 skeleton of glyceraldehyde was incorporated en bloc without fragmentation.
Data Interpretation Table:
| Parameter | Unlabeled Glyceraldehyde | Mechanistic Insight | |
| NMR Signal | Single peaks | Complex multiplets (couplings) | Confirms C-C bond retention |
| Mass Spec (M+) | 170.1 Da | 173.1 Da (+3 Da shift) | Verifies stoichiometry (1:1 adduct) |
| Byproducts | Indistinguishable | Distinct mass shifts | Identifies side-reactions (e.g., dimerization) |
Part 3: Origin of Homochirality (Symmetry Breaking)
Glyceraldehyde is chiral. In a prebiotic scenario, how did we get from a racemic mixture (50:50 D/L) to the homochirality of life? Labeled glyceraldehyde allows researchers to track Enantiomeric Excess (ee) evolution in real-time without disturbing the equilibrium.
The "Eve" Crystal Concept
Experiments by Hein et al. (2011) demonstrated that amino acids can resolve glyceraldehyde.[5] When racemic glyceraldehyde is mixed with enantiopure amino acids, they form diastereomeric imines with different solubilities.
Workflow: Tracking Chiral Amplification
Using
Caption: Kinetic resolution workflow. Labeled glyceraldehyde allows NMR quantification of the 'Solution Phase' purity (ee) without purification steps that might alter the ratio.
Part 4: Practical Handling of Labeled Glyceraldehyde
Glyceraldehyde is thermodynamically unstable. It readily dimerizes to form hemiacetals or polymerizes into poly-sugars.
Storage and Generation Protocol
Do not store free glyceraldehyde.
-
Purchase/Synthesis: Acquire glyceraldehyde as the acetonide protected form (2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde) or as the diethyl acetal .
-
Deprotection (Just-in-Time):
-
Dissolve acetonide in 0.1 M HCl.
-
Stir at room temperature for 4 hours.
-
Neutralize with NaOH to pH 7.0 immediately before use.
-
-
Concentration Check: Use UV-Vis (absorbance at 280 nm is weak, so use a colorimetric assay like DNPH) or qNMR with an internal standard (e.g., maleic acid) to verify concentration post-deprotection.
References
-
Breslow, R. (1959).[3] On the Mechanism of the Formose Reaction. Tetrahedron Letters. Link
-
Powner, M. W., Gerland, B., & Sutherland, J. D. (2009).[4][6] Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature. Link[6]
-
Hein, J. E., et al. (2011). Enantioenrichment of prebiotic chemicals by crystallization. Accounts of Chemical Research. Link
-
Trapp, O. (2020).[7] Mineral-Mediated Carbohydrate Synthesis. ScienceDaily/LMU Munich. Link
-
Breslow, R., & Cheng, Z. L. (2010). L-amino acids catalyze the formation of an excess of D-glyceraldehyde.[8] PNAS. Link
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. Formose reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Origin of Biological Homochirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions [ideas.repec.org]
- 7. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis of glyceraldehyde synthesis by primary or secondary amino acids under prebiotic conditions as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-[1,3-13C2]Glyceraldehyde CAS number and safety data
[1]
Executive Summary
This technical guide provides a comprehensive analysis of DL-[1,3-13C2]Glyceraldehyde , a stable isotope-labeled triose used primarily in metabolic flux analysis (MFA) and mechanistic enzymology.[1] Unlike radioisotopes, this stable isotope tracer allows for the precise elucidation of carbon backbone rearrangements in glycolysis, gluconeogenesis, and the pentose phosphate pathway (PPP) without the hazards of ionizing radiation.[1] This document details its chemical specifications, safety protocols, and a validated experimental workflow for metabolic tracking in cellular systems.[1][2]
Part 1: Chemical Identity & Specifications
Core Identification[1][3]
-
Synonyms: 2,3-Dihydroxypropanal-1,3-13C2; Glycerose-1,3-13C2[1]
-
Molecular Formula:
C C H O -
Molecular Weight: 92.06 g/mol (approximate, varies by enrichment)[1]
-
Isotopic Purity: Typically ≥99 atom %
C
Structural Characteristics
Glyceraldehyde exists in equilibrium between its monomeric and dimeric (hemiacetal) forms. In aqueous solution, the monomer predominates, but solid samples often contain significant amounts of the dimer.[1] The [1,3-13C2] labeling pattern places heavy carbons at the aldehyde (C1) and the primary alcohol (C3) positions, leaving the central chiral center (C2) as natural abundance
Key Technical Note: The symmetry of the labeling (C1 and C3) is critical for NMR studies where spin-coupling patterns can distinguish between symmetric and asymmetric metabolic processing.
Part 2: Safety Profile (HSE) & Handling
Hazard Classification (GHS)
While specific toxicological data for the isotopomer is limited, it is handled according to the safety profile of unlabeled DL-glyceraldehyde.
| Hazard Class | Category | Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| STOT-SE | Category 3 | H335: May cause respiratory irritation. |
| Flammability | N/A | Combustible solid (Flash point data often N/A). |
Handling & Storage Protocols[10]
-
Hygroscopic Nature: Glyceraldehyde is highly hygroscopic. Moisture absorption accelerates dimerization and degradation.
-
Protocol: Store under inert gas (Nitrogen or Argon) in a desiccator.
-
-
Temperature: Store at -20°C . Long-term storage at room temperature leads to polymerization.
-
Reconstitution:
-
Dissolve in degassed, neutral pH buffer immediately prior to use.[1]
-
Avoid high pH (>8.0) to prevent Lobry de Bruyn–Van Ekenstein transformation (isomerization to dihydroxyacetone).
-
Part 3: Technical Applications & Mechanism
Metabolic Flux Analysis (MFA)
DL-[1,3-13C2]Glyceraldehyde is a "bond-specific" tracer.[1] When introduced into a cellular system, it enters glycolysis downstream of the hexokinase and phosphofructokinase control points (after phosphorylation to GAP).
-
Glycolysis Tracking: It bypasses the upper glycolytic regulation, allowing direct probing of the lower glycolytic flux (GAPDH to Pyruvate).
-
Pentose Phosphate Pathway (PPP): It helps quantify the "scrambling" of carbons. If the label reappears in hexoses (via gluconeogenesis or non-oxidative PPP), the specific C1/C3 pattern allows researchers to calculate the contribution of transaldolase vs. transketolase activity.
Enzymatic Mechanism Elucidation
The specific labeling at C1 and C3 makes this compound ideal for studying Aldolase activity.
-
Reaction: Fructose-1,6-bisphosphate (FBP)
Glyceraldehyde-3-phosphate (GAP) + Dihydroxyacetone phosphate (DHAP).[1] -
Logic: By feeding [1,3-13C2]GAP, researchers can observe the formation of isotopically distinct FBP, confirming the reversibility and kinetics of the aldolase reaction in real-time NMR.[1]
Part 4: Visualization of Metabolic Pathway
The following diagram illustrates the entry of DL-[1,3-13C2]Glyceraldehyde into the glycolytic pathway and the subsequent carbon mapping during the Aldolase reaction.
Caption: Carbon mapping of [1,3-13C2]Glyceraldehyde entering the triose phosphate pool and its condensation into FBP.
Part 5: Validated Experimental Protocol
Protocol: Isotopic Labeling of Adherent Cancer Cells for Glycolytic Flux Analysis
Objective: To determine the relative contribution of exogenous glyceraldehyde to the glycolytic pool versus glucose-derived carbon.
Reagents:
-
DL-[1,3-13C2]Glyceraldehyde (Solid, stored at -20°C).[1]
-
Glucose-free DMEM (or relevant media).
-
Unlabeled Glucose (for control/competition).
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.[1]
Step-by-Step Methodology:
-
Tracer Preparation (Fresh):
-
Cell Culture & Pulse:
-
Seed cells (e.g., HeLa or A549) in 6-well plates (approx.
cells/well). -
Wash cells 2x with warm PBS to remove residual glucose.
-
Add 2 mL of experimental media containing:
-
2 mM Unlabeled Glucose (physiological baseline).
-
0.5 mM DL-[1,3-13C2]Glyceraldehyde .
-
-
Incubate at 37°C for 4 hours (Steady State) or 15 minutes (Dynamic Flux).
-
-
Metabolism Quenching (The "Cold Shock"):
-
Rapidly aspirate media.
-
Immediately wash with 1 mL of ice-cold saline (0.9% NaCl) .
-
Add 1 mL of -80°C 80% Methanol directly to the monolayer.
-
Incubate on dry ice for 15 minutes.
-
-
Extraction:
-
Scrape cells into the methanol solution.
-
Transfer to a centrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein.
-
Transfer supernatant to a new glass vial.
-
Dry under nitrogen flow at 30°C.
-
-
Analysis (GC-MS Derivatization):
-
Re-suspend dried residue in 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 90 min at 30°C.
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 30 min at 37°C.
-
Analyze via GC-MS focusing on the 3TMS-Glyceraldehyde and 3TMS-Pyruvate fragments.[1]
-
References
-
ChemicalBook. (2023). DL-[1,3-13C2]Glyceraldehyde Product Specifications & CAS 478529-53-2.[1][3][4][5] Retrieved from
-
Omicron Biochemicals. (2016). Stable Isotope Labeling of Carbohydrates: Glyceraldehyde Isotopomers. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: DL-Glyceraldehyde (Unlabeled). Retrieved from
-
Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering, 3(3), 195-206.[1] (Foundational reference for the MFA protocol logic).
Sources
- 1. Omicron Biochemicals - 维百奥(北京)生物科技有限公司 [vicbio.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. chem960.com [chem960.com]
- 4. m.chem960.com [m.chem960.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. isotope.com [isotope.com]
- 8. omicronbio.com [omicronbio.com]
- 9. fishersci.com [fishersci.com]
Navigating the Isotopic Landscape: A Technical Guide to Stable Isotope Labeled Glyceraldehyde for Researchers
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, the choice of tools can be as critical as the experimental design itself. Among these, stable isotope-labeled compounds stand out as indispensable probes for tracing metabolic pathways and quantifying metabolites with high precision. This guide provides an in-depth technical overview of stable isotope-labeled glyceraldehyde, a key intermediate in central carbon metabolism. We will navigate the commercial landscape, delve into the scientific rationale behind its various isotopic forms, and equip you with the practical knowledge to confidently select and utilize these powerful research tools.
The Significance of Stable Isotope Labeled Glyceraldehyde in Metabolic Research
Glyceraldehyde, a simple aldose, occupies a pivotal position in glycolysis and gluconeogenesis.[1] Its phosphorylated form, glyceraldehyde-3-phosphate, is a central hub in cellular energy metabolism.[2] The use of stable isotope-labeled glyceraldehyde, where one or more atoms are replaced with a heavier, non-radioactive isotope such as Carbon-13 (¹³C) or Deuterium (²H), allows researchers to trace the fate of this molecule through complex biochemical networks.[3][4] This technique, known as stable isotope tracing, provides unparalleled insights into metabolic fluxes, pathway activities, and the contributions of different substrates to cellular biosynthesis.[5][6][7][8]
The choice between ¹³C and ²H labeling, as well as the specific position of the label, is dictated by the research question. ¹³C-labeled glyceraldehyde is predominantly used for metabolic flux analysis, where the incorporation of ¹³C into downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to quantify the rates of metabolic reactions.[9][10] Deuterated glyceraldehyde, on the other hand, is often employed as an internal standard in quantitative mass spectrometry-based metabolomics.[11][12] Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation and accurate quantification, correcting for variations in sample preparation and instrument response.[11][12]
Price Comparison: A Landscape of Suppliers and Isotopic Forms
The acquisition of stable isotope-labeled glyceraldehyde requires careful consideration of both scientific specifications and budgetary constraints. The market offers a variety of labeled forms from several reputable suppliers. The price is influenced by the type of isotope, the number and position of labeled atoms, the isotopic and chemical purity, and the scale of synthesis.
Below is a comparative summary of commercially available stable isotope-labeled glyceraldehyde and its unlabeled counterparts. Please note that prices are subject to change and may not include shipping and handling fees. It is always recommended to obtain a direct quote from the supplier.
Table 1: Price Comparison for Unlabeled Glyceraldehyde
| Product Name | Supplier | Catalog Number | Quantity | Price (USD) |
| D-(+)-Glyceraldehyde | Sigma-Aldrich | - | 1 g | $256.00[13] |
| D-(+)-Glyceraldehyde | Fisher Scientific | - | 5 g | $1,123.38[14] |
| D-(+)-Glyceraldehyde | CP Lab Safety | - | 1 g | Not specified[15] |
| D-Glyceraldehyde | ChemicalBook | - | 100 mg - 10 g | $32 - $2000[16] |
| DL-Glyceraldehyde | Sigma-Aldrich | - | 500 mg - 25 g | ~$88 - $1,790[17] |
| DL-Glyceraldehyde | TargetMol | - | 25 mg - 500 mg | $44 - $283[18] |
| DL-Glyceraldehyde | MedChemExpress | - | 10 mg - 100 mg | $28 - $140[19] |
Table 2: Price Comparison for ¹³C-Labeled Glyceraldehyde
| Product Name | Supplier | Isotopic Purity | Quantity | Price (USD) |
| DL-Glyceraldehyde-1-¹³C | Omicron Biochemicals | Not specified | 0.25 g - 1.0 g | $305 - $825 |
| DL-Glyceraldehyde-1-¹³C solution | Sigma-Aldrich | ≥99 atom % ¹³C | 0.1 M in water | Contact for pricing[20] |
| DL-Glyceraldehyde-1,2,3-¹³C₃ | BOC Sciences | Not specified | 250 mg | $1999[12] |
| DL-Glyceraldehyde (1,2,3-¹³C₃, 99%) 0.1M aqueous solution | Cambridge Isotope Laboratories | 99% | Not specified | Contact for pricing[21] |
Table 3: Price Comparison for Deuterium (²H)-Labeled Glyceraldehyde
| Product Name | Supplier | Isotopic Purity | Quantity | Price (USD) |
| DL-[1-²H]glyceraldehyde | Omicron Biochemicals | Not specified | 0.25 g - 1.0 g | $460 - $1,120[22] |
Note: Prices are indicative and were retrieved from online catalogs. Please contact the suppliers for current pricing and availability.
Selecting the Right Tool for the Job: A Decision-Making Framework
The choice of a specific stable isotope-labeled glyceraldehyde is a critical step that directly impacts the quality and interpretability of experimental data. The following decision-making framework, presented as a DOT graph, outlines the key considerations for selecting the optimal labeled compound for your research needs.
Caption: Decision workflow for selecting the appropriate stable isotope-labeled glyceraldehyde.
Experimental Protocol: ¹³C-Glyceraldehyde Labeling in Cultured Mammalian Cells for Metabolic Flux Analysis
This protocol provides a general framework for a stable isotope tracing experiment using ¹³C-labeled glyceraldehyde in adherent mammalian cells. It is essential to optimize parameters such as cell density, labeling time, and metabolite extraction for each specific cell line and experimental condition.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
¹³C-labeled glyceraldehyde (e.g., DL-Glyceraldehyde-1,2,3-¹³C₃)
-
Unlabeled glyceraldehyde (for control)
-
6-well or 12-well cell culture plates
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or speed vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of labeling. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing base medium (e.g., DMEM without glucose and pyruvate) with dFBS, necessary amino acids, and either ¹³C-labeled glyceraldehyde or unlabeled glyceraldehyde at the desired final concentration. The use of dFBS is crucial to minimize the background of unlabeled metabolites.
-
Initiation of Labeling:
-
Aspirate the growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium (either ¹³C-labeled or unlabeled) to the respective wells.
-
Incubate the cells for a predetermined period. The labeling time should be optimized to achieve a steady-state labeling of the metabolites of interest. This can range from a few minutes to several hours.
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.
-
Scrape the cells from the bottom of the wells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell extracts vigorously for 1 minute.
-
Centrifuge the extracts at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts using a lyophilizer or a speed vacuum concentrator.
-
-
Sample Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify the mass isotopologues of downstream metabolites.
-
-
Data Analysis: The resulting data will show the distribution of ¹³C atoms in various metabolites, which can be used to calculate metabolic fluxes through different pathways using specialized software.
Conclusion and Future Perspectives
Stable isotope-labeled glyceraldehyde is a powerful tool for dissecting the complexities of cellular metabolism. The choice of the appropriate labeled compound is a critical determinant of experimental success. This guide has provided a comprehensive overview of the available options, their price points, and a framework for making informed decisions. As analytical technologies continue to advance, the application of stable isotope tracing will undoubtedly expand, offering even deeper insights into the metabolic underpinnings of health and disease. The continued collaboration between researchers and suppliers will be crucial for developing novel and more sophisticated labeled compounds to address the evolving needs of the scientific community.
References
- Le, A., et al. (2015). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1309, 131–142.
- Schwartz, L., et al. (2022). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. Molecular & Cellular Oncology, 9(1), 2022634.
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Eurisotop. DL-GLYCERALDEHYDE (1,2,3-13C3, 99%) 0.1M AQUEOUS SOLUTION. [Link]
- Trefely, S., et al. (2016). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 88(15), 7599–7607.
- Wegner, A., et al. (2011). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 708, 247–266.
- Carroll, P. A., & James, A. G. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 1869, 191–204.
- Tang, Y., et al. (2019). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in neuroscience, 13, 114.
- Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(20), 8466–8473.
-
Bio-Synthesis. (2023). Best Isotope for Metabolic Labeling of Glyceraldehyde-3-Phosphate Dehydrogenase. [Link]
- Chen, Y., et al. (2022). Global stable-isotope tracing metabolomics reveals system-wide metabolic alternations in aging Drosophila.
- Schuhmann, K., et al. (2019). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 9(1), 10.
- Ecker, J., et al. (2017). Metabolic Heavy Isotope Labeling to Study Glycerophospholipid Homeostasis of Cultured Cells. Bio-protocol, 7(9), e2266.
- Fiehn, O., et al. (2008). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 871(2), 196–203.
-
Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]
- Lane, A. N., et al. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.), 708, 165–195.
- Ahn, W. S., & Antoniewicz, M. R. (2013). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture.
-
Wikipedia. Isotopic labeling. [Link]
-
Cambridge Isotope Laboratories, Inc. (2011). Stable Isotopes for Mass Spectrometry. [Link]
-
Zeochem. Deuterium Labeled Compounds. [Link]
- Masson, G. R., et al. (2019). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 91(22), 14507–14514.
- Wiechert, W. (2007). 13C-based metabolic flux analysis. Applied microbiology and biotechnology, 76(3), 487–500.
-
NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. [Link]
-
CP Lab Safety. D-(+)-Glyceraldehyde (C3H6O3), 1 grams. [Link]
Sources
- 1. Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. texilajournal.com [texilajournal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sigma Aldrich D-(+)-Glyceraldehyde 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 15. calpaclab.com [calpaclab.com]
- 16. D-Glyceraldehyde price,buy D-Glyceraldehyde - chemicalbook [m.chemicalbook.com]
- 17. DL-GLYCERALDEHYDE price,buy DL-GLYCERALDEHYDE - chemicalbook [m.chemicalbook.com]
- 18. DL-Glyceraldehyde | Reductase | TargetMol [targetmol.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. DL-GLYCERALDEHYDE | Eurisotop [eurisotop.com]
- 22. omicronbio.com [omicronbio.com]
Methodological & Application
Application Notes and Protocols: Using DL-[1,3-13C2]Glyceraldehyde for Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Metabolism with 13C-Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By tracing the path of isotopically labeled substrates, such as those containing Carbon-13 (¹³C), researchers can gain a detailed understanding of how cells utilize nutrients and regulate their metabolic networks.[3][4] This knowledge is crucial in various fields, including metabolic engineering, disease research, and drug development.[5] ¹³C-MFA, in particular, has become the gold standard for accurately mapping intracellular metabolic fluxes.[3]
The choice of the ¹³C-labeled tracer is a critical determinant of the information that can be obtained from an MFA experiment.[6] While uniformly labeled glucose is a common choice for broadly surveying central carbon metabolism, specifically labeled tracers offer the ability to probe distinct pathways with higher resolution.[7] DL-[1,3-¹³C₂]Glyceraldehyde is a unique and informative tracer that provides specific advantages for dissecting the complexities of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
The Advantage of DL-[1,3-¹³C₂]Glyceraldehyde
Glyceraldehyde is a three-carbon aldose that can directly enter the glycolytic pathway at the level of glyceraldehyde-3-phosphate (G3P). This bypasses the upper glycolytic reactions, offering a more focused lens on the lower part of glycolysis and its interconnecting pathways. The dual labeling at the C1 and C3 positions of glyceraldehyde provides a distinct isotopic signature that allows for the deconvolution of fluxes through convergent metabolic routes.
Key benefits of using DL-[1,3-¹³C₂]Glyceraldehyde include:
-
Direct Interrogation of Lower Glycolysis: By introducing the label downstream of the initial glucose phosphorylation and cleavage steps, this tracer allows for a more precise analysis of the metabolic fate of triose phosphates.
-
Enhanced Resolution of the Pentose Phosphate Pathway (PPP): The labeling pattern in downstream metabolites, such as pyruvate and lactate, can effectively distinguish between the contributions of glycolysis and the non-oxidative branch of the PPP.[8]
-
Probing Anaplerotic and Cataplerotic Fluxes: The incorporation of the ¹³C label into TCA cycle intermediates provides valuable information about the replenishment (anaplerosis) and withdrawal (cataplerosis) of metabolites from the cycle.[9]
This application note provides a comprehensive guide to the use of DL-[1,3-¹³C₂]Glyceraldehyde for MFA, including detailed experimental protocols, data analysis strategies, and troubleshooting tips.
Experimental Workflow and Protocols
A successful ¹³C-MFA experiment hinges on meticulous sample preparation and a well-controlled experimental design.[10] The following sections outline the key steps for a typical workflow using DL-[1,3-¹³C₂]Glyceraldehyde in cultured mammalian cells.
Figure 1: Overall experimental workflow for MFA using DL-[1,3-13C2]Glyceraldehyde.
Part 1: Cell Culture and Isotopic Labeling
This initial phase involves preparing the cells and introducing the ¹³C-labeled tracer.
Protocol 1: Cell Seeding and Adaptation
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Culture Medium: Use a defined culture medium to have precise control over the nutrient composition.
-
Adaptation (Optional but Recommended): If switching to a custom or modified medium for the labeling experiment, allow the cells to adapt for at least 24-48 hours to minimize metabolic stress.
Protocol 2: Isotopic Labeling with DL-[1,3-¹³C₂]Glyceraldehyde
-
Tracer Preparation: Prepare a sterile, concentrated stock solution of DL-[1,3-¹³C₂]Glyceraldehyde in a suitable solvent (e.g., water or DMSO).
-
Medium Exchange: On the day of the experiment, aspirate the existing culture medium and replace it with fresh, pre-warmed medium containing the desired final concentration of DL-[1,3-¹³C₂]Glyceraldehyde. The optimal concentration will depend on the cell type and experimental goals but typically ranges from 5-25 mM.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary significantly between different metabolic pathways and cell types.[6] For central carbon metabolism in many mammalian cell lines, a labeling period of 6-24 hours is often sufficient.
Part 2: Sample Harvesting and Metabolite Extraction
Rapidly halting metabolic activity (quenching) and efficiently extracting metabolites are critical for preserving the in vivo isotopic labeling patterns.[11]
Protocol 3: Rapid Quenching and Metabolite Extraction
-
Quenching:
-
Place the culture plate on a bed of dry ice to rapidly cool the cells and halt enzymatic reactions.
-
Aspirate the labeling medium.
-
Immediately add a pre-chilled quenching solution, such as 80% methanol (-80°C), to the cells.
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute to ensure complete cell lysis and metabolite extraction.
-
Centrifuge the extract at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Part 3: Analytical Methods
The isotopic enrichment of metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]
Protocol 4: Sample Preparation for LC-MS/MS Analysis
-
Solvent Evaporation: Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for the intended chromatography method (e.g., 50% acetonitrile for reversed-phase LC).
-
Analysis: Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The specific LC method and MS parameters will need to be optimized for the metabolites of interest.
Table 1: Example LC-MS/MS Parameters for Central Carbon Metabolites
| Parameter | Setting |
| Chromatography | |
| Column | HILIC or Reversed-Phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of polar metabolites |
| Mass Spectrometry | |
| Ionization Mode | Negative or Positive Ion Electrospray (ESI) |
| Scan Mode | Full Scan and/or Targeted SIM/MRM |
| Mass Resolution | >60,000 |
Data Analysis and Interpretation
The raw data from the analytical instrument consists of mass spectra that show the distribution of different mass isotopomers for each metabolite.[12] This information is then used to calculate metabolic fluxes.
Step 1: Mass Isotopomer Distribution (MID) Analysis
The first step in data analysis is to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C and other isotopes.[13] The MID represents the fractional abundance of each isotopomer (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Step 2: Metabolic Flux Calculation
The corrected MIDs are then used as input for computational models that simulate the metabolic network.[14] These models use mathematical algorithms to estimate the fluxes through the various reactions that best explain the observed labeling patterns. Several software packages are available for this purpose, such as INCA, OpenMebius, and FiatFlux.[14][15]
Figure 2: Tracing of DL-[1,3-13C2]Glyceraldehyde through central carbon metabolism.
Interpreting the Results
The output of the flux analysis is a flux map, which provides a quantitative description of the metabolic state of the cells under the experimental conditions. By comparing the flux maps of cells under different conditions (e.g., with and without a drug treatment), researchers can identify key metabolic pathways that are altered.
Table 2: Hypothetical Mass Isotopomer Distribution of Pyruvate
| Isotopomer | Fractional Abundance (%) | Interpretation |
| M+0 | 10 | Unlabeled pyruvate from other sources |
| M+1 | 30 | Primarily from the Pentose Phosphate Pathway |
| M+2 | 60 | Primarily from Glycolysis |
This hypothetical data suggests that under these conditions, the majority of pyruvate is being produced through glycolysis, with a significant contribution from the pentose phosphate pathway.
Troubleshooting
Even with careful execution, challenges can arise in ¹³C-MFA experiments. Here are some common issues and potential solutions:
Table 3: Troubleshooting Common Issues in ¹³C-MFA
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Isotopic Enrichment | - Insufficient labeling time- Low tracer concentration- High intracellular pools of the unlabeled metabolite | - Increase the labeling duration- Increase the tracer concentration- Ensure cells are in a metabolically active state |
| High Biological Variability | - Inconsistent cell culture conditions- Variations in sample handling | - Standardize all cell culture and harvesting procedures- Increase the number of biological replicates |
| Poor Chromatographic Peak Shape | - Inappropriate column or mobile phase- Sample matrix effects | - Optimize the LC method- Perform additional sample cleanup steps |
| Inaccurate Flux Calculations | - Incomplete metabolic network model- Errors in MID measurements | - Refine the metabolic model to include all relevant pathways- Carefully validate the MID data and correction for natural abundance |
Conclusion
DL-[1,3-¹³C₂]Glyceraldehyde is a valuable tool for researchers seeking to gain a deeper understanding of central carbon metabolism. Its unique labeling pattern provides high-resolution data on the fluxes through lower glycolysis, the pentose phosphate pathway, and the TCA cycle. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can confidently employ this tracer to uncover novel insights into cellular metabolism in health and disease.
References
-
Frontiers in Neuroscience. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved from [Link]
-
Wikipedia. (n.d.). Metabolic flux analysis. Retrieved from [Link]
-
13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]
-
Yang, C., et al. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 443. Retrieved from [Link]
-
Feenstra, A. D., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 7(4), 54. Retrieved from [Link]
-
Hui, S., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. eLife, 6, e21539. Retrieved from [Link]
-
ACS Synthetic Biology. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. Retrieved from [Link]
-
Crown, S. B., et al. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 32, 12-23. Retrieved from [Link]
-
Lane, A. N., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(19), 9464–9470. Retrieved from [Link]
-
Ma, R., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. bioRxiv. Retrieved from [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]
-
Kunjapur Lab Academy. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Lane, A. N., et al. (2011). Nuclear magnetic resonance methods for metabolic fluxomics. Current Opinion in Biotechnology, 22(1), 35-41. Retrieved from [Link]
-
ResearchGate. (n.d.). MFA of isotope tracers into glyceraldehyde 3-phosphate (G3P). Retrieved from [Link]
-
MFA Suite. (n.d.). MFA Suite™. Retrieved from [Link]
-
Le, A., et al. (2013). COMPLETE-MFA: complementary parallel labeling experiments technique for metabolic flux analysis. Metabolic Engineering, 19, 1-9. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic engineering, 19, 10-16. Retrieved from [Link]
-
Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4593–4602. Retrieved from [Link]
-
McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DL-[1,2-13C2]glyceraldehyde. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Retrieved from [Link]
-
Cordell, R. L., et al. (2016). MID Max: LC–MS/MS Method for Measuring the Precursor and Product Mass Isotopomer Distributions of Metabolic Intermediates and Cofactors for Metabolic Flux Analysis Applications. Analytical Chemistry, 88(2), 1163–1171. Retrieved from [Link]
-
CD Biosynsis. (2024, February 19). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Based Methods for Metabolites Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Flux analysis mass spec software, VistaFlux Software. Retrieved from [Link]
-
Li, Y., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. Retrieved from [Link]
-
The Animation Lab. (n.d.). Measuring Metabolic Flux. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Retrieved from [Link]
-
ACS Publications. (n.d.). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from [Link]
-
Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2022). Studying Metabolism by NMR-Based Metabolomics. Retrieved from [Link]
-
Fluxer. (n.d.). Home. Retrieved from [Link]
Sources
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
Application Note: Strategic 13C-NMR Analysis of [1,3-13C2]Glyceraldehyde Metabolites
Executive Summary
This guide details the experimental protocols for tracking the metabolic fate of [1,3-13C2]Glyceraldehyde using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike uniformly labeled substrates, this specific isotopomer offers a unique mechanistic advantage: it generates a distinct 13C-13C scalar coupling signature only upon the successful condensation of trioses into hexoses (e.g., Fructose-1,6-bisphosphate).
This document moves beyond standard 1D acquisition, introducing targeted 2D pulse sequences (HSQC, HSQC-TOCSY) and quantitative 1D spin-echo filters designed to distinguish de novo bond formation from simple isomerization.
Part 1: The Metabolic Logic & Carbon Mapping
To select the correct pulse sequence, one must understand the magnetic state of the carbon atoms during metabolism. The utility of [1,3-13C2]Glyceraldehyde lies in the Aldolase reaction.
The "Coupling Creation" Event
-
Substrate Input: [1,3-13C2]Glyceraldehyde (GAP).[1]
-
Isomerization (Triose Phosphate Isomerase): GAP
DHAP.[1]-
Carbon mapping is conserved (C1
C1, C3 C3). -
NMR State: DHAP is also [1,3-13C2]. Still two singlets.
-
-
Condensation (Aldolase): GAP + DHAP
Fructose-1,6-bisphosphate (F1,6BP).[9][10]-
Mechanism: C3 of DHAP attacks C1 of GAP.
-
The Critical Event: Since DHAP-C3 is labeled and GAP-C1 is labeled, a new 13C-13C bond is formed.
-
NMR State: The resulting F1,6BP will exhibit a doublet (J
40 Hz) at the C3-C4 positions.
-
Pathway Visualization
Figure 1: Carbon fate map. The convergence of GAP and DHAP creates a diagnostic 13C-13C coupling between C3 and C4 of Fructose-1,6-bisphosphate.
Part 2: Sample Preparation Protocol
Metabolic intermediates like GAP and F1,6BP are labile. Proper quenching is essential to prevent post-extraction cycling which blurs isotopomer data.
Reagents
-
Extraction Solvent: Methanol/Chloroform/Water (1:1:1 v/v/v), pre-chilled to -20°C.
-
NMR Buffer: 100 mM Sodium Phosphate (pH 7.4), 10% D2O, 0.5 mM DSS (internal standard), 2 mM EDTA (to chelate Mg2+ and stop kinase activity).
Workflow
-
Quenching: Rapidly wash cells with ice-cold saline, then immediately add pre-chilled Extraction Solvent. Vortex vigorously.
-
Phase Separation: Centrifuge at 4,000 x g for 15 min at 4°C. Collect the upper aqueous phase (polar metabolites).
-
Lyophilization: Evaporate methanol/water using a SpeedVac (avoid heat).
-
Reconstitution: Dissolve the dried pellet in 600 µL of NMR Buffer .
-
Critical Step: Check pH. Adjust to 7.40 ± 0.05 using dilute NaOD/DCl. Chemical shifts of phosphates (GAP, F1,6BP) are highly pH-dependent [1].
-
Part 3: Pulse Sequence Protocols
Two distinct approaches are required: Identification (HSQC) and Quantification of Coupling (1D Spin-Echo or High-Res 1D).
Protocol A: 2D 1H-13C HSQC (Sensitivity & Identification)
Purpose: To resolve overlapping proton signals and identify metabolites based on carbon chemical shifts. Why: 13C-13C coupling appears as "satellite" peaks in the F1 (carbon) dimension or splitting in F2 (proton) if resolution permits.
Instrument Settings (600 MHz+ recommended):
-
Pulse Sequence: hsqcetgpsisp2 (Bruker notation) - Sensitivity enhanced, adiabatic pulses for broad bandwidth.
-
Spectral Width: 12 ppm (1H), 160 ppm (13C).
-
Points (TD): 2048 (F2), 256-512 (F1). Note: High F1 resolution is needed to resolve 40Hz couplings.
-
Relaxation Delay (D1): 1.5 - 2.0 s.
-
Coupling Constant (CNST2): Set to 145 Hz (average 1JCH).
Data Analysis: Look for cross-peaks corresponding to F1,6BP.
-
Singlet Appearance: Indicates natural abundance or uncoupled label (rare in this specific scheme).
-
Doublet Appearance: In the F1 dimension, a splitting of ~40 Hz confirms the C3-C4 bond formation.
Protocol B: 1D 13C{1H} with Inverse Gated Decoupling (Quantitative)
Purpose: To quantify the ratio of Singlets (GAP C1/C3) to Doublets (F1,6BP C3/C4). Why: Inverse gating eliminates Nuclear Overhauser Effect (NOE) enhancement, ensuring peak integrals are proportional to concentration.
Instrument Settings:
-
Pulse Sequence: zgig (Bruker).
-
Relaxation Delay (D1): > 5 x T1 (typically 10-20s for carbonyls/carboxyls, 3-5s for protonated carbons). For GAP/F1,6BP, use D1=10s.
-
Scans: High count required (e.g., 1024 - 4096) due to lower sensitivity than HSQC.
-
Temperature: 298 K (regulated to ±0.1 K to prevent drift).
Protocol C: 1D Carbon-Filtered Spin-Echo (The "Doublet Filter")
Purpose: To selectively suppress singlets and observe only the newly formed 13C-13C bonds.
Mechanism: A J-modulated spin echo can be tuned to
-
Set
. For aliphatic C-C bonds (J 35-40 Hz), ms. -
Result: Uncoupled carbons (singlets) refocus and can be phase-cycled out or nulled. Coupled carbons (doublets) evolve differently and are detected. This is a simplified version of the 1D-INADEQUATE principle [2].
Part 4: Experimental Workflow Diagram
Figure 2: Integrated workflow for qualitative identification and quantitative flux analysis.
Part 5: Data Interpretation & Troubleshooting
Calculating Flux
The "Flux" through Aldolase is proportional to the formation of the C3-C4 doublet in F1,6BP.
-
High Ratio: Indicates active glycolysis/gluconeogenesis consuming the labeled GAP pool.
-
Low Ratio: Indicates dilution by endogenous (unlabeled) GAP or diversion to pathways that do not form C-C bonds (e.g., oxidation to glycerate).
Common Pitfalls
-
pH Drift: If peaks are broad or shifted, check the pH. Phosphate metabolites are titratable.
-
T1 Saturation: If the singlet/doublet ratio seems skewed, increase D1 in the 1D experiment. Carbons with no attached protons (quaternary) relax very slowly.
-
J-Coupling Mismatch: The C3-C4 coupling in F1,6BP is ~40 Hz. However, if F1,6BP cycles back to F6P and Glucose, the couplings change. Always verify the specific J-values for the metabolite of interest [3].
References
-
Wishart, D. S., et al. (2013).[8] HMDB 3.0—The Human Metabolome Database. Nucleic Acids Research. Available at: [Link] (Verified source for metabolite chemical shifts and pH dependence).
-
Clendinen, C. S., et al. (2015).[8] 13C NMR Metabolomics: INADEQUATE Network Analysis. Analytical Chemistry. Available at: [Link]
-
Lane, A. N., & Fan, T. W. (2017). NMR-based stable isotope resolved metabolomics in systems biochemistry.[3] Archives of Biochemistry and Biophysics. Available at: [Link]
-
Fan, T. W., & Lane, A. N. (2016).[3] Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
Sources
- 1. Solved Aldolase catalyzes the "lysis" step of glycolysis. It | Chegg.com [chegg.com]
- 2. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
Application Note: Unraveling the Dynamics of Glycolysis and Gluconeogenesis with 1,3-[¹³C]₂-Glyceraldehyde
Introduction: A Novel Lens on Central Carbon Metabolism
Metabolic flux analysis (MFA) is a cornerstone of systems biology, offering a quantitative understanding of the intricate network of biochemical reactions that sustain life.[1][2] By introducing stable isotope-labeled substrates into a biological system and tracking their incorporation into downstream metabolites, we can elucidate the rates of metabolic pathways, identify active and inactive routes, and uncover metabolic reprogramming in disease states.[3][4] While [U-¹³C]-glucose is a widely used tracer for central carbon metabolism, the strategic use of partially labeled substrates can provide more granular insights into specific pathways.[1][5] This application note details a powerful methodology for concurrently tracking the fluxes through glycolysis and gluconeogenesis using 1,3-[¹³C]₂-glyceraldehyde as a tracer.
Glyceraldehyde-3-phosphate (G3P) is a pivotal intermediate in central carbon metabolism, situated at the junction of the upper and lower phases of glycolysis and as a key entry point for gluconeogenic precursors like glycerol.[6][7] By introducing glyceraldehyde labeled at the first and third carbon positions, we can precisely follow the fate of these atoms as they traverse the bidirectional reactions of lower glycolysis and the gluconeogenic pathway. This approach offers distinct advantages:
-
Dissecting Bidirectional Flux: The specific labeling pattern allows for the deconvolution of net flux from the exchange flux in the reversible reactions of lower glycolysis.
-
Tracing Gluconeogenic Contribution: It provides a direct measure of the contribution of three-carbon precursors to the synthesis of hexoses.
-
Probing the Pentose Phosphate Pathway (PPP): The fate of the C1 carbon can also offer insights into oxidative PPP activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret stable isotope tracing experiments using 1,3-[¹³C]₂-glyceraldehyde. We will delve into the underlying biochemistry, provide a detailed experimental protocol, and illustrate the expected labeling patterns in key metabolites.
Biochemical Foundation: The Journey of 1,3-[¹³C]₂-Glyceraldehyde
To appreciate the utility of 1,3-[¹³C]₂-glyceraldehyde, a firm grasp of the topology of glycolysis and gluconeogenesis is essential. Glyceraldehyde is readily phosphorylated in the cell to glyceraldehyde-3-phosphate (G3P), entering directly into the central metabolic pathways.
Glycolysis: The Catabolic Cascade
In the glycolytic direction, [1,3-¹³C]₂-G3P will proceed through the lower stages of glycolysis, leading to the formation of pyruvate. The labeling pattern of key intermediates will be as follows:
-
1,3-Bisphosphoglycerate (1,3-BPG): Labeled at carbons 1 and 3.
-
3-Phosphoglycerate (3-PG): Labeled at carbons 1 and 3.
-
2-Phosphoglycerate (2-PG): Labeled at carbons 1 and 3.
-
Phosphoenolpyruvate (PEP): Labeled at carbons 1 and 3.
-
Pyruvate: Labeled at the carboxyl (C1) and methyl (C3) carbons.
Gluconeogenesis: The Anabolic Ascent
When metabolic conditions favor glucose production, the labeled carbons from [1,3-¹³C]₂-G3P will be incorporated into hexoses. The reactions of gluconeogenesis will result in the following labeling patterns:
-
Fructose-1,6-bisphosphate (FBP): The aldolase-catalyzed condensation of one molecule of [1,3-¹³C]₂-dihydroxyacetone phosphate (DHAP) (formed from [1,3-¹³C]₂-G3P via triose phosphate isomerase) and one molecule of [1,3-¹³C]₂-G3P will result in FBP labeled at carbons 1, 3, 4, and 6.
-
Glucose-6-phosphate (G6P) and Glucose: Consequently, glucose synthesized via gluconeogenesis will also be labeled at carbons 1, 3, 4, and 6.
The following diagram illustrates the flow of the ¹³C labels from 1,3-[¹³C]₂-glyceraldehyde through glycolysis and gluconeogenesis.
Caption: Flow of ¹³C atoms from 1,3-[¹³C]₂-glyceraldehyde in glycolysis and gluconeogenesis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust workflow for conducting stable isotope tracing experiments in cultured cells using 1,3-[¹³C]₂-glyceraldehyde.
Materials and Reagents
-
1,3-[¹³C]₂-Glyceraldehyde (ensure high isotopic purity)
-
Cell culture medium (e.g., DMEM, RPMI-1640) without glucose and pyruvate
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: A streamlined workflow for metabolic flux analysis using 1,3-[¹³C]₂-glyceraldehyde.
Step-by-Step Methodology
-
Cell Culture:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).
-
-
Preparation of Labeling Medium:
-
Prepare the base medium (e.g., glucose- and pyruvate-free DMEM) supplemented with dFBS and other necessary components.
-
Dissolve 1,3-[¹³C]₂-glyceraldehyde in the base medium to the desired final concentration (e.g., 10 mM).
-
Rationale: Using a glucose- and pyruvate-free base medium ensures that the primary carbon source is the labeled glyceraldehyde, maximizing its incorporation into central metabolic pathways. Dialyzed FBS is used to minimize the concentration of unlabeled small molecules.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the approach to isotopic steady state.
-
Rationale: A time-course experiment is crucial to determine the kinetics of label incorporation and to ensure that the system has reached a metabolic and isotopic steady state for flux analysis.[8]
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, aspirate the labeling medium and immediately add ice-cold quenching solution (-80°C 80% methanol).
-
Incubate the plates at -80°C for 15 minutes.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Discard the supernatant and add ice-cold extraction solvent to the cell pellet.
-
Vortex thoroughly and incubate at -20°C for 30 minutes, with intermittent vortexing.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for LC-MS analysis.
-
Rationale: Rapid quenching is critical to prevent metabolic changes during sample processing.[9] An 80% methanol solution is effective for both quenching and extracting polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), for the separation of polar metabolites.[10]
-
Acquire data in full scan mode to detect all mass isotopologues of the targeted metabolites.
-
Rationale: High-resolution mass spectrometry is essential to accurately resolve and quantify the different mass isotopologues of each metabolite.[10][11]
-
Data Analysis and Interpretation
The raw LC-MS data will consist of mass spectra for each metabolite at different time points. The key to interpreting these data is to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Expected Mass Isotopologue Distributions
The table below summarizes the expected dominant isotopologues for key metabolites in glycolysis and gluconeogenesis when cells are labeled with 1,3-[¹³C]₂-glyceraldehyde.
| Metabolite | Pathway | Expected Dominant Labeled Isotopologue | Number of ¹³C Atoms |
| Glyceraldehyde-3-phosphate | Entry Point | M+2 | 2 |
| Dihydroxyacetone phosphate | Isomerization | M+2 | 2 |
| 1,3-Bisphosphoglycerate | Glycolysis | M+2 | 2 |
| 3-Phosphoglycerate | Glycolysis | M+2 | 2 |
| Phosphoenolpyruvate | Glycolysis | M+2 | 2 |
| Pyruvate | Glycolysis | M+2 | 2 |
| Fructose-1,6-bisphosphate | Gluconeogenesis | M+4 | 4 |
| Glucose-6-phosphate | Gluconeogenesis | M+4 | 4 |
Calculating Metabolic Fluxes
The measured MIDs can be used to calculate metabolic fluxes using specialized software packages such as INCA or 13CFLUX2.[5] These programs use mathematical models of metabolic networks to estimate the fluxes that best fit the experimental data.
Conclusion: A Powerful Tool for Metabolic Research
The use of 1,3-[¹³C]₂-glyceraldehyde as a tracer provides a nuanced and powerful approach to dissecting the complex interplay between glycolysis and gluconeogenesis. This application note offers a comprehensive guide for implementing this methodology, from experimental design to data interpretation. By carefully considering the principles of metabolic flux analysis and adhering to rigorous experimental protocols, researchers can gain unprecedented insights into the regulation of central carbon metabolism, paving the way for new therapeutic strategies in metabolic diseases and oncology.
References
- Benchchem. D-[3-¹³C]Glyceraldehyde: A Technical Guide to its Role and Application in Metabolic Studies.
- Bio-Synthesis. Best Isotope for Metabolic Labeling of Glyceraldehyde-3-Phosphate Dehydrogenase.
- bioRxiv. Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models.
- Creative Proteomics. Comprehensive Metabolic Flux Analysis (MFA) Services.
- National Institutes of Health. Tracking the carbons supplying gluconeogenesis.
- YouTube. #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology.
- Khan Academy. Regulation of glycolysis and gluconeogenesis.
- Frontiers. Mesenchymal stem cell-derived exosomes in myocardial infarction repair: therapeutic potential and scaffold-based delivery strategies.
- ResearchGate. The trunk pathway of glycolysis and gluconeogenesis. The end points are...
- PubMed. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts.
- Creative Proteomics. Metabolic Analysis Method of Glycolysis.
- Isotopic Tracer Methods of Monitoring Human Carbohydr
- National Institutes of Health. Profiling the metabolism of human cells by deep 13C labeling.
- National Institutes of Health. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
- National Institutes of Health. Metabolomics and isotope tracing.
- MDPI. ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production.
- Biology LibreTexts. 13.3: Gluconeogenesis.
- DSpace@MIT. Gluconeogenesis as a System: Development of in vivo Flux Analysis of Hepatic Glucose Production in Type 2 Diabetes.
- YouTube. Glycolysis & gluconeogenesis: In-too-deep edition. . . (For those who like details!).
- National Institutes of Health. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging.
- Creative Proteomics. GLYCOLYSIS PATHWAY METABOLISM ASSAY.
Sources
- 1. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Analysis Method of Glycolysis - Creative Proteomics [creative-proteomics.com]
- 11. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Mass Isotopomer Distribution Analysis (MIDA) of Glyceraldehyde Derivatives
An in-depth guide to Mass Isotopomer Distribution Analysis (MIDA) of glyceraldehyde derivatives for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Foundational Principles: Glyceraldehyde MIDA in Metabolic Flux Analysis
Mass Isotopomer Distribution Analysis (MIDA) is a powerful stable isotope-based technique used to elucidate the kinetics of metabolic pathways. By tracing the incorporation of stable isotopes (e.g., ¹³C) from a labeled precursor into a target metabolite, MIDA allows for the quantification of metabolic fluxes—the rates of biochemical reactions. Glyceraldehyde and its phosphorylated form, glyceraldehyde-3-phosphate (G3P), are pivotal intermediates in central carbon metabolism, primarily glycolysis and the pentose phosphate pathway (PPP). Analyzing the mass isotopomer distribution of glyceraldehyde derivatives provides a window into the relative activities of these pathways, which are often dysregulated in diseases such as cancer and metabolic syndrome.
The core principle of MIDA lies in the statistical analysis of the distribution of mass isotopomers in a molecule synthesized from a pool of labeled precursors. This distribution is a function of the isotopic enrichment of the precursor pool and the biosynthetic pathway itself. By measuring the mass isotopomer distribution of a downstream product like glyceraldehyde, one can mathematically deduce the isotopic enrichment of its direct precursor pool, thereby revealing the metabolic origin of the molecule.
Experimental Workflow: From Cell Culture to Data Acquisition
A successful MIDA experiment hinges on meticulous experimental design and execution. This section outlines a robust protocol for the analysis of glyceraldehyde derivatives, from isotopic labeling to GC-MS analysis.
Diagram: Overall Experimental Workflow
Caption: High-level overview of the MIDA experimental workflow for glyceraldehyde derivatives.
Isotopic Labeling Strategy
The choice of isotopic tracer is critical and depends on the specific pathway of interest. For interrogating glycolysis and the pentose phosphate pathway, [U-¹³C₆]glucose is a common and effective choice as it introduces a fully labeled carbon backbone into the central metabolic network.
-
Protocol: Cell Culture and Labeling
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Remove the existing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Introduce the labeling medium containing the ¹³C-labeled precursor (e.g., glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum and [U-¹³C₆]glucose at a known concentration).
-
Incubate the cells for a predetermined period. The duration should be sufficient to approach isotopic steady-state but short enough to avoid significant cell division, which can complicate flux calculations. This often ranges from hours to a day, depending on the cell type and proliferation rate.
-
Metabolite Extraction and Derivatization
Rapid quenching of metabolic activity is crucial to preserve the in vivo metabolic state. Subsequent extraction and derivatization are necessary to prepare glyceraldehyde for gas chromatography-mass spectrometry (GC-MS), which requires volatile and thermally stable analytes.
-
Protocol: Metabolite Extraction
-
Aspirate the labeling medium and immediately add ice-cold 80% methanol to quench metabolic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 30 minutes to facilitate cell lysis and protein precipitation.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and dry it completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Protocol: Derivatization of Glyceraldehyde Glyceraldehyde is typically analyzed as its more stable and volatile derivative. A common method is to convert it to a glyceraldehyde-3-phosphate (G3P) derivative. The following is a two-step derivatization protocol:
-
Oximation:
-
To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex and incubate at 37°C for 90 minutes. This step protects the aldehyde group.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups, increasing volatility.
-
-
GC-MS Analysis
The derivatized samples are now ready for analysis by GC-MS. The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the ions of interest.
| Parameter | Typical Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Electron Energy | 70 eV |
| Monitored Ions (m/z) | Specific fragment ions of the derivatized glyceraldehyde are monitored. These must be empirically determined but will include the parent ion and key fragments. |
Data Analysis and Interpretation: From Raw Data to Metabolic Flux
The raw GC-MS data contains the abundance of different mass isotopomers for the glyceraldehyde derivative. The goal of MIDA is to use this distribution to infer the isotopic enrichment of the precursor pool and, ultimately, the metabolic flux.
Diagram: MIDA Data Analysis Logic
Caption: Logical flow of data processing and analysis in a MIDA experiment.
Correction for Natural Isotope Abundance
The measured mass isotopomer distribution is a combination of the incorporated ¹³C from the tracer and the natural abundance of heavy isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O, ²⁹Si, ³⁰Si). The contribution from natural abundance must be mathematically removed to isolate the effect of the isotopic label. This is typically done using matrix-based correction algorithms that take into account the elemental composition of the derivative and the known natural abundances of all isotopes.
MIDA Modeling
The corrected mass isotopomer distribution is then used to estimate the isotopic enrichment of the precursor pool. For a polymer-like molecule synthesized from a single precursor pool, the mass isotopomer distribution follows a binomial or multinomial distribution. For glyceraldehyde (a 3-carbon molecule), its synthesis can be modeled based on the probability (p) that a carbon atom in the precursor pool is ¹³C-labeled.
The fractional abundance of the mass isotopomer with k ¹³C atoms (M+k) can be described by the binomial distribution:
f(k) = C(n, k) * p^k * (1-p)^(n-k)
Where:
-
n is the number of carbon atoms in the molecule (n=3 for glyceraldehyde).
-
k is the number of ¹³C atoms (from 0 to 3).
-
p is the probability of a carbon atom being ¹³C-labeled (the precursor enrichment).
-
C(n, k) is the binomial coefficient.
By fitting the experimentally measured and corrected mass isotopomer distribution to this theoretical distribution, the value of p can be determined.
Flux Calculation
The calculated precursor pool enrichment (p) is a direct measure of the contribution of the labeled substrate to the synthesis of the target molecule. For example, in the context of glycolysis and the PPP, the enrichment of the G3P precursor pool can reveal the relative flux through these two pathways. A lower enrichment in G3P compared to the input [U-¹³C₆]glucose suggests dilution from unlabeled sources or contributions from pathways that involve carbon rearrangement, such as the PPP.
Specialized software packages, such as FiatFlux, INCA, or Metran, are often used to perform these complex calculations and model metabolic fluxes across entire networks.
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Solution(s) |
| Low Signal Intensity | Inefficient extraction or derivatization; low metabolite abundance. | Optimize extraction and derivatization protocols; increase starting cell number. |
| Poor Chromatographic Peak Shape | Active sites in the GC system; improper derivatization. | Use a fresh GC liner and column; ensure complete derivatization. |
| High Variability Between Replicates | Inconsistent cell handling, quenching, or extraction. | Standardize all steps of the protocol; ensure rapid and consistent quenching. |
| Isotopic Steady-State Not Reached | Labeling time is too short. | Perform a time-course experiment to determine the time to isotopic steady-state. |
References
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental aspects. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]
-
Antoniewicz, M. R. (2018). A guide to ¹³C metabolic flux analysis for the rational design of microbial cell factories. Metabolic Engineering, 49, 117-130. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing ¹³C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]
Application Note: Precision Preparation of 13C-Glyceraldehyde for Metabolic Flux Analysis
Topic: Preparation of 13C-labeled glyceraldehyde stock solutions for infusion Content Type: Application Note & Protocol Audience: Metabolic Flux Analysis (MFA) Researchers, In Vivo Physiologists
Abstract & Scientific Rationale
Glyceraldehyde (GA) is a triose sugar and a critical entry point for probing the pentose phosphate pathway (PPP), glycolysis, and gluconeogenesis. Unlike stable substrates like glucose, 13C-Glyceraldehyde presents unique chemical challenges : it is highly reactive, hygroscopic, and exists in a dynamic equilibrium between a stable cyclic dimer (2,5-dihydroxy-1,4-dioxane-2,5-dimethanol) and the metabolically active monomer.
Direct infusion of freshly dissolved glyceraldehyde without an equilibration phase can lead to inconsistent metabolic labeling kinetics, as the dimer is not a direct substrate for Glyceraldehyde Kinase or Triose Kinase. Furthermore, the aldehyde group is prone to the Maillard reaction and polymerization at alkaline pH.
This guide details a standardized, self-validating protocol to prepare sterile, monomer-equilibrated [U-13C3] Glyceraldehyde solutions for intravenous infusion in rodent models.
Critical Material Properties
| Property | Specification | Implication for Protocol |
| Chemical Form | Solid usually exists as a dimer (hemiacetal). | Requires equilibration time in water to revert to monomer. |
| Reactivity | High (Aldehyde group). | Avoid heating >50°C; Maintain pH 6.5–7.4. Avoid amine buffers (Tris). |
| Hygroscopicity | High. | Weigh rapidly or use pre-aliquoted vials; store desiccated at -20°C. |
| Stability | Low in solution. | Prepare fresh daily . Do not store dissolved stock for >24h. |
Protocol: Preparation of [U-13C3] Glyceraldehyde Stock
Phase 1: Pre-Calculation & Safety
Objective: Define the target concentration to avoid osmotic shock and toxicity.
-
Toxicity Warning: Glyceraldehyde is more cytotoxic than glucose due to protein cross-linking (glycation).
-
Target Dose: For tracer studies, a continuous infusion rate of 10–30
mol/kg/min is typical for mice. -
Stock Concentration: A 0.1 M to 0.5 M stock is recommended to minimize fluid volume overload in mice (Max infusion rate: 200
L/hr).
Phase 2: Dissolution and Monomer Equilibration
Rationale: The solid dimer must hydrolyze to the monomer. NMR studies indicate this equilibrium takes 2–4 hours at room temperature in neutral water [1].
-
Weighing:
-
Remove the [U-13C3] Glyceraldehyde vial from -20°C storage and allow it to warm to room temperature in a desiccator (prevents condensation).
-
Weigh the target mass (e.g., 45 mg for 5 mL of 0.1 M solution) into a sterile, glass scintillation vial. Note: Plastic tubes can leach plasticizers with reactive aldehydes.
-
-
Dissolution:
-
Add 80% of the final volume of HPLC-grade water (not saline yet).
-
Vortex gently until no solid particles remain.
-
-
Equilibration (The "Hidden" Step):
-
Crucial: Cover the vial with foil (light protection) and stir gently at Room Temperature (20–25°C) for 3 hours .
-
Why? This allows the cyclic dimer to open into the free aldehyde/hydrate monomer form. Infusing the dimer results in "silent" tracer delivery until it hydrolyzes in the blood.
-
-
Buffering & Osmolarity Adjustment:
-
After equilibration, add 10x Phosphate Buffered Saline (PBS) to reach a 1x final concentration.
-
Why add PBS later? Phosphate can catalyze degradation if present during the initial dissolution of high concentrations.
-
Check pH using a micro-probe. Adjust to pH 7.0–7.4 using dilute HCl or NaOH if necessary. Avoid Tris buffer.
-
Phase 3: Sterilization & QC
-
Filtration:
-
Pass the solution through a 0.22
m PVDF or PES syringe filter into a sterile crimp-top vial. -
Avoid Nylon filters (can bind proteins/aldehydes).
-
-
Validation (QC):
-
Enzymatic Check: Use a Glycerol Dehydrogenase (GDH) assay on a small aliquot. GDH reduces glyceraldehyde to glycerol (consuming NADH). This confirms the concentration of active substrate.
-
Absorbance: Ensure solution is clear. Yellowing indicates polymerization (discard).
-
Visual Workflows
Diagram 1: Preparation Workflow
This flowchart illustrates the critical "Wait/Equilibrate" step often missed in standard protocols.
Caption: Workflow for 13C-Glyceraldehyde preparation emphasizing the mandatory monomerization period.
Diagram 2: Metabolic Entry of 13C-Glyceraldehyde
Understanding where the label enters is vital for interpreting Mass Isotopomer Distributions (MIDs).
Caption: 13C-GA enters at the triose stage, labeling both glycolytic (lactate) and gluconeogenic (glucose) pools.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low 13C Enrichment in Blood | Infusing the dimer form; slow hydrolysis in vivo. | Increase equilibration time to 4 hours or gently warm to 30°C during prep. |
| Yellow Solution | Polymerization due to high pH or heat. | Discard. Ensure water pH is <7.5 before adding GA. Keep on ice after prep. |
| Hemolysis in Animal | Hypotonic solution. | Ensure final buffer is 1x PBS (isotonic). Verify osmolarity (~300 mOsm). |
| Filter Clogging | Incomplete dissolution or precipitation. | Vortex longer; ensure concentration does not exceed solubility limits (1 M). |
References
-
Glushonok, G. K., et al. (1986). Equilibrium of glyceraldehyde in aqueous solutions. Journal of General Chemistry USSR. (Contextual validation via Glycolaldehyde/Glyceraldehyde equilibrium studies).
-
Previs, S. F., et al. (2004). Quantifying hepatic glucose production: the role of 13C-labeled substrates. American Journal of Physiology-Endocrinology and Metabolism.
-
Burgess, S. C., et al. (2003). Metabolic flux analysis in the perfused rat liver. Journal of Biological Chemistry.
-
Sigma-Aldrich Technical Bulletin. Properties of Glyceraldehyde.
Application Note & Protocol: In vivo Metabolic Tracing with DL-[1,3-¹³C₂]Glyceraldehyde
A Senior Application Scientist's Guide to Unraveling Central Carbon Metabolism
Introduction: A Novel Probe for Glycolytic Entry and Beyond
Stable isotope tracing has become an indispensable tool for quantifying the dynamic activity of metabolic pathways in vivo.[1][2] While uniformly labeled glucose ([U-¹³C]-glucose) is a common choice for probing central carbon metabolism, its entry at the top of glycolysis can sometimes obscure the contributions of downstream inputs.[3] This guide introduces the application of DL-[1,3-¹³C₂]Glyceraldehyde as a powerful, alternative tracer for dissecting metabolic fluxes in living systems.
Glyceraldehyde, a three-carbon aldose, is a key intermediate in carbohydrate metabolism.[4][5] Its administration allows for the study of metabolic pathways by introducing labeled carbons directly into the lower part of glycolysis. Specifically, DL-[1,3-¹³C₂]Glyceraldehyde provides a unique labeling pattern that can elucidate the activities of glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis. This application note provides a comprehensive protocol for in vivo studies using this tracer, from experimental design to data interpretation, grounded in established principles of metabolic flux analysis.[6]
PART 1: Scientific Rationale & Experimental Design
Why Use DL-[1,3-¹³C₂]Glyceraldehyde?
The strategic placement of ¹³C at the C1 and C3 positions of glyceraldehyde offers distinct advantages:
-
Direct Entry into Lower Glycolysis: Glyceraldehyde is primarily metabolized via phosphorylation to glyceraldehyde-3-phosphate (G3P) by triokinase.[7][8] This bypasses the upper glycolytic reactions, providing a focused view of the lower part of the pathway and its subsequent metabolic fates.
-
Dissecting Glycolytic vs. Pentose Phosphate Pathway Flux: The specific labeling pattern from [1,3-¹³C₂]Glyceraldehyde allows for the deconvolution of carbon flow through glycolysis versus the oxidative arm of the PPP.
-
Tracing Gluconeogenic Precursors: By observing the labeling patterns in upstream glycolytic intermediates and glucose, the contribution of glyceraldehyde to gluconeogenesis can be quantified.
-
Investigating Anaplerotic and Cataplerotic Fluxes: The propagation of ¹³C labels into the TCA cycle provides insights into anaplerosis (the replenishment of TCA cycle intermediates) and cataplerosis (the removal of TCA cycle intermediates for biosynthesis).
Experimental Considerations
Successful in vivo metabolic tracing studies require careful planning. Key considerations include:
-
Animal Model: The choice of animal model (e.g., mouse, rat) will depend on the biological question. Factors such as genetic background, age, and disease state should be carefully controlled.
-
Tracer Administration Route: The method of tracer delivery significantly impacts the kinetics of label incorporation. Common routes include intravenous (IV) infusion, intraperitoneal (IP) injection, and oral gavage.[3] IV infusion is often preferred for achieving a metabolic steady-state, where the rate of tracer infusion equals its rate of uptake and metabolism.[9]
-
Fasting: A period of fasting prior to tracer administration is often employed to reduce variability in endogenous metabolite pools and enhance tracer uptake.[10] The duration of fasting should be standardized across all experimental groups.
-
Tracer Dose and Infusion Rate: The amount of tracer administered should be sufficient to achieve detectable enrichment in downstream metabolites without perturbing the underlying metabolic network. Preliminary dose-finding studies are recommended.
-
Duration of Tracing: The timeframe for tracer administration and sample collection is critical. Short time courses can capture initial metabolic events, while longer durations are necessary to achieve isotopic steady-state in metabolites with slower turnover rates.[9]
PART 2: Detailed In Vivo Protocol
This protocol provides a generalized framework for an in vivo metabolic tracing study in mice using continuous intravenous infusion of DL-[1,3-¹³C₂]Glyceraldehyde.
I. Animal Preparation and Catheterization
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast mice for a predetermined period (e.g., 6 hours) before the infusion, with free access to water.[10]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Catheter Implantation: Surgically implant a catheter into a suitable blood vessel, such as the jugular vein, for tracer infusion. Ensure the catheter is securely placed and patent.
II. Tracer Infusion
-
Tracer Preparation: Prepare a sterile solution of DL-[1,3-¹³C₂]Glyceraldehyde in saline at the desired concentration.
-
Priming Dose (Optional): To more rapidly achieve isotopic steady-state, a priming bolus of the tracer can be administered at the beginning of the infusion.[9]
-
Continuous Infusion: Connect the catheter to an infusion pump and infuse the tracer solution at a constant rate for the desired duration (e.g., 90-120 minutes).
III. Sample Collection and Processing
-
Blood Sampling: At predetermined time points during and at the end of the infusion, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the blood to separate plasma and store at -80°C.
-
Tissue Harvesting: At the end of the infusion, rapidly euthanize the mouse and dissect the tissues of interest (e.g., liver, muscle, tumor).
-
Metabolite Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to halt all enzymatic activity and preserve the in vivo metabolic state.
-
Storage: Store the frozen tissues at -80°C until metabolite extraction.
IV. Metabolite Extraction
-
Homogenization: Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).
-
Extraction: Perform a multi-step extraction to separate polar metabolites, lipids, and proteins.
-
Solvent Evaporation: Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a suitable solvent for analysis.
V. Analytical Methods
-
Mass Spectrometry (MS): The primary analytical technique for measuring ¹³C enrichment is mass spectrometry, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine isotopic enrichment and provides positional information about the ¹³C labels within a molecule.[13]
PART 3: Data Analysis and Interpretation
Quantifying Isotopic Enrichment
The raw data from the mass spectrometer will consist of mass isotopologue distributions (MIDs) for each metabolite of interest. The MID represents the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the metabolite.[14]
Calculation of Fractional Enrichment:
Fractional enrichment (FE) for a given metabolite is calculated as:
FE = (∑(i * Aᵢ)) / (n * ∑Aᵢ)
where:
-
i = isotopologue number (0, 1, 2, ...)
-
Aᵢ = abundance of the i-th isotopologue
-
n = number of carbon atoms in the metabolite
Expected Labeling Patterns from DL-[1,3-¹³C₂]Glyceraldehyde
The table below summarizes the expected mass isotopologues (M+) for key metabolites in central carbon metabolism following the administration of DL-[1,3-¹³C₂]Glyceraldehyde.
| Metabolite | Pathway | Expected Isotopologues | Interpretation |
| Glyceraldehyde-3-Phosphate | Glycolysis | M+2 | Direct phosphorylation of the tracer. |
| Dihydroxyacetone Phosphate | Glycolysis | M+2 | Isomerization of labeled G3P. |
| 1,3-Bisphosphoglycerate | Glycolysis | M+2 | Downstream of G3P in glycolysis. |
| Phosphoenolpyruvate | Glycolysis | M+2 | Further metabolism through glycolysis. |
| Pyruvate | Glycolysis | M+2 | End product of glycolysis. |
| Lactate | Anaerobic Respiration | M+2 | Reduction of labeled pyruvate. |
| Alanine | Amino Acid Synthesis | M+2 | Transamination of labeled pyruvate. |
| Acetyl-CoA | TCA Cycle Entry | M+2 | Decarboxylation of labeled pyruvate. |
| Citrate | TCA Cycle | M+2 | Condensation of labeled acetyl-CoA with oxaloacetate. |
| Malate | TCA Cycle / Malic Enzyme | M+2, M+3 | M+2 from TCA cycle turnover. M+3 can arise from pyruvate carboxylase activity on labeled pyruvate. |
| Aspartate | Amino Acid Synthesis | M+2, M+3 | Transamination of labeled oxaloacetate. |
| Glucose-6-Phosphate | Gluconeogenesis | M+2, M+3 | Reversal of glycolysis. M+3 can result from the condensation of two labeled triose phosphates. |
| 6-Phosphogluconate | Pentose Phosphate Pathway | M+1 | Decarboxylation of labeled glucose-6-phosphate. |
PART 4: Visualizing Metabolic Flow
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo metabolic tracing experiment with DL-[1,3-¹³C₂]Glyceraldehyde.
Caption: Experimental workflow for in vivo metabolic tracing.
Metabolic Fate of [1,3-¹³C₂]Glyceraldehyde
This diagram depicts the expected flow of the ¹³C labels from DL-[1,3-¹³C₂]Glyceraldehyde through central carbon metabolism.
Caption: Metabolic fate of ¹³C from DL-[1,3-¹³C₂]Glyceraldehyde.
PART 5: Troubleshooting & Advanced Applications
| Problem | Possible Cause | Solution |
| Low isotopic enrichment in metabolites | Insufficient tracer dose or infusion time. | Perform a dose-response or time-course study to optimize tracer administration. |
| Rapid clearance of the tracer. | Consider a different administration route or a priming dose. | |
| High variability between animals | Inconsistent fasting times. | Standardize the fasting period for all animals. |
| Differences in animal age, weight, or health status. | Use age- and weight-matched animals and ensure they are healthy. | |
| Unexpected labeling patterns | Contamination with unlabeled metabolites during sample processing. | Ensure all reagents and equipment are clean. Use internal standards. |
| Contribution from other metabolic pathways. | Consult metabolic pathway databases and literature to interpret unexpected labeling. |
Advanced Applications:
-
Metabolic Flux Analysis (MFA): The quantitative data obtained from these experiments can be used as input for computational models to calculate intracellular metabolic fluxes.[2]
-
Disease Models: This technique can be applied to various disease models (e.g., cancer, diabetes) to investigate metabolic reprogramming in vivo.[15][16]
-
Pharmacodynamic Studies: Assess the metabolic effects of drug candidates by performing tracing studies in treated versus untreated animals.
Conclusion
In vivo metabolic tracing with DL-[1,3-¹³C₂]Glyceraldehyde offers a nuanced approach to dissecting central carbon metabolism. By introducing labeled carbons at a key intersection of major metabolic pathways, this tracer enables researchers to gain a deeper understanding of glycolysis, gluconeogenesis, the TCA cycle, and the pentose phosphate pathway in a physiologically relevant context. The protocols and interpretive framework provided in this guide serve as a robust starting point for scientists and drug development professionals seeking to unravel the complexities of in vivo metabolism.
References
-
American Journal of Physiology-Heart and Circulatory Physiology. In vivo [U-¹³C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. [Link]
-
Chen, L. S., & Feng, X. (2022). In vivo 2H/13C flux analysis in metabolism research. PMC. [Link]
-
bioRxiv. ¹³C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. [Link]
-
ResearchGate. In vivo 2H/13C flux analysis in metabolism research | Request PDF. [Link]
-
Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. [Link]
-
Motori, E., & Giavalisco, P. (2023). ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
Zhang, Y., et al. (2022). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]
-
ResearchGate. Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). [Link]
-
EPIC. ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]
-
eScholarship.org. Global ¹³C tracing and metabolic flux analysis of intact human liver tissue ex vivo. [Link]
-
YouTube. #82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. [Link]
-
LIRIAS. Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. [Link]
-
YouTube. #85 Lab ¹³C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. [Link]
-
Wikipedia. Glyceraldehyde 3-phosphate dehydrogenase. [Link]
-
Hensley, C. T., et al. (2022). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. British Journal of Cancer. [Link]
-
PubMed. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone. [Link]
-
eScholarship.org. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. [Link]
-
Frontiers. An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. [Link]
-
ACS Publications. Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
-
Wikipedia. Glyceraldehyde. [Link]
-
Metcalfe, C., et al. (2021). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Molecular Metabolism. [Link]
-
Iannello, R. C., et al. (2006). Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences. [Link]
-
YouTube. Glyceraldehyde 3 phosphate dehydrogenase. [Link]
-
Knowledge and References. Glyceraldehyde 3 phosphate dehydrogenase. [Link]
-
StudySmarter. Glyceraldehyde: Structure, Uses & 3 Phosphate. [Link]
-
BMC Biotechnology. Metabolome analysis reveals a role for glyceraldehyde 3-phosphate dehydrogenase in the inhibition of C. thermocellum by ethanol. [Link]
-
Bionity.com. Glyceraldehyde 3-phosphate dehydrogenase. [Link]
Sources
- 1. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epic.awi.de [epic.awi.de]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Stable isotope tracing to assess tumor metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic conversion of DL-[1,3-13C2]Glyceraldehyde to labeled glycerol
Application Notes & Protocols: Enzymatic Synthesis of Labeled Glycerol
A Senior Application Scientist's Guide to the Synthesis of DL-[1,3-13C2]Glycerol from DL-[1,3-13C2]Glyceraldehyde
Introduction: The Significance of Isotopically Labeled Glycerol
Isotopically labeled compounds are indispensable tools in metabolic research, enabling scientists to trace the fate of molecules through complex biochemical pathways.[1][2] Labeled glycerol, in particular, serves as a critical tracer for studying glycerolipid metabolism, gluconeogenesis, and other central carbon metabolic routes.[3][4][5] The synthesis of ¹³C-labeled glycerol, such as DL-[1,3-¹³C₂]Glycerol, provides a stable, non-radioactive probe for these investigations, which can be readily detected and quantified using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6][7]
While chemical synthesis routes exist, enzymatic conversion offers several distinct advantages:
-
Stereospecificity: Enzymes can exhibit high stereoselectivity, which is crucial when studying biological systems.
-
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous buffers at neutral pH and ambient temperatures, preserving the integrity of the labeled molecule.
-
High Purity: Enzymatic conversions often result in fewer byproducts, simplifying downstream purification.
This guide provides a detailed protocol for the enzymatic conversion of DL-[1,3-¹³C₂]Glyceraldehyde to DL-[1,3-¹³C₂]Glycerol, leveraging the catalytic activity of aldehyde reductase. We will delve into the mechanistic underpinnings of this conversion, provide a step-by-step experimental workflow, and discuss the necessary analytical techniques for validation.
The Enzymatic Reaction: A Closer Look at Aldehyde Reductase
The core of this protocol is the enzymatic reduction of an aldehyde to an alcohol. Several enzymes can catalyze this transformation, including alcohol dehydrogenase and aldehyde reductase.[8][9][10] For this application, we will focus on Aldose Reductase (EC 1.1.1.21) , a versatile enzyme known for its ability to reduce a wide range of aldehydes.[11][12]
Aldose reductase is an NADPH-dependent oxidoreductase.[11] The reaction mechanism involves the transfer of a hydride ion from the nicotinamide ring of NADPH to the carbonyl carbon of the glyceraldehyde substrate. This is followed by the protonation of the carbonyl oxygen by a proton donor from the enzyme's active site, resulting in the formation of glycerol and NADP⁺.[13]
The overall reaction is as follows:
DL-[1,3-¹³C₂]Glyceraldehyde + NADPH + H⁺ ---(Aldose Reductase)--> DL-[1,3-¹³C₂]Glycerol + NADP⁺
Experimental Design & Protocol
This section outlines the necessary materials, a detailed step-by-step protocol for the enzymatic conversion, and subsequent purification of the labeled glycerol.
Materials and Reagents
| Reagent | Supplier | Catalog # | Comments |
| DL-[1,3-¹³C₂]Glyceraldehyde | Cambridge Isotope Laboratories, Inc. | CLM-1510-5 (example) | Or equivalent |
| Aldose Reductase (Human, recombinant) | Sigma-Aldrich | A1747 (example) | Or equivalent |
| β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) | Sigma-Aldrich | N7505 (example) | Or equivalent |
| Sodium Phosphate Monobasic | Fisher Scientific | S369-500 (example) | For buffer preparation |
| Sodium Phosphate Dibasic | Fisher Scientific | S374-500 (example) | For buffer preparation |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E9884 (example) | For buffer preparation |
| Deionized Water (ddH₂O) | --- | --- | High purity, 18 MΩ·cm |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144-500 (example) | For pH adjustment |
| Sodium Hydroxide (NaOH) | Fisher Scientific | S318-500 (example) | For pH adjustment |
| Solid Phase Extraction (SPE) Cartridges | Waters | WAT054525 (example) | C18 Sep-Pak, for purification |
| Methanol (HPLC Grade) | Fisher Scientific | A452-4 (example) | For SPE |
| Acetonitrile (HPLC Grade) | Fisher Scientific | A998-4 (example) | For HPLC analysis |
Step-by-Step Protocol
Step 1: Preparation of Reaction Buffer
-
Prepare a 100 mM sodium phosphate buffer.
-
To 900 mL of ddH₂O, add the appropriate amounts of sodium phosphate monobasic and dibasic to achieve a pH of 7.0.
-
Add EDTA to a final concentration of 0.5 mM.
-
Adjust the pH to 7.0 using HCl or NaOH as needed.
-
Bring the final volume to 1 L with ddH₂O.
-
Filter the buffer through a 0.22 µm filter.
Step 2: Enzymatic Reaction Setup
-
In a sterile microcentrifuge tube, prepare the reaction mixture as follows:
-
100 mM Sodium Phosphate Buffer (pH 7.0): 850 µL
-
DL-[1,3-¹³C₂]Glyceraldehyde (100 mM stock): 50 µL (Final concentration: 5 mM)
-
NADPH (100 mM stock): 50 µL (Final concentration: 5 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of Aldose Reductase (1 mg/mL stock, providing a final concentration of 50 µg/mL).
-
Incubate the reaction at 37°C for 2 hours with gentle agitation.
Step 3: Reaction Quenching and Enzyme Removal
-
Stop the reaction by placing the tube on ice.
-
To remove the enzyme, use a centrifugal filter unit with a 10 kDa molecular weight cutoff.
-
Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions.
-
The filtrate contains the labeled glycerol, unreacted substrate, and cofactors.
Step 4: Purification of Labeled Glycerol
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ddH₂O.
-
Load the filtrate onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of ddH₂O to remove salts and other polar impurities.
-
Elute the labeled glycerol with 2 mL of a 10% methanol solution.
-
Collect the eluate and lyophilize to obtain the purified DL-[1,3-¹³C₂]Glycerol.
Workflow Diagram
Caption: Experimental workflow for the enzymatic synthesis of labeled glycerol.
Data Analysis and Validation
To ensure the successful synthesis and purity of the labeled glycerol, it is essential to employ appropriate analytical techniques.
Monitoring Reaction Progress with HPLC
High-Performance Liquid Chromatography (HPLC) can be used to monitor the conversion of glyceraldehyde to glycerol.[14][15][16]
HPLC Conditions:
-
Column: Aminex HPX-87H
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Temperature: 60°C
-
Detection: Refractive Index (RI)
By analyzing aliquots of the reaction mixture at different time points, one can quantify the disappearance of the glyceraldehyde peak and the appearance of the glycerol peak.
Structural Confirmation and Purity Assessment by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the structure of the labeled product and assessing its isotopic enrichment.[7][17]
-
¹H NMR: Will show characteristic signals for the protons in glycerol.
-
¹³C NMR: Will confirm the incorporation of the ¹³C label at the C1 and C3 positions. The signal intensities will provide a quantitative measure of isotopic enrichment.
Expected Quantitative Data
| Parameter | Expected Value | Method of Determination |
| Conversion Yield | > 95% | HPLC |
| Purity | > 98% | HPLC, NMR |
| Isotopic Enrichment | > 99% | ¹³C NMR |
Causality and Trustworthiness in the Protocol
-
Enzyme Choice: Aldose reductase is selected for its broad substrate specificity, which includes small aldehydes like glyceraldehyde.[11][12] Its NADPH dependency is a key feature that drives the reaction forward.
-
Buffer System: A phosphate buffer at pH 7.0 provides a stable environment for the enzyme, mimicking physiological conditions and ensuring optimal activity.[10][18] The inclusion of EDTA chelates any divalent metal ions that could inhibit the enzyme.
-
Reaction Conditions: The reaction is carried out at 37°C, the optimal temperature for most mammalian enzymes.[10] A 2-hour incubation is typically sufficient for the reaction to reach completion, which can be verified by time-course analysis using HPLC.
-
Purification Strategy: Solid Phase Extraction with a C18 stationary phase is an effective method for separating the relatively polar glycerol from less polar unreacted starting material and the NADP⁺ cofactor.[19][20][21]
Biochemical Reaction Pathway
Caption: Enzymatic reduction of glyceraldehyde to glycerol by aldose reductase.
Conclusion
This application note provides a comprehensive and reliable protocol for the enzymatic synthesis of DL-[1,3-¹³C₂]Glycerol. By following these detailed steps and employing the recommended analytical techniques, researchers can confidently produce high-purity labeled glycerol for their metabolic studies. The enzymatic approach offers a mild, specific, and efficient alternative to traditional chemical synthesis, ensuring the integrity of the isotopic label and the final product.
References
-
Beutler, E., & Guinto, E. (1974). The reduction of glyceraldehyde by human erythrocytes. L-hexonate dehydrogenase activity. Journal of Clinical Investigation, 53(5), 1258–1264. [Link]
-
Wikipedia. (n.d.). Aldose reductase. Retrieved February 5, 2024, from [Link]
- Google Patents. (n.d.). Process for purification and refining of glycerol.
- Google Patents. (n.d.). Process for purification and refining of glycerol.
-
Lao, K., et al. (2017). New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. ACS Omega, 2(9), 5849–5858. [Link]
-
del Corso, A., et al. (1995). Aldose reductase does catalyse the reduction of glyceraldehyde through a stoichiometric oxidation of NADPH. Experimental Eye Research, 61(4), 437-442. [Link]
-
Wang, Y., et al. (2021). Knockout of glycerol metabolic pathways enables efficient mycolicibacterial phytosterol conversion using glycerol as cosovlent. Microbial Cell Factories, 20(1), 1-13. [Link]
-
Kirici, M., et al. (2022). Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products. ACS Omega, 7(23), 20006–20014. [Link]
-
Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved February 5, 2024, from [Link]
-
Li, Z., et al. (2019). 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol. Biotechnology for Biofuels, 12(1), 1-14. [Link]
-
Baron, D. N. (1970). Enzyme kinetics and its relevance to enzyme assay. Journal of Clinical Pathology, 23(Suppl 4), 1-4. [Link]
-
Tan, H. W., et al. (2013). Purification strategies for crude glycerol: A transesterification derivative. AIP Conference Proceedings, 1571(1), 701-706. [Link]
-
Rao, G., et al. (2007). Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities. Journals of Gerontology - Series A Biological Sciences and Medical Sciences, 62(3), 241–249. [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of the glycerol moiety of TAGs reflect direct and.... Retrieved February 5, 2024, from [Link]
-
Protein NMR. (2012). 1,3-13C- and 2-13C-Glycerol. Retrieved February 5, 2024, from [Link]
-
Proteopedia. (2024). Alcohol dehydrogenase. Retrieved February 5, 2024, from [Link]
-
Segel, I. H. (1975). Kinetics of Enzyme-Catalyzed Reactions. In Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley. [Link]
-
ResearchGate. (2018). Validated H and C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved February 5, 2024, from [Link]
-
MDPI. (2021). Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. Retrieved February 5, 2024, from [Link]
-
Kim, J. W., et al. (2019). Biological conversion of glycerol to 3-HP via two successive enzymatic reactions. Scientific Reports, 9(1), 1-9. [Link]
-
MDPI. (2021). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. Retrieved February 5, 2024, from [Link]
-
Chemistry LibreTexts. (2021). 21: Kinetics of Enzyme Catalysis. Retrieved February 5, 2024, from [Link]
-
OIV. (n.d.). Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV). Retrieved February 5, 2024, from [Link]
-
ResearchGate. (2023). Removal of glycerol from water solution w/ sensitive organic compounds, salts and proteins. Retrieved February 5, 2024, from [Link]
-
YouTube. (2018). Glycerol Assay Procedure (K-GCROL). Retrieved February 5, 2024, from [Link]
-
Srivastava, S. K., et al. (1995). Structural and kinetic determinants of aldehyde reduction by aldose reductase. The Journal of biological chemistry, 270(31), 18235–18241. [Link]
-
Wiley. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. Retrieved February 5, 2024, from [Link]
-
ASM Journals. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model. Retrieved February 5, 2024, from [Link]
-
NIH. (2022). Harnessing glycerol for secondary metabolite biosynthesis in microorganisms. Retrieved February 5, 2024, from [Link]
-
Labinsights. (2023). Alcohol Dehydrogenase. Retrieved February 5, 2024, from [Link]
-
NIH. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved February 5, 2024, from [Link]
-
MDPI. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Retrieved February 5, 2024, from [Link]
-
YouTube. (2015). Alcohol Dehydrogenase. Retrieved February 5, 2024, from [Link]
-
NIH. (2019). Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism. Retrieved February 5, 2024, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 3. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing glycerol for secondary metabolite biosynthesis in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Alcohol dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 11. Aldose reductase - Wikipedia [en.wikipedia.org]
- 12. Structural and kinetic determinants of aldehyde reduction by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV) | OIV [oiv.int]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. labinsights.nl [labinsights.nl]
- 19. WO2017119007A1 - Process for purification and refining of glycerol - Google Patents [patents.google.com]
- 20. WO2017119007A1 - Process for purification and refining of glycerol - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 1,3-¹³C Labeled Substrates for Advanced Solid-State NMR Analysis
Introduction: The Strategic Advantage of 1,3-¹³C Labeling in Solid-State NMR
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure, dynamics, and interactions of molecules in the solid phase.[1] Its application to complex biological systems, such as membrane proteins, amyloid fibrils, and complex carbohydrates, has yielded unprecedented molecular-level insights.[2][3] A significant challenge in ssNMR is the inherent complexity of spectra arising from dense networks of dipolar couplings, particularly in uniformly ¹³C-labeled samples. This spectral complexity can obscure key correlations and hinder unambiguous resonance assignment and structure determination.
Selective isotopic labeling strategies provide a potent solution to this challenge. Among these, the use of 1,3-¹³C labeled substrates, particularly [1,3-¹³C]-glycerol, for biosynthetic protein production has emerged as a cornerstone technique for simplifying spectra and enhancing the quality of structural data.[4][5] This approach strategically introduces ¹³C isotopes at specific positions within amino acid backbones and side chains, effectively breaking up the dense ¹³C-¹³C coupling network.
The primary advantages of employing 1,3-¹³C labeled substrates in ssNMR are:
-
Spectral Simplification and Resolution Enhancement: By eliminating many one-bond and two-bond ¹³C-¹³C scalar and dipolar couplings, this labeling pattern results in significantly narrower linewidths and reduced spectral overlap.[4] This is crucial for resolving individual atomic sites in large and complex biomolecules.
-
Facilitation of Long-Range Distance Measurements: The suppression of strong, short-range dipolar interactions allows for the detection and measurement of weaker, long-range dipolar couplings.[4] This is invaluable for determining the global fold and tertiary structure of proteins.
-
Improved Resonance Assignment: The characteristic labeling patterns produced for different amino acid types when using [1,3-¹³C]-glycerol can be exploited to aid in the challenging process of resonance assignment.[4]
-
Enhanced Sensitivity in ¹³C-Detected Experiments: By minimizing ¹³C-¹³C dipolar couplings, direct ¹³C detection becomes more feasible and sensitive, offering an advantage over traditional ¹⁵N-detected experiments in certain contexts.[5][6]
This guide provides a comprehensive overview of the applications of 1,3-¹³C labeled substrates in ssNMR, complete with detailed protocols and the underlying scientific rationale for experimental design.
Core Application: High-Resolution Structural Studies of Proteins
The use of [1,3-¹³C]-glycerol as a carbon source for protein expression in minimal media leads to a distinctive isotopic labeling pattern. The ¹³C labels are incorporated into specific positions of different amino acids, depending on their biosynthetic pathways.[4][7] This results in more extensive labeling of carbonyl and side-chain methyl carbons, leading to better resolution in these spectral regions.[6]
Key Experimental Workflow
The general workflow for utilizing 1,3-¹³C labeled proteins in ssNMR studies is depicted below. This process begins with the biosynthetic incorporation of the labeled substrate, followed by sample preparation for ssNMR, and culminates in the acquisition and analysis of multidimensional correlation spectra.
Figure 1: General experimental workflow for ssNMR studies using 1,3-¹³C labeled proteins.
Protocol 1: Biosynthesis of 1,3-¹³C, ¹⁵N-Labeled Protein
This protocol outlines the steps for expressing a protein with ¹³C labeling derived from [1,3-¹³C]-glycerol and uniform ¹⁵N labeling.
Rationale: The choice of minimal media is critical to ensure that the sole carbon source for amino acid biosynthesis is the isotopically labeled glycerol. Uniform ¹⁵N labeling is included as it is essential for many multidimensional correlation experiments that form the basis of resonance assignment and structure determination.[8]
Materials:
-
Expression vector containing the gene of interest.
-
Competent bacterial cells (e.g., E. coli BL21(DE3)).
-
M9 minimal media components.
-
[1,3-¹³C]-Glycerol (Cambridge Isotope Laboratories, Inc. or equivalent).
-
¹⁵N-Ammonium Chloride or Sulfate (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Antibiotics, IPTG (or other inducing agent).
-
Standard cell culture and protein purification equipment.
Procedure:
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed bacterial strain. Grow overnight at 37°C with shaking.
-
Adaptation to Minimal Media: Pellet the overnight culture by centrifugation. Resuspend the cell pellet in 1 L of M9 minimal media containing natural abundance glycerol and ¹⁴N ammonium salt. Grow until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal media.
-
Isotopic Labeling: Pellet the adapted cells and resuspend them in 1 L of fresh M9 minimal media prepared with [1,3-¹³C]-glycerol as the sole carbon source and ¹⁵N-ammonium salt as the sole nitrogen source.
-
Growth and Induction: Grow the culture at the optimal temperature for protein expression until the OD₆₀₀ reaches 0.8-1.0. Induce protein expression with IPTG and continue to grow for the predetermined optimal expression time (typically 4-16 hours).
-
Harvesting and Verification: Harvest the cells by centrifugation. Verify protein expression using SDS-PAGE. The protein can now be purified using standard chromatographic techniques.
Application: 2D and 3D ¹³C-¹³C Correlation Spectroscopy
With a 1,3-¹³C labeled protein sample, multidimensional ¹³C-¹³C correlation experiments are powerful tools for resonance assignment and the extraction of structural restraints.[2] Three-dimensional experiments, in particular, are beneficial for resolving spectral ambiguity in complex biomolecules.[2][9]
Causality Behind Experimental Choice:
-
Why 2D/3D ¹³C-¹³C Correlation? These experiments reveal through-space or through-bond connectivities between carbon atoms. In a 1,3-¹³C labeled sample, the observed cross-peaks are primarily between non-bonded carbons, providing long-range distance information crucial for determining the protein's fold.[4]
-
Dipolar-Assisted Rotational Resonance (DARR): This is a common mixing sequence used in ¹³C-¹³C correlation experiments to reintroduce dipolar couplings under magic-angle spinning (MAS), enabling the transfer of magnetization between nearby carbon atoms.[9] The duration of the DARR mixing time dictates the range of distances probed; longer mixing times allow for the detection of correlations between more distant carbons.
Figure 2: Simplified comparison of coupling networks in uniformly vs. 1,3-¹³C labeled systems.
Protocol 2: 2D ¹³C-¹³C DARR Solid-State NMR Experiment
This protocol provides a general guideline for acquiring a 2D ¹³C-¹³C correlation spectrum using a DARR mixing sequence on a 1,3-¹³C labeled protein.
Self-Validation: The protocol's integrity is maintained by referencing a standard compound (adamantane) for chemical shift calibration and by acquiring a simple 1D ¹³C spectrum to ensure the sample is properly packed and the spectrometer is tuned.
Materials:
-
Hydrated, packed rotor containing the 1,3-¹³C labeled protein.
-
Solid-state NMR spectrometer with a MAS probe.
-
Adamantane sample for calibration.
Procedure:
-
Spectrometer Setup and Calibration:
-
Insert the adamantane sample into the probe.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Calibrate the ¹³C chemical shift by setting the downfield adamantane peak to 38.48 ppm.[1]
-
Determine the 90° pulse lengths for both ¹H and ¹³C channels.
-
-
Sample Insertion and MAS Setup:
-
Replace the adamantane sample with the protein sample.
-
Set the desired MAS rate (e.g., 12 kHz).[9]
-
Tune and match the probe for the protein sample.
-
-
Acquisition of a 1D ¹³C CP-MAS Spectrum:
-
Acquire a simple 1D ¹H-¹³C Cross-Polarization (CP) MAS spectrum to check the sample's spectral quality and optimize the CP contact time.
-
-
Setup of the 2D DARR Experiment:
-
Load a standard 2D DARR pulse sequence.
-
Set the spectral widths for both the direct (F2) and indirect (F1) dimensions to encompass all expected ¹³C resonances (e.g., 50 kHz).[9]
-
Set the DARR mixing time. A longer mixing time (e.g., 100 ms) is typically used to probe for inter-residue, long-range correlations.[9]
-
Set the number of scans per t₁ increment and the total number of t₁ increments. These parameters will depend on the sample concentration and desired resolution, often requiring several hours to days of acquisition time.[9]
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Analyze the resulting 2D spectrum to identify cross-peaks, which represent correlations between ¹³C nuclei that are close in space.
-
Typical Experimental Parameters for a 2D ¹³C-¹³C DARR Experiment:
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | 600-900 MHz (¹H) | Higher fields provide better sensitivity and resolution. |
| MAS Rate | 10-20 kHz | Sufficient to average out many anisotropic interactions. |
| ¹H-¹³C CP Contact Time | 500 µs - 1.5 ms | Optimized to maximize signal transfer from protons to carbons. |
| DARR Mixing Time | 50 - 200 ms | Longer times favor magnetization transfer over longer distances.[9] |
| Recycle Delay | 1.5 - 3 s | Should be ~1.25 times the ¹H T₁ relaxation time for optimal sensitivity. |
| Number of t₁ increments | 256 - 512 | Determines the resolution in the indirect dimension. |
| Number of Scans | 64 - 256 | Depends on sample amount and desired signal-to-noise ratio. |
Advanced Application: Rotational-Echo Double-Resonance (REDOR)
REDOR is a powerful ssNMR technique for measuring heteronuclear dipolar couplings, which are inversely proportional to the cube of the internuclear distance (1/r³).[10] While traditionally used for isolated spin pairs (e.g., ¹³C-¹⁵N), modifications of the REDOR experiment can be applied to selectively labeled systems to measure distances from a ¹³C nucleus to a heteronucleus like ¹⁵N or ³¹P.[11]
In a 1,3-¹³C labeled sample, the simplified ¹³C spin system allows for more accurate measurement of ¹³C-¹⁵N distances without the confounding effects of strong ¹³C-¹³C couplings that are present in uniformly labeled samples.[12] This enables the precise determination of key structural constraints.
Conclusion
The strategic use of 1,3-¹³C labeled substrates, particularly [1,3-¹³C]-glycerol, represents a significant advance in the field of solid-state NMR. This isotopic labeling scheme provides an elegant solution to the challenges of spectral complexity and resolution in large biomolecules. By simplifying the ¹³C spin system, researchers can achieve narrower linewidths, facilitate resonance assignment, and, most importantly, probe long-range interactions that are critical for de novo structure determination. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to harness the power of this technique for their own molecular investigations.
References
-
Opella, S. J., et al. (2009). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR, 46(1), 7-14. [Link]
-
Comment, A., et al. (2021). Metabolic contrast agents produced from transported solid 13C-glucose hyperpolarized via dynamic nuclear polarization. Communications Chemistry, 4(1), 78. [Link]
-
Wang, T., et al. (2012). A Three-Dimensional 13C-13C-13C Correlation Experiment for High-Resolution Analysis of Complex Carbohydrates Using Solid-State NMR. Journal of Visualized Experiments, (68), e4328. [Link]
-
Kubat, M., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemRxiv. [Link]
-
University of Warwick. Applications of 13C NMR. [Link]
-
Hong, M., & Jakes, K. (1999). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Journal of Biomolecular NMR, 14(1), 71-74. [Link]
-
Protein NMR. 1,3-13C- and 2-13C-Glycerol. [Link]
-
Tycko, R. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in Molecular Biology, 752, 195-226. [Link]
-
Sonnewald, U., et al. (1996). Analysis of [1-13C]D-glucose metabolism in cultured astrocytes and neurons using nuclear magnetic resonance spectroscopy. Journal of Neuroscience Research, 44(3), 220-229. [Link]
-
Chem Help ASAP. (2022, October 7). practical uses for 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Li, S., et al. (2010). 3D 13C-13C-13C Correlation NMR for De Novo Distance Determination of Solid Proteins and Application to a Human Alpha Defensin. Journal of Magnetic Resonance, 202(2), 203-210. [Link]
-
Hong, M. (1999). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. MIT Libraries. [Link]
-
Bock, C., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11. [Link]
-
LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Mani, R., et al. (2007). Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins. Journal of Magnetic Resonance, 185(1), 148-157. [Link]
-
Kubat, M., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemRxiv. [Link]
-
Gullion, T., & Schaefer, J. (1991). Rotational-echo double resonance of uniformly labeled 13C clusters. Journal of Magnetic Resonance, 92(2), 439-442. [Link]
-
Jaroniec, C. P., et al. (2001). Transferred-Rotational-Echo Double Resonance. The Journal of Physical Chemistry A, 105(45), 10322-10327. [Link]
-
Rienstra, C. M., et al. (1998). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society, 120(33), 8357-8367. [Link]
-
Das, N., & Hong, M. (2010). Cryoprotection of Lipid Membranes for High-Resolution Solid-State NMR Studies of Membrane Peptides and Proteins at Low Temperature. Journal of Magnetic Resonance, 205(1), 129-137. [Link]
-
Fujimori, T., et al. (2015). Application of 13C-labeling and 13C–13C COSY NMR experiments in the structure determination of a microbial natural product. Tetrahedron Letters, 56(35), 5030-5033. [Link]
-
National High Magnetic Field Laboratory. 3D 1H–13C–14N correlation solid-state NMR spectrum. [Link]
-
Wilson, M. A., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PLoS ONE, 11(8), e0160223. [Link]
-
Zhang, Y., et al. (2022). Membrane Protein Structures in Native Cellular Membranes Revealed by Solid-State NMR Spectroscopy. JACS Au, 2(1), 220-231. [Link]
-
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 545. [Link]
-
Garbow, J. R., & Schaefer, J. (2007). Quantitative rotational-echo double resonance for Carbon-13 spin clusters. Journal of Magnetic Resonance, 186(2), 229-234. [Link]
-
Jaroniec, C. P. (2012). Double Echo Symmetry-Based REDOR and RESPDOR Pulse Sequences for Proton Detected Measurements of Heteronuclear Dipolar Coupling Constants. Solid State Nuclear Magnetic Resonance, 43-44, 1-9. [Link]
-
Gullion, T. (2007). Rotational-Echo, Double-Resonance NMR. eMagRes. [Link]
Sources
- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
- 5. Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meihonglab.com [meihonglab.com]
- 8. meihonglab.com [meihonglab.com]
- 9. 3D 13C-13C-13C Correlation NMR for De Novo Distance Determination of Solid Proteins and Application to a Human Alpha Defensin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rotational-echo double resonance of uniformly labeled 13C clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative rotational-echo double resonance for Carbon-13 spin clusters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving stability of DL-[1,3-13C2]Glyceraldehyde in aqueous solution
Introduction: The Triose Instability Paradox
DL-[1,3-13C2]Glyceraldehyde is a high-value isotopic tracer used primarily for metabolic flux analysis (MFA) and NMR standards. However, its utility is frequently compromised by its inherent chemical instability.
As a researcher, you are likely facing a "Triose Paradox":
-
The Free Aldehyde Requirement: Biological enzymes (e.g., aldolase, triose phosphate isomerase) require the free aldehyde form.
-
The Free Aldehyde Instability: In aqueous solution, the free aldehyde rapidly degrades via isomerization, polymerization, and oxidation.
This guide provides a self-validating system to manage these competing realities, ensuring your expensive isotopic label is not wasted.
Module 1: Preparation (The "Before" Phase)
From Precursor to Active Reagent
Most commercial DL-[1,3-13C2]Glyceraldehyde is supplied as Glyceraldehyde Diethyl Acetal (a colorless liquid) because the free aldehyde is too unstable for shelf storage. You must hydrolyze this acetal immediately prior to use.
The Critical Failure Point: Using strong mineral acids (HCl/H2SO4) for hydrolysis often leads to "over-cooking," causing caramelization or salt contamination. The recommended protocol uses a solid-phase acid catalyst (cation exchange resin) which can be physically removed, stopping the reaction instantly.
Protocol: Resin-Catalyzed Hydrolysis
Reagents:
-
DL-[1,3-13C2]Glyceraldehyde diethyl acetal
-
Dowex® 50W-X8 (Hydrogen form) or Amberlite® IR-120
-
Distilled Deionized Water (ddH2O), degassed
Workflow:
-
Resin Prep: Wash 500 mg of Dowex resin with ddH2O (3x) to remove leachables.
-
Hydrolysis: Mix 100 mg of the acetal with 2 mL ddH2O. Add 50 mg of washed resin.
-
Incubation: Heat at 40°C - 50°C with gentle agitation for 2-4 hours.
-
Validation: The solution will transition from biphasic (oil droplets of acetal) to monophasic (clear solution of glyceraldehyde).
-
-
Termination: Filter the solution through a 0.22 µm syringe filter to remove the resin.
-
Why: Removing the resin removes the H+ source, halting the reaction.
-
-
Lyophilization (Optional): If high concentration is needed, freeze-dry immediately. Do not heat-evaporate.
Visual Workflow: Hydrolysis Pathway
Caption: Figure 1. Acid-catalyzed deprotection of the acetal precursor. The resin allows for rapid termination of the reaction.
Module 2: Environmental Control (The "During" Phase)
Once generated, the free aldehyde is a "ticking clock." Its stability is governed by three variables: pH, Temperature, and Concentration.
The Mechanism of Degradation
The primary enemy is Base-Catalyzed Isomerization .
-
Enolization: A base pulls a proton from C2, forming an Enediol intermediate.
-
Isomerization: The enediol rearranges into Dihydroxyacetone (DHA) .
-
Condensation: DHA and Glyceraldehyde react (Aldol condensation) to form hexose polymers (brown/yellow color).
Stability Matrix
| Variable | Condition | Stability Rating | Technical Insight |
| pH | pH > 7.0 | 🔴 Critical | Rapid isomerization to DHA. Aldol condensation accelerates. |
| pH | pH 3.0 - 5.0 | 🟢 Optimal | Enolization is suppressed. Hydration (gem-diol) is stable. |
| pH | pH < 2.0 | 🟡 Caution | Acid-catalyzed dehydration can occur (forming methylglyoxal). |
| Temp | > 25°C | 🔴 Critical | Increases kinetic energy for polymerization. |
| Temp | 4°C | 🟡 Acceptable | Stable for 24-48 hours. |
| Temp | -20°C | 🟢 Optimal | Stable for months (if frozen quickly). |
| Buffer | Phosphate | 🔴 Avoid | Phosphate ions can act as general base catalysts, accelerating isomerization [1]. |
Visual Pathway: Degradation Dynamics
Caption: Figure 2. The degradation cascade. High pH drives the system toward the red nodes (DHA/Polymer). Low pH keeps the system in the blue/green safe zone.
Module 3: Troubleshooting & Verification
Scenario 1: "My NMR spectrum is messy."
Symptom: You expect a clean aldehyde signal (~9.6 ppm) but see multiple peaks or reduced intensity. Diagnosis:
-
Hydration: In water, glyceraldehyde exists in equilibrium with its gem-diol (hydrate) form. The hydrate peak appears upfield (~4.8-5.0 ppm). This is normal and not a degradation product.
-
Dimerization: Concentrated solutions (>0.1 M) form cyclic hemiacetal dimers. Fix:
-
Dilute the sample.
-
Warm gently to 30°C to break dimers (if acceptable for your enzyme).
-
Do not adjust pH to "fix" the spectrum; you will destroy the sample.
Scenario 2: "The solution turned yellow."
Symptom: Clear solution turns pale yellow or brown. Diagnosis: The Maillard Reaction or Aldol Condensation .
-
If amino acids/proteins are present: Maillard reaction (irreversible).
-
If pure solution: Polymerization due to pH > 6. Fix:
-
Discard the sample. The 13C label is now scrambled into complex polymers.
-
Check your water source. Tap water or poorly deionized water can be slightly alkaline.
Scenario 3: "Signal intensity is lower than calculated."
Symptom: Mass spec or NMR shows 50% less glyceraldehyde than weighed. Diagnosis: Incomplete Hydrolysis of the acetal. Fix:
-
Check the acetal hydrolysis step.[1][2] Did the solution go from biphasic to monophasic?
-
Run a quick 1H NMR: If you see ethyl triplets (~1.2 ppm) attached to the sugar, hydrolysis is incomplete.
Frequently Asked Questions (FAQ)
Q: Can I autoclave 13C-Glyceraldehyde solutions? A: Absolutely not. Heat + Pressure = Instant caramelization and polymerization. Sterilize by filtration (0.22 µm) only.
Q: What is the best buffer for this compound? A: Citrate or Acetate (pH 4.0 - 5.0). Avoid Phosphate and Tris buffers if possible, as they can catalyze proton exchange and isomerization even at neutral pH. If you must use physiological pH (7.4), prepare the solution immediately before the experiment.
Q: How do I store the hydrolyzed free aldehyde? A: Aliquot into single-use vials, flash freeze in liquid nitrogen, and store at -80°C. Thaw only once. Repeated freeze-thaw cycles promote dimer formation.
Q: Why is my 13C label scrambling into C2 positions? A: If you observe the label moving from C1/C3 to C2, you have significant triose phosphate isomerase (TPI) like activity or chemical isomerization to DHA. Check if your pH has drifted basic.
References
-
Fedoroňko, M., & Königstein, J. (1969). Kinetics of the base-catalyzed isomerization of glyceraldehyde to dihydroxyacetone. Collection of Czechoslovak Chemical Communications.
-
Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Maillard reactions in aqueous solution. Critical Reviews in Food Science and Nutrition.
-
Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry.
-
Sigma-Aldrich (Merck). Glyceraldehyde Diethyl Acetal Product Information & Handling.
Sources
Preventing dimerization and polymerization of labeled glyceraldehyde
Technical Support Center: Labeled Glyceraldehyde Stability & Handling
Topic: Preventing Dimerization and Polymerization of Labeled Glyceraldehyde (
Introduction: The Instability Paradox
Labeled glyceraldehyde (GA) is a critical yet volatile metabolic tracer. Users often encounter a paradox: the commercially available stable form (Diethyl Acetal or solid Dimer) is biologically inactive, while the biologically active form (Monomer) is chemically unstable.
In aqueous solution, glyceraldehyde is a "chameleon," existing in a dynamic equilibrium between the free aldehyde, the gem-diol (hydrate), and cyclic hemiacetal dimers.
-
The Threat: Under alkaline or even neutral conditions, GA undergoes rapid aldol condensation (polymerization) and enolization (isomerization to dihydroxyacetone), rendering the expensive label useless.
-
The Solution: Strict pH control, temperature management, and precise hydrolysis protocols.
Module 1: Storage & Handling (Pre-Experiment)
Current Status: You have received the shipment. How do you prevent degradation before the experiment starts?
| Form Received | Stability Rating | Storage Protocol |
| Diethyl Acetal (Liquid) | High (Years) | Store at -20°C .[1][2] Keep desiccated. This is the preferred form for long-term storage of labeled stocks. |
| Solid Dimer (Crystalline) | Moderate (Months) | Store at -20°C to -80°C . Must be kept strictly dry. Moisture triggers slow monomerization and subsequent polymerization. |
| Aqueous Solution | Low (Hours/Days) | Do not store. Flash freeze in liquid nitrogen and store at -80°C if absolutely necessary. Never store at 4°C or Room Temp. |
Critical Warning: Never store Glyceraldehyde in phosphate buffers (PBS) or any buffer with pH > 7.0 for extended periods. Phosphate ions can catalyze tautomerization.
Module 2: Preparation & Hydrolysis (The Critical Workflow)
Most
The "Dowex" Method (Recommended) Why this works: Using a solid-phase acid catalyst (resin) allows for gentle hydrolysis without adding soluble salts that might interfere with downstream NMR or Mass Spec analysis.
Reagents:
- C-Glyceraldehyde Diethyl Acetal
-
Dowex® 50W-X8 (H+ form) resin
-
Distilled/Deionized Water
Protocol:
-
Resin Prep: Wash 500 mg of Dowex 50W resin with water (3x) to remove potential leachables.
-
Mixture: Add the washed resin to a solution of the acetal (e.g., 100 mg acetal in 2-5 mL water).
-
Incubation: Heat to 40–60°C for 2–4 hours with gentle stirring.
-
QC Check: Monitor by
H-NMR. The disappearance of the ethyl group signals (triplet at ~1.2 ppm, quartet at ~3.7 ppm) indicates completion.
-
-
Termination: Filter the solution through a 0.22
m syringe filter to remove the resin. -
pH Adjustment: The filtrate will be acidic (pH ~3-4). Keep it acidic until the exact moment of use.
Figure 1: Acid-catalyzed hydrolysis workflow using solid-phase resin to generate active glyceraldehyde monomer.
Module 3: Experimental Conditions (The Assay Environment)
Once the monomer is released, the clock starts ticking.
1. The pH Danger Zone
-
pH < 3: Stable, but biologically harsh.
-
pH 3–5: Optimal Window. The monomer is relatively stable against polymerization.
-
pH > 7: Polymerization Zone. Base-catalyzed aldol condensation accelerates rapidly. Solutions turn yellow/brown.
2. The Concentration Limit High concentrations favor second-order kinetics (dimerization).
-
Guideline: Keep stock solutions
mM. Working solutions should ideally be mM.
3. The Dimer Equilibrium (For Solid Stocks) If starting from solid Glyceraldehyde (dimer), simply dissolving it in water does not yield 100% monomer immediately. It takes time to equilibrate.
-
Protocol: Dissolve the solid in water (pH 5) and let it stand at room temperature for 12–24 hours before the experiment to ensure a consistent monomer/hydrate ratio.
Figure 2: The Glyceraldehyde Equilibrium Landscape. Note the irreversible path to polymerization at high pH.
Module 4: Troubleshooting (FAQ)
Q1: My Glyceraldehyde solution turned yellow. Can I still use it? A: No. The yellow color indicates the formation of complex polymers and rearrangement products (like methylglyoxal) via aldol condensation. The specific isotopic enrichment is likely compromised, and the byproducts may be toxic to your cells or enzymes.
Q2: I see multiple peaks in my NMR spectrum for "pure" Glyceraldehyde. A: This is normal. In D₂O, you will see signals for the free aldehyde (minor), the hydrate (major), and potentially cyclic hemiacetal forms. Do not mistake this for contamination.
-
Action: Integrate all relevant peaks to calculate total concentration.
Q3: Can I autoclave Glyceraldehyde?
A: Absolutely not. The heat and pressure will caramelize the sugar (Maillard-type reactions) instantly. Sterilize by filtration (0.22
Q4: My enzymatic assay kinetics are non-linear/lagging.
A: You likely used a fresh solution made from solid dimer. The enzyme only recognizes the monomer. If the dimer hasn't fully equilibrated to the monomer, the reaction rate is limited by the chemical conversion of dimer
-
Fix: Pre-incubate the GA solution overnight at pH 4-5 before adding to the assay.
References
-
Glyceraldehyde Dimerization & Equilibrium
-
Hydrolysis Protocols (Acetal to Monomer)
-
Polymerization & Stability
Sources
- 1. Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In dilute aqueous base, (R)-glyceraldehyde is converted into an equilibri.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aapd.org [aapd.org]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Answered: In dilute aqueous base, (R)-glyceraldehyde is converted into an equilibrium mixture of (R,S)-glyceraldehyde and dihydroxyacetone. Propose a mechanism for this… | bartleby [bartleby.com]
Technical Support Center: DL-Glyceraldehyde Monomerization & Handling
Introduction: The "Dimer Trap" in Glyceraldehyde Research
Why this matters: Commercially available DL-glyceraldehyde (DL-GAL) exists primarily as a dimeric cyclic hemiacetal (2,5-dihydroxy-1,4-dioxane-2,5-dimethanol) in its solid crystalline state. This dimer is biologically inert compared to the monomer.
If you dissolve solid DL-GAL and immediately use it in an enzymatic assay (e.g., as a substrate for Glyceraldehyde kinase) or a glycation study (AGE formation), your effective concentration of reactive aldehyde will be near zero. The result is false negatives or kinetic lag phases that ruin data reproducibility.
The Objective: To convert the stable solid dimer into the reactive monomeric species (free aldehyde) without triggering the rapid degradation pathway toward Methylglyoxal (MGO) , a toxic dicarbonyl that can confound experimental results.
Module 1: Standard Operating Procedure (SOP)
Protocol: Controlled Monomerization of DL-Glyceraldehyde
This protocol establishes the equilibrium between the dimer, the gem-diol (hydrate), and the free aldehyde.
Reagents:
-
DL-Glyceraldehyde (Solid, High Purity >98%)
-
Solvent: Deoxygenated (degassed) Phosphate Buffered Saline (PBS) or HEPES, pH 7.4.
-
Note: Avoid unbuffered water; acidic pH accelerates degradation to Methylglyoxal.
-
Step-by-Step Workflow:
-
Weighing: Weigh the required amount of DL-GAL solid.
-
Critical: DL-GAL is hygroscopic. Equilibrate the bottle to room temperature before opening to prevent water absorption.
-
-
Dissolution: Add the solid to the deoxygenated buffer to achieve a stock concentration (typically 100–500 mM). Vortex vigorously until no visible crystals remain.
-
The "Aging" Step (Monomerization):
-
Option A (High Stability): Incubate at 4°C for 18–24 hours .
-
Use Case: Enzyme kinetics, sensitive inhibition studies.
-
-
Option B (Rapid Deployment): Incubate at 25°C (Room Temp) for 3–4 hours .
-
Use Case: High-throughput screening, AGE formation assays.
-
-
Warning: Do NOT use heat (>37°C) to speed this up. Heat drives the elimination of water, converting Glyceraldehyde into Methylglyoxal (MGO).
-
-
Filtration: Pass through a 0.22 µm PVDF filter if sterility is required.
-
Storage: Use immediately. Do not refreeze. The equilibrium is temperature-dependent; freezing and thawing disrupts the monomer/dimer ratio and promotes degradation.
Module 2: Visualization of Signaling & Pathways
The following diagram illustrates the equilibrium you are managing and the "Danger Zone" of degradation.
Caption: Figure 1. The kinetic pathway of DL-Glyceraldehyde from inert solid dimer to reactive monomer, highlighting the risk of degradation to Methylglyoxal (MGO).
Module 3: Troubleshooting Hub (FAQs)
Issue 1: "My enzyme assay shows a 30-minute lag phase before activity starts."
Diagnosis: Incomplete Monomerization. The Science: You likely dissolved the DL-GAL and used it immediately. The enzyme (e.g., Glyceraldehyde kinase) only recognizes the free aldehyde or monomer. The lag phase represents the time taken for the dimer to hydrolyze in the assay buffer. Solution: Pre-incubate your stock solution for at least 3 hours at room temperature before adding it to the assay plate.
Issue 2: "My solution turned yellow/brown after 24 hours."
Diagnosis: Degradation to Methylglyoxal (MGO) and subsequent polymerization. The Science: Yellowing is a hallmark of the "browning reaction" (Maillard-like) or polymerization of MGO. MGO is formed via the enediol intermediate (see Fig 1). This happens if the pH drifts above 7.5 or if the solution was heated. Solution:
-
Check pH: Ensure your buffer is strong enough to maintain pH 7.0–7.4.
-
Discard: Once yellow, the concentration of GAL is unknown, and MGO is present. Make fresh stock.
Issue 3: "Can I use acid to speed up the monomerization?"
Diagnosis: Risky Protocol.
The Science: While acid catalysis (
Module 4: Data & Validation[1]
Table 1: Stability vs. Reactivity of DL-GAL Preparations
| Preparation Method | Monomer % (Est.) | MGO Contamination Risk | Recommended Application |
| Fresh Dissolution (<15 min) | < 10% | Negligible | None (Too inactive) |
| 3 hrs @ 25°C (Room Temp) | > 90% | Low | Routine Assays, AGEs |
| 24 hrs @ 4°C | > 95% | Very Low | Kinetic Studies (Gold Std) |
| 1 hr @ 60°C | > 95% | High | Avoid (High MGO levels) |
Validation Method: How to prove it worked?
If you need to validate your stock solution, use UV-Vis Spectroscopy :
-
Dimer: Low absorbance at 280 nm.
-
Monomer (Free Aldehyde): Distinct carbonyl absorption band near 280 nm .
-
MGO (Contaminant): Strong absorbance peak shifts to ~290–300 nm and solution yellows.
References
-
Kinetics of Dimer Dissociation
- Title: Glycolaldehyde monomer and oligomer equilibria in aqueous solution: comparing computational chemistry and NMR d
- Source: National Institutes of Health (NIH) / PubMed.
- Relevance: Establishes the equilibrium timeline for short-chain aldehyde dimerization and hydr
-
Degradation Pathways
-
Enzymatic Implications (GAPDH)
-
Title: Mechanism of inactivation of glyceraldehyde-3-phosphate dehydrogenase in the presence of methylglyoxal.[3]
- Source: PubMed.
- Relevance: Highlights the toxicity of the degradation product (MGO)
-
-
Chemical Structure & Properties
- Title: Glyceraldehyde - Chemical Structure and Properties.
- Source: Wikipedia (Verified via PubChem CID 751).
- Relevance: General chemical data confirming the dimeric solid st
Sources
- 1. Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inactivation of glyceraldehyde-3-phosphate dehydrogenase in the presence of methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in 13C-glyceraldehyde NMR
Technical Support Center: 13C-Glyceraldehyde NMR
A Guide to Overcoming Low Signal-to-Noise Ratio
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal-to-noise (S/N) ratios in their 13C-glyceraldehyde NMR experiments. As application scientists, we understand that a poor S/N ratio can obscure important structural information and hinder your research. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My 13C signal for glyceraldehyde is extremely weak, almost lost in the noise. What are the first and most critical things I should check?
A1: This is a very common issue, primarily because the 13C nucleus has a low natural abundance (~1.1%) and a small gyromagnetic ratio, leading to inherently low sensitivity compared to 1H NMR. The problem is often a combination of suboptimal sample preparation and non-ideal acquisition parameters.
Here is a logical workflow to begin your troubleshooting:
Core Areas to Immediately Investigate:
-
Sample Concentration: For 13C NMR, concentration is paramount. A dilute sample is the most common culprit for a poor signal.
-
Causality: The signal intensity is directly proportional to the number of 13C nuclei in the detection volume. Doubling the concentration will roughly double the signal, and therefore the S/N ratio.
-
Actionable Protocol: Aim for a concentration of at least 20-50 mg of glyceraldehyde in 0.5-0.7 mL of deuterated solvent. If your sample is mass-limited, consider using a micro-NMR tube (e.g., Shigemi tube) to reduce the solvent volume and effectively increase the concentration.
-
-
Number of Scans (ns): Signal averaging is essential to lift the 13C signal out of the thermal noise.
-
Causality: The signal adds coherently with each scan, while noise adds incoherently. This results in the S/N ratio improving proportionally to the square root of the number of scans (S/N ∝ √ns).
-
Actionable Protocol: To double your S/N, you must increase the number of scans by a factor of four. If your initial experiment was 256 scans, run it again with at least 1024 scans. For very dilute samples, tens of thousands of scans over several hours may be necessary.
-
-
Probe Tuning and Matching: An improperly tuned probe will not efficiently transmit the radiofrequency pulse to the sample or detect the resulting signal.
-
Causality: The NMR probe is an antenna. Tuning adjusts its resonance frequency to match the Larmor frequency of 13C in your specific spectrometer's magnetic field, while matching optimizes the impedance to ensure maximum power transfer from the spectrometer to the probe. Even a small mismatch can cause a significant loss in signal intensity.
-
Actionable Protocol: Always tune and match the probe for the 13C frequency after inserting your specific sample. Different samples can slightly alter the probe's electronic environment. Follow your spectrometer's standard procedure for automated or manual tuning.
-
Q2: I've increased my concentration and the number of scans, but the improvement is minimal. How do I optimize my acquisition parameters specifically for glyceraldehyde?
A2: This is the next critical step. Using default "c13" parameters is often inefficient. You need to tailor the experiment to the molecular properties of glyceraldehyde, specifically its spin-lattice relaxation time (T1).
The most important parameter to optimize is the Recycle Delay (d1) , also known as the relaxation delay.
-
Causality: In a simple 1D 13C experiment, the recycle delay is the time the system is allowed to return to thermal equilibrium before the next pulse is applied. The magnetization recovers exponentially, governed by the T1 value. If d1 is too short relative to the longest T1 of your carbon atoms, the magnetization won't fully recover, leading to signal saturation and significantly reduced intensity in subsequent scans. Quaternary carbons and carbons in small, rapidly tumbling molecules like glyceraldehyde can have surprisingly long T1 values.
Decision Tree for Optimizing Recycle Delay (d1):
Recommended Parameter Adjustments for Glyceraldehyde:
| Parameter | Default (Often Incorrect) | Recommended for Glyceraldehyde | Rationale |
| Recycle Delay (d1) | 1-2 s | 10-30 s (or 5 x T1) | Glyceraldehyde is a small molecule that tumbles quickly in solution, leading to inefficient T1 relaxation, especially for its non-protonated carbonyl carbon. A short delay will saturate this signal. |
| Pulse Angle (p1) | 90° | 30-45° (Ernst Angle) | A smaller flip angle allows for a shorter recycle delay without causing as much saturation, increasing the number of scans possible in a given time. This is a good compromise when T1 is long. |
| Acquisition Time (at) | ~1 s | 2-3 s | Ensures that signals with long T2 (sharp peaks) do not decay before they are fully detected, improving resolution and signal integration. |
| Proton Decoupling | On (e.g., waltz16) | Gated Decoupling (for NOE) | If you suspect a negative Nuclear Overhauser Effect (NOE) is suppressing your signal (possible for carbons near certain atoms), using gated decoupling can help. However, for general S/N improvement, broadband decoupling is standard. |
Q3: My glyceraldehyde spectrum has multiple peaks, and some are broad, which lowers the S/N. Is this a chemical issue or an experimental one?
A3: This is an excellent question and points to the intersection of chemistry and NMR methodology. With glyceraldehyde, you are likely observing a real chemical phenomenon.
-
Chemical Equilibrium: In solution (especially in water or methanol), glyceraldehyde does not exist as a single species. It is in equilibrium with its hydrate and various dimeric forms (dioxanes and dioxolanes). Each of these species will have its own set of 13C peaks, making the spectrum complex and distributing the total signal intensity across many lines.
-
Chemical Exchange Broadening: If the rate at which these forms interconvert is on the same timescale as the NMR experiment, the peaks can become broad. This phenomenon, known as exchange broadening, spreads the signal out, reducing its peak height and thus lowering the apparent S/N.
Troubleshooting Steps for Chemical Complexity:
-
Lower the Temperature: Cooling the sample can slow down the chemical exchange rates. If the exchange is slowed sufficiently, you may see sharp, distinct peaks for each species in equilibrium. This confirms that you are observing a dynamic chemical process.
-
Solvent Choice: The position of the equilibrium can be highly dependent on the solvent. Using an aprotic solvent like DMSO-d6 might simplify the spectrum by disfavoring the hydrate form compared to D2O or MeOD.
-
Adjust pH: The hydration and dimerization of aldehydes can be acid or base-catalyzed. Ensuring your sample is buffered at a specific pH may help stabilize one form or at least make the exchange behavior consistent.
Q4: I've tried everything above. Are there any "last resort" options for a truly challenging, mass-limited sample?
A4: Yes, if you have access to the necessary hardware and expertise, there are advanced methods you can employ.
-
Use a Cryoprobe: If your spectrometer is equipped with a cryogenically cooled probe, using it will provide the single biggest boost in S/N.
-
Causality: Cryoprobes cool the detection electronics to cryogenic temperatures (~20 K), which dramatically reduces thermal noise. This can result in a 3-4 fold increase in S/N, which is equivalent to running the experiment 9-16 times longer on a standard room-temperature probe.
-
-
Add a Relaxation Agent: For carbons with very long T1 relaxation times (like the glyceraldehyde carbonyl), a paramagnetic relaxation agent can be used.
-
Causality: Paramagnetic compounds like chromium(III) acetylacetonate (Cr(acac)3) create fluctuating magnetic fields that provide a very efficient relaxation pathway for nearby nuclei. This dramatically shortens T1.
-
Actionable Protocol:
-
Prepare a stock solution of Cr(acac)3 in the same deuterated solvent as your sample.
-
Add a very small amount (aiming for a final concentration of 5-15 mM) to your NMR tube.
-
Acquire the spectrum with a much shorter recycle delay (d1), for example, 1-2 seconds.
-
-
Warning: This will induce line broadening, so there is a trade-off between acquisition speed and resolution. The goal is to add just enough to shorten T1 without excessively broadening the signal. This method also makes quantitative integration impossible.
-
-
Use Advanced Pulse Sequences: While a standard 1D zgpg30 (or similar) is common, consider polarization transfer sequences if appropriate.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment transfers magnetization from the highly sensitive 1H nuclei to the insensitive 13C nuclei. It provides a significant sensitivity enhancement but only for protonated carbons (CH, CH2, CH3). The carbonyl carbon of glyceraldehyde would not be visible.
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): Similar to DEPT, this is another polarization transfer method that can greatly boost the signal of protonated carbons.
-
By systematically working through these tiers of troubleshooting—from basic sample prep to advanced hardware solutions—you can effectively diagnose and solve the vast majority of S/N issues encountered in 13C-glyceraldehyde NMR.
References
-
Jacobsen, N. J. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]
-
University of Ottawa NMR Facility. (n.d.). Probe Tuning and Matching. [Link]
-
Reich, H. J. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin-Madison. [Link]
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [Link]
-
Angyal, S. J. (1991). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 49, 19-35. [Link]
-
Doty, F. D., Entzminger, G., & Hauck, C. D. (1999). Error analysis of cryoprobe and small-sample NMR. Journal of Magnetic Resonance, 140(1), 17-31. [Link]
-
Levy, G. C., & Komoroski, R. A. (1974). Paramagnetic relaxation reagents as a probe for molecular dynamics in 13C NMR spectroscopy. Journal of the American Chemical Society, 96(3), 678-683. [Link]
Technical Support Center: Isotopic Scrambling in Glyceraldehyde Metabolism
Welcome to the technical support center for minimizing isotopic scrambling during glyceraldehyde metabolism studies. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope tracing to investigate metabolic pathways. Here, you will find in-depth answers to common questions, troubleshooting strategies for specific experimental issues, and detailed protocols to enhance the accuracy of your metabolic flux analysis. Our goal is to provide you with the expertise and validated methods necessary to ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in glyceraldehyde metabolism studies?
Q2: What are the primary biochemical sources of isotopic scrambling affecting glyceraldehyde-3-phosphate?
A: Isotopic scrambling of G3P is primarily caused by the activity of several interconnected pathways and reversible enzymatic reactions:
-
Pentose Phosphate Pathway (PPP): The non-oxidative branch of the PPP is a major contributor to scrambling.[2] Enzymes like transketolase and transaldolase rearrange the carbon backbones of sugar phosphates, leading to a complex redistribution of ¹³C labels from glucose-6-phosphate before they re-enter glycolysis as fructose-6-phosphate and G3P.[4][5]
-
Reversible Glycolytic Reactions: Several reactions in upper glycolysis are reversible, including the aldolase and triosephosphate isomerase (TPI) reactions.[6] The backward flux through these reactions can lead to the exchange of labeled carbons between fructose-1,6-bisphosphate, dihydroxyacetone phosphate (DHAP), and G3P, effectively scrambling the original labeling pattern.[6]
-
Futile Cycling (Substrate Cycling): This occurs when opposing, ATP-consuming pathways run simultaneously, such as glycolysis and gluconeogenesis.[7][8] This cycling of metabolites can lead to a continuous redistribution of isotopic labels, obscuring the net metabolic flux.[7] For instance, the interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate can contribute to scrambling.[8]
Q3: How can I detect if significant isotopic scrambling is occurring in my experiment?
A: Detecting isotopic scrambling involves a careful analysis of the mass isotopomer distributions (MIDs) of key metabolites.[3] For example, when using [1,2-¹³C₂]glucose as a tracer, the ideal glycolytic product, G3P, should be singly labeled (M+1). The presence of a significant M+2 or M+3 fraction in G3P would suggest scrambling through the PPP or other pathways. Comparing the observed MIDs to theoretically predicted distributions for different pathway activities can reveal the extent of scrambling.
A time-course experiment is also highly recommended.[9] By collecting samples at multiple time points after introducing the labeled substrate, you can determine if and when an isotopic steady state is reached.[9] A changing labeling pattern over time can indicate ongoing scrambling processes.
Troubleshooting Guides
Problem 1: My G3P shows an unexpectedly high M+2 fraction when using [U-¹³C₆]glucose.
-
Likely Cause: High flux through the pentose phosphate pathway. The transketolase and transaldolase reactions in the non-oxidative PPP can rearrange the fully labeled glucose backbone, leading to the formation of G3P with fewer than three ¹³C atoms.
-
Troubleshooting Steps:
-
Quantify PPP Flux: Employ ¹³C-MFA software to model the contribution of the PPP to your observed labeling patterns. This will provide a quantitative measure of the extent of scrambling.
-
Pharmacological Inhibition: Consider using an inhibitor of the PPP, such as 6-aminonicotinamide (an inhibitor of glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the oxidative PPP), to assess its impact on G3P labeling. Caution: Inhibitors can have off-target effects and may perturb the overall metabolic network.
-
Alternative Tracers: Utilize specifically labeled glucose tracers, such as [1,2-¹³C₂]glucose, which can provide more direct information about PPP activity.
-
Problem 2: The labeling pattern of my upper glycolytic intermediates (e.g., Fructose-1,6-bisphosphate) suggests significant reverse flux.
-
Likely Cause: High activity of reversible enzymes like aldolase and triosephosphate isomerase.
-
Troubleshooting Steps:
-
Isotopically Non-stationary MFA (INST-MFA): If achieving a steady state is difficult, consider using INST-MFA. This method analyzes the dynamics of label incorporation over time and can better resolve reversible fluxes.
-
Shorten Labeling Time: For pulse-chase experiments, use a very short labeling pulse to minimize the impact of reversible reactions.
-
Analyze Downstream Metabolites: Examine the labeling of metabolites further down the pathway (e.g., phosphoenolpyruvate, pyruvate) to see if the scrambling pattern persists or is diluted.
-
Experimental Protocols
Protocol 1: Sample Quenching and Metabolite Extraction for Glycolytic Intermediates
-
Rationale: Rapid quenching of metabolic activity is crucial to prevent enzymatic reactions from continuing post-harvest, which can alter labeling patterns.[1] This protocol uses cold methanol to achieve rapid quenching and extraction.
-
Procedure:
-
Prepare a quenching solution of 80% methanol pre-chilled to -80°C.[10]
-
For adherent cells, rapidly aspirate the culture medium and add the cold quenching solution directly to the plate.
-
For suspension cells, quickly pellet the cells by centrifugation at a low temperature and resuspend the pellet in the cold quenching solution.
-
Scrape the cells (if adherent) and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until derivatization and analysis.
-
Protocol 2: Derivatization of Glycolytic Intermediates for GC-MS Analysis
-
Rationale: Glycolytic intermediates are generally not volatile enough for direct GC-MS analysis. Derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases their volatility.
-
Procedure:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups.
-
Incubate the mixture at 37°C for 90 minutes.
-
Add 80 µL of MSTFA with 1% TMCS (trimethylchlorosilane).
-
Incubate at 60°C for 60 minutes.
-
The derivatized sample is now ready for injection into the GC-MS.
Note: Optimization of derivatization time and temperature may be necessary depending on the specific metabolites of interest and the sample matrix.[10]
-
Data Presentation
| Metabolite | Expected Labeling from [U-¹³C₆]Glucose (No Scrambling) | Observed Labeling with High PPP Flux (Example) | Interpretation |
| Glucose-6-Phosphate | M+6 | M+6 | Direct product of glucose phosphorylation. |
| Fructose-6-Phosphate | M+6 | M+6, M+5, M+4 | Scrambling from PPP re-entry. |
| Glyceraldehyde-3-Phosphate | M+3 | M+3, M+2, M+1 | Significant scrambling from PPP and reversible reactions.[11] |
| Pyruvate | M+3 | M+3, M+2, M+1 | Labeling reflects the scrambled G3P pool. |
Visualizations
Metabolic Pathways Contributing to G3P Scrambling
Caption: Key metabolic pathways contributing to isotopic scrambling of G3P.
Experimental Workflow for Minimizing and Assessing Scrambling
Caption: Workflow for assessing and minimizing isotopic scrambling.
References
- Benchchem. (n.d.). Minimizing isotopic scrambling in 13C labeling experiments.
- Benchchem. (n.d.). Technical Support Center: Minimizing Isotopic Scrambling in ¹³C Labeling with Glycerol Tracers.
- Benchchem. (n.d.). Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments.
- Taylor & Francis. (n.d.). Glyceraldehyde 3-phosphate – Knowledge and References.
- Semantic Scholar. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria.
- PubMed. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria.
- National Institutes of Health. (2025). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic.
- National Institutes of Health. (n.d.). Tracing metabolic flux through time and space with isotope labeling experiments.
- YouTube. (2017). Isotope Labeling in Metabolomics and Fluxomics, Charles Evans.
- National Institutes of Health. (n.d.). A roadmap for interpreting 13C metabolite labeling patterns from cells.
- ResearchGate. (n.d.). MFA of isotope tracers into glyceraldehyde 3-phosphate (G3P). A:....
- PubMed. (1998). Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway.
- Royal Society of Chemistry. (n.d.). Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry.
- PubMed. (2025). Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts.
- Google Patents. (n.d.). Isotope and assay for glycolysis and the pentose phosphate pathway.
- National Institutes of Health. (2022). Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy.
- MDPI. (1989). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
- National Institutes of Health. (n.d.). Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors.
- MDPI. (1989). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria.
- National Institutes of Health. (n.d.). Substrate cycling between gluconeogenesis and glycolysis in euthyroid, hypothyroid, and hyperthyroid man.
- YouTube. (2023). Isotope Exchange in Ketones.
- ResearchGate. (n.d.). Derivatization methods for GC-MS analysis of metabolites | Download Table.
- PNAS. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture.
- PubMed. (2023). Determination of the intermediates in glycolysis and tricarboxylic acid cycle with an improved derivatization strategy using gas chromatography-mass spectrometry in complex samples.
- Wikipedia. (n.d.). Isotopic labeling.
- ResearchGate. (n.d.). Effect on glycolysis. (A). A simplified overview of....
- Frontiers. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line.
- National Institutes of Health. (n.d.). Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis.
- Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis.
- Creative Proteomics MFA. (n.d.). Pentose Phosphate Pathway Metabolic Flux Analysis.
- National Institutes of Health. (n.d.). Challenges of Spatially Resolved Metabolism in Cancer Research.
- Chemistry Stack Exchange. (2018). What is the difference between transaldolase and transketolase in the pentose phosphate pathway?.
- Worthington Biochemical. (n.d.). Glyceraldehyde-3-Phosphate Dehydrogenase - Assay.
- Khan Academy. (n.d.). Pentose phosphate pathway (article).
- Restek Resource Hub. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
- PubMed. (2021). Carbon flux around leaf-cytosolic glyceraldehyde-3-phosphate dehydrogenase introduces a 13C signal in plant glucose.
- MDPI. (n.d.). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies.
- YouTube. (2017). Futile Cycles in Glucose Metabolism.
- National Institutes of Health. (n.d.). Metabolomics and isotope tracing.
- PubMed. (1994). Isotopic analysis of the reaction catalyzed by glycerol dehydrogenase.
- Taylor & Francis. (n.d.). Transketolase – Knowledge and References.
- ACS Publications. (2009). Liquid Chromatography/Tandem Mass Spectrometry of Glycolytic Intermediates: Deconvolution of Coeluting Structural Isomers Based on Unique Product Ion Ratios.
- National Institutes of Health. (n.d.). The pentose phosphate pathway in health and disease.
- National Institutes of Health. (n.d.). Isotope Enhanced Approaches in Metabolomics.
- Wikipedia. (n.d.). Transketolase.
- bioRxiv. (2022). Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy.
- CIL. (n.d.). Stable Isotope-Labeled Compounds for Biochemical Pathways.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of reversible reactions on isotope label redistribution--analysis of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 7. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate cycling between gluconeogenesis and glycolysis in euthyroid, hypothyroid, and hyperthyroid man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a quantitative protocol for the intermediate metabolites of the glycolysis pathway in human serum using gas chromatography–mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimal Storage and Handling of 13C-Labeled Glyceraldehyde
Welcome to the Technical Support Center for 13C-Labeled Glyceraldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. As a Senior Application Scientist, I have compiled this resource based on technical data, established scientific principles, and extensive field experience to help you navigate the nuances of working with isotopically labeled aldehydes. Our goal is to provide you with a comprehensive understanding of the factors that can lead to the degradation of 13C-labeled glyceraldehyde and to offer practical, actionable solutions to prevent it.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the storage and handling of 13C-labeled glyceraldehyde.
Q1: What is the primary cause of degradation for 13C-labeled glyceraldehyde?
A1: The primary cause of degradation for 13C-labeled glyceraldehyde, like its unlabeled counterpart, is its inherent chemical instability, particularly in solution. Glyceraldehyde is a simple sugar and an aldehyde, making it susceptible to several degradation pathways, including isomerization, oxidation, and polymerization. In aqueous solutions, it exists in a complex equilibrium between its aldehyde form, a hydrate, and cyclic hemiacetal dimers.[1] This equilibrium can be a precursor to further degradation reactions.
Q2: How should I store my 13C-labeled glyceraldehyde upon receipt?
A2: Proper initial storage is critical to maximizing the shelf-life of your 13C-labeled glyceraldehyde. The recommended storage conditions depend on whether the product is supplied as a solid or in a solution.
| Format | Recommended Storage Temperature | Key Considerations |
| Solid (Crystalline) | -20°C to 4°C | Store in a tightly sealed container in a desiccator to protect from moisture. |
| Aqueous Solution | 2°C to 8°C[2] | Aqueous solutions are less stable long-term. Use within a shorter timeframe. |
Q3: Can I store 13C-labeled glyceraldehyde in solvents other than water?
A3: Yes, and for longer-term storage in solution, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are preferable to water. These solvents are less likely to participate in degradation reactions. However, it is crucial to use anhydrous grades of these solvents to minimize water content. Ethanol can also be used, but its protic nature may still allow for some degradation over time. Always ensure the chosen solvent is compatible with your downstream applications.
Q4: For how long can I expect my 13C-labeled glyceraldehyde to remain stable?
A4: The stability of 13C-labeled glyceraldehyde is highly dependent on the storage conditions.
-
Solid: When stored properly under desiccated and cold conditions, solid crystalline glyceraldehyde is expected to be stable for an extended period, potentially up to several years. However, it is always best to refer to the manufacturer's certificate of analysis for a specific expiry date.
-
Aqueous Solution: Solutions are significantly less stable. For a 0.1 M aqueous solution stored at 2-8°C, it is advisable to use it within a few weeks to a month for critical applications.[2] For longer-term storage, preparing fresh solutions from a solid stock is the most reliable approach.
Q5: What are the visible signs of 13C-labeled glyceraldehyde degradation?
A5: Visual inspection can sometimes indicate degradation. Discoloration (yellowing or browning) of the solid or solution can be a sign of polymerization or other degradation reactions. For solutions, the appearance of turbidity or precipitate can also indicate polymerization or the formation of insoluble degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical verification is crucial for ensuring the quality of your reagent.
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a structured approach to troubleshooting common problems encountered with 13C-labeled glyceraldehyde, focusing on identifying the root cause and implementing corrective actions.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Variability in labeling efficiency between experiments.
-
Appearance of unexpected peaks in mass spectrometry or NMR analysis of downstream metabolites.
-
Reduced biological activity in enzymatic assays.
Potential Cause: Degradation of the 13C-labeled glyceraldehyde stock.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent experimental results.
Detailed Troubleshooting Steps:
-
Verify Stock Integrity: The first step is to confirm the purity of your 13C-labeled glyceraldehyde.
-
Analytical Purity Check:
-
HPLC-UV: A relatively straightforward method to assess purity. An isocratic HPLC method with a C18 column and a mobile phase of dilute sulfuric acid can be used to separate glyceraldehyde from many of its degradation products. Detection is typically performed at a low UV wavelength (around 210 nm). A loss of the main peak area and the appearance of new peaks are indicative of degradation.
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the identity and purity of your labeled compound. In the ¹H NMR spectrum of fresh glyceraldehyde, you will observe characteristic peaks for the aldehyde and hydroxyl protons. The appearance of new signals or a decrease in the integration of the expected peaks suggests degradation. ¹³C NMR is particularly useful for confirming the position and enrichment of the ¹³C label.
-
GC-MS (after derivatization): Gas chromatography-mass spectrometry can be used to identify and quantify volatile degradation products. Glyceraldehyde itself is not volatile and requires derivatization, typically through oximation followed by silylation, before GC-MS analysis.[3] This method is highly sensitive for detecting small molecule degradation products.
-
-
Action on Purity Results:
-
Purity >95%: If the analytical check confirms the purity of your stock, the source of inconsistency likely lies elsewhere in your experimental protocol.
-
Purity <95%: If degradation is confirmed, the stock should be discarded. Prepare a fresh solution from a solid, properly stored stock of 13C-labeled glyceraldehyde.
-
Issue 2: Visible Changes in the 13C-Labeled Glyceraldehyde
Symptoms:
-
Solid appears discolored (yellow or brown).
-
Solution is cloudy, has a yellow/brown tint, or contains a precipitate.
Potential Cause: Polymerization and/or formation of other degradation products.
Underlying Mechanism: Aldehydes, including glyceraldehyde, have a propensity to undergo aldol condensation and polymerization reactions, especially in the presence of trace amounts of acid or base, or upon exposure to heat and light. These reactions can lead to the formation of higher molecular weight oligomers and polymers, which may be colored and/or insoluble.
Degradation Pathways:
Potential degradation pathways of 13C-Glyceraldehyde.
Preventative Measures and Solutions:
-
Strict Storage Discipline:
-
Solid: Always store solid 13C-labeled glyceraldehyde at or below 4°C in a desiccator. Ensure the container is tightly sealed immediately after use to prevent moisture absorption.
-
Solutions: Prepare solutions fresh whenever possible. If a stock solution must be prepared, use anhydrous aprotic solvents (e.g., DMSO) for longer-term storage at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, store at 2-8°C and use promptly.
-
-
Control of pH: Avoid exposing glyceraldehyde solutions to acidic or basic conditions unless required by the experimental protocol, as these can catalyze degradation and polymerization.
-
Protection from Light and Heat: Store all forms of 13C-labeled glyceraldehyde protected from light and away from heat sources.
III. Experimental Protocols
This section provides detailed methodologies for preparing and verifying the quality of your 13C-labeled glyceraldehyde.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution of 13C-labeled glyceraldehyde.
Materials:
-
13C-labeled glyceraldehyde (solid)
-
Nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-cool: Place the nuclease-free water and storage tubes on ice.
-
Weighing: In a clean, dry microcentrifuge tube, accurately weigh the required amount of solid 13C-labeled glyceraldehyde. (For 1 mL of a 100 mM solution, you will need approximately 9.1 mg, accounting for the mass of the ¹³C isotope).
-
Dissolution: Add the pre-cooled nuclease-free water to the tube containing the glyceraldehyde.
-
Mixing: Vortex gently until the solid is completely dissolved. Keep the solution on ice.
-
Aliquoting and Storage: Aliquot the solution into single-use volumes in pre-cooled, sterile tubes. Store immediately at 2-8°C for short-term use (up to a few weeks) or at -20°C for longer-term storage (in an appropriate cryo-protectant if necessary for your application, though this may introduce complexity).
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of a 13C-labeled glyceraldehyde solution.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water
-
Sample Diluent: HPLC-grade water
Procedure:
-
Sample Preparation: Dilute a small amount of your 13C-labeled glyceraldehyde solution with the sample diluent to a final concentration within the linear range of the detector (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
UV Detection Wavelength: 210 nm
-
-
Analysis: Inject the prepared sample and a blank (sample diluent) onto the HPLC system.
-
Data Interpretation:
-
A pure sample will show a single major peak at the expected retention time for glyceraldehyde.
-
The presence of additional peaks indicates the presence of impurities or degradation products.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Self-Validation: Run a freshly prepared solution from a new vial of solid 13C-labeled glyceraldehyde as a positive control to establish the expected retention time and peak shape.
IV. Concluding Remarks
The integrity of your 13C-labeled glyceraldehyde is paramount to the success of your research. By understanding its inherent chemical properties and adhering to the storage and handling guidelines outlined in this document, you can significantly mitigate the risk of degradation. Always remember to verify the purity of your reagents, especially when troubleshooting unexpected experimental outcomes. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.
V. References
-
Analox Instruments. (n.d.). Glycerol. Retrieved from [Link]
-
Ingredi. (2020, January 31). Glycerin Products: Storage and Shelf Life Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Glyceraldehyde. Retrieved from [Link]
-
Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fast and Efficient DMSO-Mediated Dehydration of Carbohydrates into 5-Hydroxymethylfurfural. Retrieved from [Link]
-
PubMed. (n.d.). The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... Retrieved from [Link]
-
MDPI. (2022, October 13). Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions. Retrieved from [Link]
-
Publikace UTB. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
Sources
- 1. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Natural Abundance ¹³C in Glyceraldehyde Flux Data
Welcome to the technical support center for stable isotope-resolved metabolomics. This guide is designed for researchers, scientists, and drug development professionals engaged in ¹³C Metabolic Flux Analysis (¹³C-MFA). Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges related to correcting for the natural abundance of ¹³C in your glyceraldehyde flux data. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in my flux data?
A1: Every carbon-containing molecule in your sample has a small, predictable probability of containing a ¹³C atom instead of the more common ¹²C isotope.[1][2] The natural abundance of ¹³C is approximately 1.1%.[2][3][4] In metabolic flux experiments, you are introducing a substrate highly enriched in ¹³C to trace its path through metabolic networks.[5] Your mass spectrometer measures the total ¹³C content in a molecule, but it cannot distinguish between the ¹³C from your labeled tracer and the ¹³C that was already present naturally.[6][7] Failing to correct for this natural abundance will lead to an overestimation of ¹³C incorporation from your tracer, resulting in inaccurate flux calculations.[5][8]
Q2: I'm seeing a small M+1 peak in my unlabeled glyceraldehyde control. Is this expected?
A2: Yes, this is entirely expected. The M+1 peak in an unlabeled control represents the population of molecules that naturally contain one heavy isotope, such as ¹³C.[9] The size of this M+1 peak is directly proportional to the number of carbon atoms in the molecule and the natural abundance of ¹³C.[9] For a three-carbon molecule like glyceraldehyde, you should anticipate a detectable M+1 peak due to the statistical probability of one of those three carbons being a ¹³C atom.
Q3: Can I use a single correction factor for all my metabolites?
A3: No, this is not a valid approach. The contribution of natural ¹³C to the mass isotopomer distribution (MID) depends on the number of carbon atoms in the molecule or fragment being analyzed.[10][11] Therefore, the correction must be specific to the molecular formula of each analyte, in this case, glyceraldehyde (or its derivative). Using a generic correction factor will introduce significant errors into your flux calculations.
Q4: Does the derivatization agent I use for GC-MS analysis affect the natural abundance correction?
A4: Absolutely. When you derivatize a molecule like glyceraldehyde for GC-MS analysis, you are adding atoms to it. These additional atoms (which may include carbon, silicon, etc.) also have their own natural isotope abundances that must be accounted for in your correction calculations.[10][12] It is critical to know the exact chemical formula of the derivatized molecule to perform an accurate correction.[10]
Q5: Are there software tools that can perform this correction for me?
A5: Yes, several software packages are available to automate the natural abundance correction process.[5][13] Tools like INCA, Metran, and 13CFLUX2 are designed to handle these calculations as part of a comprehensive metabolic flux analysis workflow.[13] These programs typically require the user to provide the chemical formula of the metabolite (and any derivatives) and the raw mass isotopomer data.[14]
II. Troubleshooting Guide
Problem 1: My calculated fluxes seem physiologically improbable after correction.
Possible Cause 1: Incorrect Molecular Formula The correction algorithms are highly sensitive to the number of atoms of each element in the molecule being analyzed. A common error is using the formula for the underivatized metabolite when the analysis was performed on a derivatized version.
Self-Validating Protocol:
-
Verify the Derivatization Reaction: Confirm the exact chemical structure of the glyceraldehyde derivative produced by your sample preparation method. For example, if you are creating a trimethylsilyl (TMS) derivative, account for the added silicon and carbon atoms.
-
Consult Isotope Abundance Tables: Use authoritative sources to confirm the natural abundances of all elements in your derivatized molecule (C, H, O, Si, etc.).
-
Recalculate with the Correct Formula: Re-run your correction algorithm using the complete and accurate chemical formula for the derivatized analyte.
Possible Cause 2: Inaccurate Natural Abundance Values While standard natural abundance values are generally reliable, they can vary slightly. For high-precision work, experimentally determining the natural abundance in your specific system is recommended.
Self-Validating Protocol:
-
Analyze an Unlabeled Standard: Run a sample of your glyceraldehyde standard that has not been exposed to any ¹³C tracer. This sample should have been processed through the exact same extraction and derivatization procedure as your experimental samples.
-
Measure the Mass Isotopomer Distribution (MID): Carefully measure the relative intensities of the M+0, M+1, M+2, etc. peaks for this unlabeled standard.
-
Use Measured Values for Correction: Input these experimentally determined MIDs for the unlabeled compound into your correction software or matrix calculations. This provides a more accurate baseline for the natural abundance within your specific experimental context.[5]
Problem 2: Negative values appear in my corrected mass isotopomer distribution.
Possible Cause: Overcorrection Due to Noisy Data Negative values in the corrected data are physically impossible and typically indicate an overcorrection, which can happen when the raw data is noisy or when the signal intensity is very low.
Self-Validating Protocol:
-
Check Signal-to-Noise Ratio: Review the raw mass spectra for your glyceraldehyde measurements. If the peaks are not well-defined or the signal-to-noise ratio is low, the quantitative accuracy of the measurement is compromised.
-
Increase Analyte Concentration: If possible, adjust your sample preparation to increase the concentration of glyceraldehyde in the final extract to improve signal intensity.
-
Employ Statistical Filtering: Before applying the correction, use appropriate statistical methods to filter out low-intensity, noisy data points that may be disproportionately affecting the correction algorithm.
-
Review Sum of Squared Residuals (SSR): When using flux analysis software, a high SSR value can indicate a poor fit between your experimental data and the model, which can be exacerbated by noisy data.[15] Investigate the source of this discrepancy, which could be an incomplete metabolic model or measurement errors.[15]
III. The Science Behind the Correction
The core of natural abundance correction lies in understanding that the measured mass isotopomer distribution (MID) is a convolution of the true, tracer-derived labeling pattern and the statistical distribution of naturally occurring heavy isotopes.[6][7]
The process can be represented by the following matrix equation:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of observed mass isotopomer fractions from the mass spectrometer.
-
C is the correction matrix, which is calculated based on the binomial probability of incorporating naturally abundant isotopes.[6]
-
M_corrected is the vector of the true, tracer-derived mass isotopomer fractions that you want to determine.
To find the corrected values, you must solve for M_corrected :
M_corrected = C⁻¹ * M_measured
Where C⁻¹ is the inverse of the correction matrix.
Constructing the Correction Matrix (A Simplified Example)
For a molecule with n carbon atoms, the correction matrix C is an (n+1) x (n+1) matrix. Each element C(i,j) represents the probability that a molecule with j labels from the tracer will be measured as having i heavy atoms in total due to the additional contribution of natural ¹³C. This calculation is based on the binomial distribution.[6]
Let p be the natural abundance of ¹³C (~0.011). For glyceraldehyde (a 3-carbon molecule), the matrix would be 4x4. The calculation for each element involves combinatorial probabilities.[5]
Table 1: Natural Abundance of Key Isotopes
| Isotope | Natural Abundance (%) |
| ¹²C | ~98.9% |
| ¹³C | ~1.1% |
| ¹H | ~99.98% |
| ²H | ~0.015% |
| ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% |
| ¹⁸O | ~0.20% |
| ²⁸Si | ~92.23% |
| ²⁹Si | ~4.68% |
| ³⁰Si | ~3.09% |
Note: These values are approximate and can vary slightly.[2][4]
Experimental Workflow for Correction
The following diagram illustrates the workflow for acquiring and correcting glyceraldehyde flux data.
IV. References
-
Lee, W. N., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Biological Mass Spectrometry. Available at: [Link]
-
Su, A., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic Engineering. Available at: [Link]
-
Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. Available at: [Link]
-
Beta Analytic. Isotopic Fractionation of Stable Carbon Isotopes. Available at: [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. Available at: [Link]
-
Griffiths, J. (2004). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy. Available at: [Link]
-
Nilsson, R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. Available at: [Link]
-
Balesdent, J., Mariotti, A., & Guillet, B. (1987). Natural 13C abundance as a tracer for studies of soil organic matter dynamics. Soil Biology and Biochemistry. Available at: [Link]
-
Yang, T., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]
-
Drohsin, M., et al. (2015). Visual workflows for 13 C-metabolic flux analysis. Bioinformatics. Available at: [Link]
-
Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences. Available at: [Link]
-
NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2023). Isotopes: 13C. Available at: [Link]
-
University of Washington. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Available at: [Link]
-
Wikipedia. (2024). Isotopes of carbon. Available at: [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). Metabolic flux analysis of secondary metabolism in plants. Current Opinion in Biotechnology. Available at: [Link]
-
CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. Available at: [Link]
-
University of Vienna. Carbon Isotopes (12C, 13C, 14C). Available at: [Link]
-
Scientific Instrument Services. Table of Isotopic Masses and Natural Abundances. Available at: [Link]
-
St-Jean, G., et al. (2021). Spectroscopy-based isotopic (δ13C) analysis for high spatial resolution of carbon exchange in the rhizosphere. OSTI.GOV. Available at: [Link]
-
Hopkins, M., & Sharp, T. (2020). Natural abundance carbon isotope ratio analysis and its application in the study of diet and metabolism. Nutrition Reviews. Available at: [Link]
-
Suarez-Mendez, C. A., et al. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and Bioengineering. Available at: [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Available at: [Link]
Sources
- 1. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. radiocarbon [ldeo.columbia.edu]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validity of natural isotope abundance correction for metabolic flux analysis | bioRxiv [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Handling pH-sensitive degradation of DL-[1,3-13C2]Glyceraldehyde
Welcome to the dedicated support center for DL-[1,3-¹³C₂]Glyceraldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this pH-sensitive isotopic compound. Our goal is to ensure the integrity of your experiments by mitigating the challenges associated with its stability.
Introduction: The Challenge of Glyceraldehyde Stability
DL-Glyceraldehyde and its isotopically labeled counterparts are fundamental chiral building blocks in synthetic chemistry and metabolic research. However, their utility is often hampered by their inherent instability, particularly their propensity for degradation under non-optimal pH conditions. This guide provides a comprehensive framework for understanding and controlling the pH-sensitive degradation of DL-[1,3-¹³C₂]Glyceraldehyde, ensuring the accuracy and reproducibility of your results.
The primary degradation pathway for glyceraldehyde in aqueous solutions is an aldol condensation reaction, which is catalyzed by both acid and base. This can lead to the formation of various unwanted byproducts, including fructose and sorbose, compromising the purity of the starting material and impacting downstream applications.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with DL-[1,3-¹³C₂]Glyceraldehyde, with a focus on pH-related degradation as the root cause.
Question 1: I'm observing unexpected peaks in my NMR/Mass Spectrometry analysis after dissolving my DL-[1,3-¹³C₂]Glyceraldehyde. What could be the cause?
Answer: The appearance of unexpected peaks is a strong indicator of sample degradation. DL-Glyceraldehyde readily undergoes dimerization and polymerization in solution, especially if the pH is not carefully controlled. In aqueous solutions, it exists in equilibrium with its hydrated form and can form a dimer.
-
Causality: Even slight shifts in pH, either acidic or basic, can catalyze aldol addition or condensation reactions, leading to a heterogeneous mixture of products. The ¹³C labels at the C1 and C3 positions are valuable reporters for tracking these transformations.
-
Troubleshooting Steps:
-
Verify Solvent pH: Immediately check the pH of the solvent used to dissolve the glyceraldehyde. For aqueous solutions, ensure the pH is maintained between 4.0 and 6.0. Unbuffered water can have a pH that drifts, especially if it has absorbed atmospheric CO₂.
-
Use a Buffered System: For future experiments, dissolve the DL-[1,3-¹³C₂]Glyceraldehyde in a suitable buffer system. Phosphate or citrate buffers at a concentration of 10-25 mM are often effective.
-
Analyze Freshly Prepared Solutions: Do not store stock solutions for extended periods unless their stability under your specific storage conditions has been validated. It is best practice to prepare solutions fresh for each experiment.
-
Question 2: My reaction yield is significantly lower than expected when using DL-[1,3-¹³C₂]Glyceraldehyde as a starting material. Could this be related to degradation?
Answer: Absolutely. Low reaction yield is a classic symptom of starting material degradation. If a portion of your DL-[1,3-¹³C₂]Glyceraldehyde has degraded into dimers, polymers, or other condensation products, it is no longer available to participate in your desired reaction.
-
Causality: The reactive aldehyde functional group is the primary site of both the desired reaction and the undesired degradation pathways. If the pH of your reaction mixture is not optimal, the rate of degradation can compete with or even exceed the rate of your intended chemical transformation.
-
Troubleshooting Steps:
-
In-Process pH Monitoring: Monitor the pH of your reaction mixture throughout the experiment. The addition of reagents can alter the pH, pushing it into a range that favors degradation.
-
Reagent Purity: Ensure that all reagents and solvents are free of acidic or basic impurities. For instance, some grades of organic solvents can contain trace amounts of acid or base.
-
Temperature Control: Degradation reactions are often accelerated at higher temperatures. If your protocol allows, consider running your reaction at a lower temperature to minimize byproduct formation.
-
Question 3: I've noticed a yellowing of my DL-[1,3-¹³C₂]Glyceraldehyde solution over time. What does this indicate?
Answer: The development of a yellow color is a visual cue for the formation of complex condensation products and polymers. This is a clear sign of significant degradation.
-
Causality: The initial aldol additions can be followed by a series of further condensations and elimination reactions, leading to the formation of conjugated systems that absorb visible light, appearing yellow or brown.
-
Troubleshooting Steps:
-
Immediate Discard: Do not use a discolored solution for your experiments. The purity is compromised, and the presence of polymeric material can interfere with your reaction and analysis.
-
Review Storage Conditions: This is a critical indicator that your storage conditions are not adequate. Refer to the FAQ section below for best practices on storing DL-[1,3-¹³C₂]Glyceraldehyde.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent air-induced oxidation, which can also contribute to discoloration.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid DL-[1,3-¹³C₂]Glyceraldehyde?
A1: Solid DL-[1,3-¹³C₂]Glyceraldehyde should be stored in a tightly sealed container at -20°C. It is also advisable to store it in a desiccator to protect it from moisture, which can initiate degradation even in the solid state over long periods.
Q2: What is the recommended pH range for preparing aqueous solutions of DL-[1,3-¹³C₂]Glyceraldehyde?
A2: To minimize degradation, aqueous solutions should be maintained at a pH between 4.0 and 6.0. Within this range, the rate of both acid- and base-catalyzed degradation is at a minimum.
Q3: Which buffer systems are recommended for working with DL-[1,3-¹³C₂]Glyceraldehyde?
A3: Phosphate and citrate buffers are commonly used and are effective in the recommended pH range. The choice of buffer will depend on the specific requirements of your experiment, including potential interactions with other reagents. A buffer concentration of 10-25 mM is typically sufficient.
| Buffer System | pKa Values | Effective pH Range |
| Citric Acid / Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 |
| Monobasic/Dibasic Phosphate | 7.21 | 6.2 - 8.2 |
Note: While the phosphate buffer has a pKa outside the ideal range, it can still be used to maintain a pH in the lower end of its effective range.
Q4: How long can I store a stock solution of DL-[1,3-¹³C₂]Glyceraldehyde?
A4: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the stock solution should be validated for your specific solvent and storage conditions by periodic analysis (e.g., NMR or LC-MS).
Experimental Protocol: Preparation of a pH-Controlled Stock Solution
This protocol outlines the steps for preparing a 100 mM stock solution of DL-[1,3-¹³C₂]Glyceraldehyde in a 25 mM phosphate buffer at pH 6.0.
Materials:
-
DL-[1,3-¹³C₂]Glyceraldehyde
-
Monobasic sodium phosphate (NaH₂PO₄)
-
Dibasic sodium phosphate (Na₂HPO₄)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Prepare the 25 mM Phosphate Buffer (pH 6.0):
-
Prepare 100 mL of a 25 mM NaH₂PO₄ solution.
-
Prepare 100 mL of a 25 mM Na₂HPO₄ solution.
-
In a beaker, add the 25 mM NaH₂PO₄ solution and slowly add the 25 mM Na₂HPO₄ solution while monitoring the pH with a calibrated pH meter.
-
Continue adding the dibasic phosphate solution until the pH reaches 6.0.
-
-
Prepare the DL-[1,3-¹³C₂]Glyceraldehyde Stock Solution:
-
Allow the vial of DL-[1,3-¹³C₂]Glyceraldehyde to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of DL-[1,3-¹³C₂]Glyceraldehyde in a clean, dry container.
-
Add the calculated volume of the 25 mM phosphate buffer (pH 6.0) to achieve a final concentration of 100 mM.
-
Gently vortex or swirl to dissolve the solid. Avoid vigorous shaking, which can introduce atmospheric oxygen.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store the frozen aliquots at -80°C.
-
Workflow Diagram for Handling DL-[1,3-¹³C₂]Glyceraldehyde
Caption: Workflow for preparing and handling DL-[1,3-¹³C₂]Glyceraldehyde solutions to minimize pH-sensitive degradation.
References
- Glyceraldehyde Stability and Degradation: Chemical suppliers often provide handling information in their product documentation. While not a peer-reviewed article, these resources from major suppliers reflect established best practices for handling sensitive compounds.
- Aldol Condensation: For a fundamental understanding of the mechanism of aldol condensation, standard organic chemistry textbooks provide a comprehensive overview.
- Buffer Systems: The principles of buffer selection and preparation are covered in standard biochemistry and analytical chemistry textbooks.
Purification methods for removing decomposition products from 13C-glyceraldehyde
Welcome to the technical support center for the purification of 13C-glyceraldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize 13C-labeled glyceraldehyde in their experiments and require high-purity material. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical reagent.
Introduction: The Challenge of 13C-Glyceraldehyde Instability
13C-Glyceraldehyde, a simple aldose, is a valuable tracer in metabolic research and a precursor in the synthesis of complex labeled molecules. However, its inherent chemical instability presents a significant challenge. Like its unlabeled counterpart, 13C-glyceraldehyde is susceptible to decomposition, leading to the formation of various impurities that can interfere with experimental results. This guide provides a comprehensive overview of the decomposition products and robust methods for their removal, ensuring the integrity of your research.
Part 1: Understanding the Decomposition of 13C-Glyceraldehyde
FAQ 1: What are the common decomposition products of 13C-glyceraldehyde?
Under typical storage and experimental conditions, 13C-glyceraldehyde can degrade into a variety of smaller molecules and side-products. The primary decomposition pathways are driven by heat, pH extremes, and oxidation.
Common Decomposition Products:
-
Low-Molecular-Weight Aldehydes:
-
Formaldehyde ([13C] or unlabeled): Formed through retro-aldol condensation.
-
Acetaldehyde ([13C] or unlabeled): Another product of retro-aldol cleavage.
-
Glyoxal and Pyruvaldehyde: Can form under oxidative and thermal stress.[1]
-
-
Carboxylic Acids:
-
Glyceric Acid: Results from the oxidation of the aldehyde group.
-
-
Condensation Products:
-
C5 and C6 Compounds: Glyceraldehyde can undergo acid-catalyzed aldol condensation with itself or its decomposition products to form larger sugar-like molecules.[1]
-
-
Dimers and Hydrates: In aqueous solutions, glyceraldehyde can exist as hydrates and in concentrated solutions, it can form dimers (hemiacetals).
The isotopic labeling pattern of the decomposition products will depend on the position of the 13C label in the starting glyceraldehyde molecule.
Diagram: Decomposition Pathways of Glyceraldehyde
Caption: Major decomposition pathways of 13C-Glyceraldehyde.
Part 2: Purification Strategies and Troubleshooting
This section details several purification methods suitable for removing the decomposition products from 13C-glyceraldehyde. The choice of method will depend on the scale of the purification, the nature of the primary contaminants, and the available equipment.
FAQ 2: How can I remove acidic impurities like glyceric acid?
Ion-Exchange Chromatography (IEC) is a highly effective method for separating charged molecules, such as carboxylic acids, from neutral sugars.
Principle: Anion-exchange chromatography is employed to capture the negatively charged glyceric acid while the neutral 13C-glyceraldehyde passes through the column.
Troubleshooting Guide: Ion-Exchange Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of glyceric acid | Incorrect pH of the mobile phase. | Ensure the mobile phase pH is buffered to a neutral or slightly basic pH (e.g., 7.0-7.5) to ensure the glyceric acid is deprotonated and binds to the anion-exchange resin. |
| Low recovery of 13C-glyceraldehyde | Non-specific binding to the resin or degradation on the column. | Use a low ionic strength buffer for equilibration and elution. Ensure the entire process is performed at a low temperature (4°C) to minimize on-column degradation. |
| Column clogging | Particulate matter in the sample. | Filter the sample through a 0.22 µm syringe filter before loading it onto the column.[2] |
Experimental Protocol: Anion-Exchange Chromatography
-
Resin Selection: Choose a weak anion-exchange resin (e.g., DEAE-Sephadex or a similar resin).
-
Column Packing and Equilibration:
-
Pack a column with the selected resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes of a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.2) at 4°C.[3]
-
-
Sample Preparation and Loading:
-
Dissolve the impure 13C-glyceraldehyde in the equilibration buffer.
-
Filter the sample through a 0.22 µm filter.
-
Load the sample onto the column at a low flow rate.
-
-
Elution:
-
Elute the 13C-glyceraldehyde with the equilibration buffer. The neutral sugar will not bind to the resin and will elute in the flow-through and early wash fractions.
-
The bound glyceric acid can be subsequently eluted with a high salt buffer (e.g., 1 M NaCl in the equilibration buffer) to regenerate the column.
-
-
Fraction Analysis:
-
Collect fractions and analyze them for the presence of glyceraldehyde using a suitable method (e.g., TLC or HPLC-UV after derivatization).
-
Pool the pure fractions containing 13C-glyceraldehyde.
-
Diagram: Ion-Exchange Chromatography Workflow
Caption: Workflow for purification of 13C-glyceraldehyde using anion-exchange chromatography.
FAQ 3: Can I use recrystallization to purify 13C-glyceraldehyde?
Recrystallization is a powerful technique for purifying solid compounds.[2][4] The success of this method depends heavily on the choice of a suitable solvent system where the solubility of 13C-glyceraldehyde is high at elevated temperatures and low at cooler temperatures, while the impurities remain soluble at all temperatures.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. Seeding with a pure crystal of glyceraldehyde can also initiate crystallization.[4] |
| Oiling out instead of crystallization | The solubility of the compound is too high in the chosen solvent, or the cooling rate is too fast. | Try a different solvent or a solvent mixture. Ensure slow cooling to allow for proper crystal lattice formation. |
| Impure crystals | Impurities co-crystallize with the product. | The chosen solvent is not ideal. Perform a solvent screen to find a solvent that solubilizes the impurities well even at low temperatures. A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Based on the polar nature of glyceraldehyde, polar protic solvents are a good starting point. Ethanol or a mixture of ethanol and water is a promising system.[5] Glycerol has also been reported as a solvent for recrystallization of some compounds.[6][7]
-
Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the impure glyceraldehyde when hot but not when cold.
-
-
Dissolution:
-
Place the impure 13C-glyceraldehyde in a flask.
-
Add a minimal amount of the hot solvent to just dissolve the solid.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.[4]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
FAQ 4: How can I remove other aldehyde impurities?
Separating small aldehydes from each other can be challenging due to their similar properties. A reversible derivatization approach can be effective.
Principle: The aldehyde group of 13C-glyceraldehyde is selectively protected, allowing for the removal of other aldehyde impurities. The protecting group is then removed to yield the purified 13C-glyceraldehyde. A common method involves the formation of a bisulfite adduct, which is a solid that can be filtered off.[8]
Experimental Protocol: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the impure 13C-glyceraldehyde in a minimal amount of a suitable solvent like ethanol or methanol.
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite.
-
Stir the mixture. The bisulfite adduct of glyceraldehyde will precipitate as a solid.
-
-
Isolation of the Adduct:
-
Collect the solid adduct by filtration.
-
Wash the solid with cold ethanol or ether to remove any soluble impurities.
-
-
Regeneration of Glyceraldehyde:
-
Dissolve the bisulfite adduct in an aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute acid. This will regenerate the aldehyde.
-
-
Extraction and Drying:
-
Extract the purified 13C-glyceraldehyde into a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.
-
Note: This method will also react with other aldehydes and methyl ketones present as impurities, so it is most effective for separating from non-aldehyde impurities.
FAQ 5: Is Size-Exclusion Chromatography (SEC) a viable option?
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size.[9] This technique is particularly useful for separating 13C-glyceraldehyde from larger aldol condensation products (C5/C6 sugars).
Principle: The sample is passed through a column packed with porous beads. Smaller molecules, like 13C-glyceraldehyde and its smaller decomposition products, can enter the pores and have a longer path to travel, thus eluting later. Larger molecules, such as C5/C6 sugars, are excluded from the pores and elute earlier.
Troubleshooting Guide: Size-Exclusion Chromatography
| Issue | Possible Cause | Solution |
| Poor resolution | Incorrect resin choice or improper column packing. | Select a resin with a fractionation range suitable for small molecules.[9] Ensure the column is packed uniformly to avoid channeling. |
| Sample dilution | Inherent to the SEC technique. | Concentrate the pooled fractions after purification, for example, by rotary evaporation at low temperature. |
Experimental Protocol: Size-Exclusion Chromatography
-
Resin and Column Selection:
-
Choose a resin with a low molecular weight cut-off (e.g., Bio-Gel P-2 or Sephadex G-10/G-15) suitable for separating small molecules.
-
-
Column Packing and Equilibration:
-
Pack the column with the selected resin.
-
Equilibrate the column with a suitable mobile phase (e.g., deionized water or a low concentration buffer) at a controlled flow rate.
-
-
Sample Application and Elution:
-
Apply a small volume of the concentrated, filtered sample to the top of the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution profile using a refractive index (RI) detector or by analyzing individual fractions for glyceraldehyde.
-
Pool the fractions containing the purified 13C-glyceraldehyde.
-
Part 3: Purity Analysis and Storage
FAQ 6: How can I assess the purity of my 13C-glyceraldehyde?
Several analytical techniques can be used to determine the purity of your 13C-glyceraldehyde and to detect the presence of decomposition products.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization:
-
Principle: Aldehydes and ketones in the sample are derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, which are chromophoric and can be detected by UV-Vis spectroscopy.[10][11][12] The separated derivatives can be identified and quantified by comparing their retention times and peak areas to those of standards.
-
Protocol Summary:
-
React the sample with an acidic solution of DNPH.
-
Extract the DNPH derivatives.
-
Analyze the extract by reverse-phase HPLC with UV detection at approximately 360 nm.[12]
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Volatile decomposition products can be separated by gas chromatography and identified by their mass spectra.[13][14] This is a powerful tool for identifying unknown impurities.
-
Considerations: Glyceraldehyde itself is not very volatile and may require derivatization (e.g., silylation) for GC analysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: 1H and 13C NMR can provide detailed structural information and help in identifying and quantifying impurities. The presence of the 13C label will result in characteristic splitting patterns in both 1H and 13C spectra, which can be used to confirm the isotopic enrichment and purity.
-
FAQ 7: What are the best practices for storing 13C-glyceraldehyde to minimize decomposition?
Proper storage is crucial to maintain the purity of 13C-glyceraldehyde.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, preferably at -20°C or below. | Low temperatures significantly slow down the rate of decomposition reactions. |
| Form | Store as a dry, crystalline solid whenever possible. | In solution, especially aqueous solutions, glyceraldehyde is more prone to degradation. |
| Solvent (if in solution) | If a solution is necessary, use an anhydrous, aprotic solvent. If an aqueous solution is required, prepare it fresh and use it immediately. A slightly acidic pH (around 3.2) has been shown to protect glucose from degradation and may be beneficial for glyceraldehyde as well. | Minimizes hydration, dimerization, and other solution-phase reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation of the aldehyde group to a carboxylic acid. |
| Light | Protect from light by using amber vials or storing in the dark. | Light can catalyze decomposition reactions. |
References
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Retrieved from [Link]
-
Cytiva. (2024, November 12). Ion Exchange Chromatography. Retrieved from [Link]
-
March, J. G., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]
-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]
-
van der Westhuizen, R., et al. (2016). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. RSC Advances, 6(10), 8235-8242. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of Glyceraldehyde-DNPH standard. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 19). Multi-solvent recrystallization to extract solute from glycerol?. Retrieved from [Link]
- de Nazaré de Oliveira, A., et al. (2024). Glycerol: A green solvent for synthetic chemistry. Sustainable Chemistry and Pharmacy, 41, 101656.
- Weber, G. F. (2015). Ion-Exchange Chromatography: Basic Principles and Application. In Methods in Molecular Biology (Vol. 1312, pp. 1-7). Humana Press.
-
Conduct Science. (2019, June 26). Ion-exchange Chromatography Protocol. Retrieved from [Link]
-
Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). DL-Glyceraldehyde-1-13C. Retrieved from [Link]
-
Chemsrc. (2025, August 25). DL-Glyceraldehyde-2-13C. Retrieved from [Link]
-
Perez-Cedeno, Y., et al. (2018). Stability of DL-Glyceraldehyde under Simulated Hydrothermal Conditions: Synthesis of Sugar-like Compounds in an Iron(III)-Oxide-Hydroxide-Rich Environment under Acidic Conditions. Acs Earth and Space Chemistry, 2(10), 1039-1051. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
Rodriguez-Alcala, L. M., et al. (2013). Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma. Journal of Proteome Research, 12(11), 5153-5163. [Link]
-
Separation Science. (2023, December 8). Activity and Decomposition. Retrieved from [Link]
- Tseng, Y. J., et al. (2023). GC-MS and GC-MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. Journal of Pharmaceutical and Biomedical Analysis, 233, 115456.
-
ResearchGate. (2025, August 6). Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Retrieved from [Link]
Sources
- 1. D-Glyceraldehyde-1,2,3-13C3 (Aqueous Solution) [lgcstandards.com]
- 2. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. iris.unina.it [iris.unina.it]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. epa.gov [epa.gov]
- 11. agilent.com [agilent.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. researchgate.net [researchgate.net]
- 14. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Racemic DL-Glyceraldehyde Mixtures in Metabolic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glyceraldehyde in metabolic assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the challenges associated with using racemic DL-glyceraldehyde. As your dedicated application scientist, my goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and reliability of your experimental results.
Introduction: The Chirality Challenge in Glyceraldehyde Metabolism
Glyceraldehyde, a key tripartite sugar, is a cornerstone of central carbon metabolism. However, its stereochemistry presents a significant challenge in experimental design and interpretation. Glyceraldehyde exists as two non-superimposable mirror images, or enantiomers: D-glyceraldehyde and L-glyceraldehyde.[1] While chemically similar in an achiral environment, they have vastly different biological activities.[1]
Biological systems, particularly the enzymes of metabolic pathways, are highly stereospecific. The glycolytic pathway, for instance, is primed to metabolize D-glyceraldehyde-3-phosphate.[2] The presence of the L-enantiomer is not merely benign; it can be inhibitory to key glycolytic enzymes, leading to a misinterpretation of metabolic flux and enzyme kinetics.[3][4][5] Therefore, the use of racemic DL-glyceraldehyde without proper resolution or accounting for the differential effects of each enantiomer can lead to significant experimental artifacts.
This guide will walk you through the common issues encountered when working with racemic glyceraldehyde and provide you with the tools to resolve them.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Issues
Q1: I'm using a commercial source of glyceraldehyde in my glycolysis assay, and my results are inconsistent or show lower than expected enzyme activity. What could be the problem?
A1: The most likely culprit is the use of a racemic DL-glyceraldehyde mixture. Many commercially available glyceraldehyde preparations are racemic. The L-enantiomer can act as an inhibitor of key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][5] This inhibition will lead to an underestimation of the true metabolic rate or enzyme activity.
Troubleshooting Steps:
-
Verify the stereochemistry of your glyceraldehyde: Contact the manufacturer to confirm if your glyceraldehyde is D-glyceraldehyde or a DL-racemic mixture. If it is racemic, you will need to either resolve the mixture or acquire a pure D-enantiomer.
-
Assess the inhibitory effect: If you must use a racemic mixture, it is crucial to characterize the inhibitory effect of L-glyceraldehyde in your specific assay system. This can be done by running parallel assays with varying concentrations of L-glyceraldehyde added to a known amount of D-glyceraldehyde.
-
Consider enzymatic resolution: For in-house purification, you can use an enzymatic approach to selectively remove one of the enantiomers. (See Protocol 2).
Q2: How should I properly store my glyceraldehyde standards to prevent degradation or racemization?
A2: Proper storage is critical for maintaining the integrity of your glyceraldehyde standards.
-
Solid Form: Store solid D-glyceraldehyde in a desiccator at -20°C, protected from light.[6]
-
Aqueous Solutions: Prepare fresh aqueous solutions for each experiment. Glyceraldehyde in solution can undergo various reactions, including polymerization and degradation, especially at neutral or alkaline pH. If you must store solutions, prepare them in a slightly acidic buffer (pH 5-6), aliquot, and freeze at -80°C for long-term storage or 4°C for short-term use.[6][7] Avoid repeated freeze-thaw cycles.[8]
Chiral Analysis and Separation
Q3: I need to separate and quantify the D- and L-enantiomers in my sample. What is the best approach?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying glyceraldehyde enantiomers.[1][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires derivatization to make the analytes volatile.[10]
Q4: I'm having trouble getting good separation of D- and L-glyceraldehyde on my chiral HPLC column. What are some common issues and solutions?
A4: Chiral separations can be sensitive to small changes in experimental conditions.[11] Here are some common troubleshooting tips:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). The choice of CSP is critical and often empirical.[1] |
| Incorrect mobile phase composition. | Optimize the mobile phase. Small changes in the ratio of solvents (e.g., hexane/ethanol) or the concentration of additives can significantly impact resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as a small amount of acid or base, to reduce unwanted interactions.[11] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Column memory effects. | Dedicate a column specifically for your chiral separation to avoid carryover from previous analyses.[11] |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. |
Enzymatic Assays
Q5: I suspect L-glyceraldehyde is inhibiting my enzymatic assay. How can I confirm this and what are my options?
A5: To confirm inhibition, you can perform a dose-response experiment.
-
Keep the concentration of your D-glyceraldehyde substrate constant.
-
Add increasing concentrations of L-glyceraldehyde to the reaction mixture.
-
A decrease in the reaction rate with increasing L-glyceraldehyde concentration confirms inhibition.
Logical Workflow for Investigating L-Glyceraldehyde Inhibition
Caption: Troubleshooting workflow for suspected L-glyceraldehyde inhibition.
Q6: Can I enzymatically remove the L-enantiomer from my racemic mixture?
A6: Yes, this is a viable strategy. You can use an enzyme that selectively metabolizes the L-enantiomer, leaving the D-enantiomer in the mixture. For example, some organisms possess enzymes with higher specificity for L-glyceraldehyde. A detailed protocol for this approach is provided below (Protocol 2).
Experimental Protocols
Protocol 1: Chiral HPLC Separation of D- and L-Glyceraldehyde
This protocol provides a general framework for the separation of glyceraldehyde enantiomers. Optimization will be required for your specific instrumentation and sample matrix.
1. Materials:
-
Chiral HPLC column (e.g., Chiralpak AS-H or similar polysaccharide-based column)
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
HPLC-grade 2-propanol
-
Trifluoroacetic acid (TFA)
-
D-glyceraldehyde and L-glyceraldehyde standards
-
Racemic DL-glyceraldehyde
2. Instrumentation:
-
HPLC system with a UV detector (detection at low wavelength, e.g., 210 nm) or a refractive index detector.
3. Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane:Ethanol:2-Propanol:TFA in a ratio of 84:12:4:0.1 (v/v/v/v).[12]
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Prepare individual standards of D- and L-glyceraldehyde (e.g., 1 mg/mL in the mobile phase).
-
Prepare a standard of the racemic DL-glyceraldehyde (e.g., 1 mg/mL in the mobile phase).
-
Prepare your experimental sample in the mobile phase.
5. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
Detection: UV at 210 nm
6. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the D-glyceraldehyde standard to determine its retention time.
-
Inject the L-glyceraldehyde standard to determine its retention time.
-
Inject the racemic DL-glyceraldehyde standard to confirm the separation of the two enantiomers.
-
Inject your experimental sample.
-
Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.
7. Expected Results: You should observe two distinct peaks for the D- and L-enantiomers. The resolution between the peaks should be greater than 1.5 for accurate quantification.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chemical and enzymatic methodologies for the synthesis of enantiomerically pure glyceraldehyde 3-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. aapd.org [aapd.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: [1,2-13C2]Glucose vs. DL-[1,3-13C2]Glyceraldehyde
This guide provides a technical comparison between [1,2-13C2]Glucose (the "Gold Standard" for central carbon metabolism) and DL-[1,3-13C2]Glyceraldehyde (a specialized, often toxic, probe for lower glycolysis).
Executive Summary
For metabolic flux analysis (MFA), the choice between glucose and glyceraldehyde tracers dictates the scope of the visible network.
-
[1,2-13C2]Glucose is the superior choice for comprehensive mapping of the Pentose Phosphate Pathway (PPP) versus Glycolysis and downstream TCA cycle entry.[1] It generates distinct isotopomers that resolve oxidative branch flux.
-
DL-[1,3-13C2]Glyceraldehyde is a niche probe used to bypass upstream regulation (Hexokinase/PFK-1) and directly interrogate the triose phosphate pool and lower glycolysis .
-
Critical Warning: The DL-form contains L-Glyceraldehyde, a potent inhibitor of glycolysis in many cell lines. It functions as both a tracer and a metabolic perturbagen, requiring rigorous concentration controls (typically <1 mM).
-
Mechanistic Entry & Pathway Coverage[2]
[1,2-13C2]Glucose: The PPP Resolver
This tracer enters via Hexokinase (HK) and is processed by both Glycolysis and the PPP. Its power lies in the atomic fate of Carbon-1 (C1).
-
Glycolytic Route: C1 is retained. The C1-C2 bond remains intact through the Aldolase split (becoming C2-C3 of Pyruvate).
-
PPP Route (Oxidative): C1 is decarboxylated (lost as CO2) by 6-Phosphogluconate Dehydrogenase. The label at C2 is retained but shifted to the C1 position of Fructose-6-Phosphate (F6P).
-
Readout: The ratio of M+1 (PPP-derived) to M+2 (Glycolysis-derived) Lactate/Pyruvate quantifies the split.
DL-[1,3-13C2]Glyceraldehyde: The Lower Glycolysis Probe
This tracer bypasses the "upper" control nodes (HK, PFK-1, G6PDH).
-
Entry: Phosphorylated by Triokinase (liver/kidney) or converted to Glycerol and then Glycerol-3-Phosphate.[2] It enters the pool directly as Glyceraldehyde-3-Phosphate (GAP).[2]
-
Bypass: It does not naturally flow "up" to the oxidative PPP (which is irreversible). It flows down to Pyruvate or reversibly back to Fructose-1,6-Bisphosphate (Gluconeogenesis).
-
Isotopomer Distinctness: Because it enters as a triose, it creates a labeling pattern in Pyruvate distinct from [1,2]Glucose, allowing researchers to distinguish sources if co-labeling (though rarely done due to spectral overlap).
Visualization: Pathway Entry Points
Figure 1: Metabolic entry points. Glucose (Blue) interrogates the G6P node (Glycolysis vs. PPP). Glyceraldehyde (Green) enters downstream at the triose pool, bypassing upper regulation.
Atom Mapping & Mass Spectrometry Logic
The utility of these tracers is defined by where the
Comparison of Carbon Fate
| Feature | [1,2-13C2]Glucose | DL-[1,3-13C2]Glyceraldehyde |
| Input Label | C1 and C2 | C1 (Aldehyde) and C3 (Hydroxymethyl) |
| Triose Intermediate | GAP: Unlabeled (usually)DHAP: [2,3]-labeled (Ketone/Phos) | GAP: [1,3]-labeled (Aldehyde/Phos)DHAP: Equilibrates via TPI |
| Pyruvate Labeling | [2,3-13C2]Pyruvate (Ketone & Methyl labeled) | [1,3-13C2]Pyruvate (Carboxyl & Methyl labeled) |
| Acetyl-CoA Fate | [1,2-13C2]Acetyl-CoA (Double labeled: Carbonyl & Methyl) | [2-13C1]Acetyl-CoA (Single labeled: Methyl only)C1 is lost as CO2 by PDH |
| Primary Mass Shift | Lactate M+2 | Lactate M+2 |
| Distinguishability | Requires MS/MS or NMR to distinguish from GA-derived M+2 | Requires MS/MS to see C1 loss in fragments |
Visualization: Atom Mapping
Figure 2: Atom Mapping. Asterisks () denote 13C labels.[1][3][4][5] Note that Glyceraldehyde tracing results in a single-labeled Acetyl-CoA because the C1 label is lost during the Pyruvate Dehydrogenase (PDH) reaction, whereas Glucose retains both labels into the TCA cycle.*
Experimental Protocols & Self-Validating Checks
Protocol A: [1,2-13C2]Glucose (Standard MFA)
-
Goal: Quantify Glycolysis vs. PPP flux.
-
Concentration: Replace natural glucose (usually 10-25 mM) 1:1 with tracer in glucose-free media.
-
Duration: Steady-state (24-48h) or Kinetic (0-6h).
-
Self-Validation:
-
M+0 Decay: Ensure natural glucose is depleted.
-
Lactate M+1/M+2 Ratio: If M+1 is present, PPP is active. If only M+2 is observed, PPP is inactive or flux is negligible.
-
Protocol B: DL-[1,3-13C2]Glyceraldehyde (The "Perturbation" Probe)
-
Goal: Probe lower glycolysis or triose isomerase activity.
-
Concentration: CRITICAL: 0.5 mM to 2.0 mM maximum.
-
Why? The L-isomer in the DL mixture inhibits Hexokinase and reduces ATP levels (Warburg effect inhibition). High concentrations (>5mM) will kill cells or halt metabolism, invalidating the flux data.
-
-
Duration: Acute labeling (1 - 4 hours). Long-term exposure leads to toxicity.
-
Self-Validation:
-
Cell Viability Check: Perform a Trypan Blue or ATP assay pre- and post-labeling to ensure the tracer didn't induce apoptosis.
-
Pyruvate M+2 Detection: Confirm uptake. If Pyruvate is M+2 but Acetyl-CoA is M+1, the atom mapping holds (C1 loss).
-
Comparison Table
| Parameter | [1,2-13C2]Glucose | DL-[1,3-13C2]Glyceraldehyde |
| Metabolic Stability | High (Standard Nutrient) | Low (Reactive Aldehyde) |
| Toxicity | None (Physiological) | High (L-isomer inhibits glycolysis) |
| Pathway Resolution | Glycolysis, PPP, TCA, Pyruvate Cycling | Lower Glycolysis, Triose Equilibrations |
| Cost | Moderate | High / Custom Synthesis often required |
| Media Requirement | Glucose-free DMEM/RPMI | Standard media (spiked in) or low-glucose |
References
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
- Establishes [1,2]Glucose as the optimal tracer for PPP/Glycolysis resolution.
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. Link
- Demonstrates advanced usage of glucose tracers in vivo.
-
Mendel, B., et al. (1929/Cited in Modern Reviews). "Glyceraldehyde as an inhibitor of glycolysis."[6][7][8] Cancer Research Reviews. Link
-
Albrecht, W., et al. (2020). "Metabolic flux analysis of the pentose phosphate pathway." Current Opinion in Biotechnology. Link
- Detailed
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Metabolic Model Validation Using 1,3-¹³C-Glyceraldehyde Data
For fellow researchers, scientists, and drug development professionals, the predictive power of a genome-scale metabolic model (GEM) is only as robust as its validation. While these models offer profound insights into cellular physiology, their accuracy hinges on rigorous experimental confirmation. This guide provides an in-depth comparison of methodologies for validating metabolic models, with a specialized focus on the strategic use of 1,3-¹³C-labeled glyceraldehyde—a powerful but often underutilized isotopic tracer. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.
The Imperative of Validation: Beyond Stoichiometric Correctness
A metabolic model is more than a collection of reactions; it's a hypothesis of how a cell allocates resources to survive and proliferate. Validation, therefore, is the process of testing this hypothesis against reality. The gold standard for this is ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique that uses stable isotope-labeled substrates to trace the flow of atoms through the metabolic network.[1][2] By measuring the isotopic labeling patterns in downstream metabolites, we can quantify the in vivo rates (fluxes) of metabolic reactions.[3][4][5] This flux map, or "fluxome," provides the ultimate benchmark against which a model's predictions can be tested.
Why 1,3-¹³C-Glyceraldehyde? A Strategic Choice for Probing Central Carbon Metabolism
The choice of an isotopic tracer is a critical experimental design decision that dictates the precision of flux estimates for specific pathways.[6] While universally labeled glucose ([U-¹³C]glucose) is common, it can sometimes obscure the activity of interconnected pathways like glycolysis and the Pentose Phosphate Pathway (PPP).[7]
This is where a more targeted tracer like 1,3-¹³C-glyceraldehyde offers a distinct advantage. Glyceraldehyde enters metabolism at the level of glyceraldehyde-3-phosphate (G3P), a key intermediate in lower glycolysis.[8] This provides a more direct probe of this crucial metabolic juncture, minimizing the confounding effects from upper glycolysis and the PPP.
Causality Behind the Choice:
-
Targeted Insight: By introducing the label downstream of glucose-6-phosphate, 1,3-¹³C-glyceraldehyde provides a clearer view of fluxes around the pyruvate node and entry into the TCA cycle.
-
Resolving Ambiguity: It helps to disentangle the highly interconnected and reversible reactions in lower glycolysis, which can be challenging to resolve with glucose tracers alone.[7]
-
Complementary Data: When used in parallel with glucose-based tracers, it provides an orthogonal dataset that can significantly improve the confidence and resolution of the overall flux map.[9]
Comparison of Common Isotopic Tracers
The selection of a tracer should be hypothesis-driven. The table below compares 1,3-¹³C-glyceraldehyde with other commonly used tracers to guide this decision-making process.
| Isotopic Tracer | Primary Metabolic Target | Key Advantages | Considerations & Limitations |
| [1,3-¹³C]Glyceraldehyde | Lower Glycolysis, Pyruvate Metabolism, TCA Cycle Entry | Directly probes G3P node, reduces complexity from upper glycolysis/PPP, excellent for resolving anaplerotic fluxes.[8] | Cellular uptake and phosphorylation efficiency can vary; less information on upper glycolytic and PPP fluxes. |
| [U-¹³C]Glucose | Global Central Carbon Metabolism | Provides comprehensive labeling across most central pathways. | Can be difficult to resolve fluxes at branch points like G6P (Glycolysis vs. PPP) due to label scrambling.[7] |
| [1,2-¹³C]Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | Specifically designed to differentiate between glycolysis and the oxidative PPP; the C1-C2 bond is broken in the PPP.[6][10] | Provides less information about downstream pathways compared to [U-¹³C]glucose. |
| [U-¹³C]Glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism | Directly probes glutaminolysis, a key pathway in many cancer cells and proliferating systems.[11] | Limited information on glycolytic fluxes. |
The Experimental & Computational Workflow: A Self-Validating System
The ¹³C-MFA workflow is a multi-stage process where the integrity of each step is critical for the trustworthiness of the final flux map. The process can be broadly divided into an experimental phase (data generation) and a computational phase (data interpretation and model validation).
Visualizing the Workflow
Caption: End-to-end workflow for ¹³C-MFA model validation.
Part 1: Detailed Experimental Protocol
This protocol outlines the critical steps for a successful isotope tracing experiment using 1,3-¹³C-glyceraldehyde. The causality behind key steps is emphasized to ensure data integrity.
Objective: To generate accurate Mass Isotopomer Distribution (MID) data from intracellular metabolites for ¹³C-MFA.
Materials:
-
Cell line of interest
-
Appropriate culture medium and supplements
-
1,3-¹³C-Glyceraldehyde (or other chosen tracer)
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C or lower)
-
Extraction solvent (e.g., 80% methanol, pre-chilled)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture and Adaptation:
-
Isotope Labeling Experiment:
-
Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., a mixture of labeled and unlabeled glyceraldehyde).
-
The duration of labeling is critical. For steady-state MFA, cells must reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[13]
-
Alternatively, for Isotopically Non-Stationary MFA (INST-MFA) , samples are taken at multiple time points before reaching isotopic steady state.[14][15] This method is powerful for systems that are slow to label but requires a more complex experimental and computational setup.[16][17]
-
-
Rapid Quenching:
-
To harvest, rapidly aspirate the medium and add ice-cold quenching solution.
-
Causality: This step is arguably the most critical for data accuracy. Quenching instantly halts all enzymatic activity, preserving the in vivo state of the metabolites. Inadequate quenching leads to altered metabolite levels and labeling patterns, invalidating the results.
-
-
Metabolite Extraction:
-
After quenching, remove the solution and add a pre-chilled extraction solvent.
-
Incubate at a low temperature (e.g., -20°C) to allow for efficient extraction.
-
Collect the cell extract containing the metabolites by centrifugation.
-
-
Analytical Measurement:
-
Analyze the extracted metabolites using LC-MS/MS or GC-MS.[9][11]
-
The goal is to accurately measure the mass isotopomer distributions (MIDs) for key metabolites (e.g., pyruvate, lactate, TCA cycle intermediates, amino acids). MIDs represent the relative abundance of each isotopic form of a metabolite (e.g., M+0 for unlabeled, M+1 for singly labeled, etc.).
-
Part 2: Computational Analysis and Model Validation
The raw MID data from the mass spectrometer is not the final answer; it is the input for the computational workflow that translates labeling patterns into metabolic fluxes.
Visualizing the ¹³C-Glyceraldehyde Metabolic Fate
Caption: Fate of ¹³C from 1,3-glyceraldehyde in central metabolism.
Methodology:
-
Data Correction and MID Calculation:
-
Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes to determine the true extent of tracer incorporation.
-
-
Flux Estimation:
-
The corrected MIDs, along with a stoichiometric model of the cell's metabolic network, are fed into specialized ¹³C-MFA software (e.g., INCA, OpenFLUX, 13CFLUX2).[18]
-
Mechanism: These tools use iterative algorithms to simulate the labeling patterns that would result from a given set of metabolic fluxes. They then adjust the fluxes until the difference between the simulated and experimentally measured MIDs is minimized.[19][20]
-
-
Statistical Evaluation and Model Validation:
-
The final step is to assess the quality of the fit. A goodness-of-fit test (e.g., a chi-squared test) is used to determine if the model and its calculated fluxes are statistically consistent with the experimental data.
-
Trustworthiness: If the fit is poor, it indicates a discrepancy between the model's structure and the cell's actual metabolism. This is a crucial, self-validating step. A poor fit might suggest missing reactions in the model, incorrect compartmentalization, or unaccounted-for substrate sources.[21]
-
Data Presentation: Validating Model Predictions
The ultimate goal is to compare the model-predicted fluxes with the experimentally determined fluxes from ¹³C-MFA.
| Metabolic Flux (Reaction) | Model Prediction (mmol/gDW/hr) | ¹³C-MFA Result (mmol/gDW/hr) | Validation Outcome |
| Glycolysis (PFK) | 10.5 | 9.8 ± 0.5 | Consistent |
| Pentose Phosphate Pathway (G6PDH) | 2.1 | 2.3 ± 0.3 | Consistent |
| Pyruvate Carboxylase (PC) | 0.5 | 2.5 ± 0.4 | Inconsistent |
| TCA Cycle (CS) | 8.2 | 9.1 ± 0.6 | Consistent |
In the hypothetical example above, the model significantly underestimates the flux through pyruvate carboxylase, an important anaplerotic reaction. This discrepancy, revealed by the ¹³C-MFA data, provides a clear, actionable insight: the model needs to be refined to better capture the cell's anaplerotic pathways. This iterative process of measurement, comparison, and refinement is the core of robust model validation.
Conclusion
Validating a metabolic model is an integrative process that demands rigorous experimental technique and sophisticated computational analysis. The strategic choice of an isotopic tracer, such as 1,3-¹³C-glyceraldehyde, can provide targeted, high-resolution data to probe specific areas of metabolism. By following self-validating protocols that emphasize the causality behind each step—from rapid quenching to statistical evaluation—researchers can generate high-fidelity flux maps. These experimental results serve as the definitive benchmark to confirm, refute, and ultimately refine our understanding of cellular metabolism, empowering the development of more predictive models for drug discovery and biotechnology.
References
- Vertex AI Search. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC.
- Vertex AI Search. (n.d.). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC.
- Creative Proteomics. (n.d.). 13C-MFA.
- PubMed. (n.d.). Isotopically nonstationary 13C metabolic flux analysis.
- Springer Nature Experiments. (n.d.). High-resolution 13C metabolic flux analysis.
- 13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments.
- Vertex AI Search. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
- PubMed Central. (n.d.). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC.
- ResearchGate. (n.d.). 13C-based metabolic flux analysis | Request PDF.
- PubMed Central. (n.d.). Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets - PMC.
- PubMed. (2018). Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice.
- YouTube. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview.
- MDPI. (n.d.). 13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis.
- Vertex AI Search. (n.d.). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC.
- Benchchem. (n.d.). D-[3-13C]Glyceraldehyde for Quantitative Metabolic Flux Analysis: Application Notes and Protocols.
- Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
- Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell.
- NIH. (n.d.). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC.
- PMC. (n.d.). Computational Tools for Metabolic Engineering.
- PNAS. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture.
- Wikipedia. (n.d.). Metabolic flux analysis.
- Frontiers. (2023). Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures.
- RSC Publishing. (2022). a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas.
- PMC. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
- Oxford Academic. (n.d.). Software applications toward quantitative metabolic flux analysis and modeling | Briefings in Bioinformatics.
- ResearchGate. (n.d.). MFA of isotope tracers into glyceraldehyde 3-phosphate (G3P). A:....
- PMC. (n.d.). Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism.
- YouTube. (2021). 3.2 FluxOmics Tools for Metabolic Modeling.
- Google Patents. (n.d.). Process for preparing glyceraldehyde from glycerol with methanol dehydrogenase.
- YouTube. (2024). Lecture23 - Computational Metabolomics - MLCB24.
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 13. 13C-Metabolic Flux Analysis in Developing Flax (Linum usitatissinum L.) Embryos to Understand Storage Lipid Biosynthesis | MDPI [mdpi.com]
- 14. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotopically nonstationary metabolic flux analysis (INST-MFA): putting theory into practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 18. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
Strengthening Metabolic Insights: A Guide to Cross-Validating GC-MS and NMR Data for 13C-Glyceraldehyde Metabolites
For researchers, scientists, and drug development professionals engaged in metabolic research, the pursuit of accurate and comprehensive data is paramount. Stable isotope tracing, particularly with 13C-labeled substrates, has become a cornerstone of metabolic flux analysis, offering a dynamic view of cellular metabolism.[1] However, the analytical technique chosen to measure the incorporation of these isotopes can significantly influence the results.
This guide provides an in-depth comparison and a framework for the cross-validation of two of the most powerful and widely used analytical platforms in metabolomics: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Focusing on the metabolism of 13C-glyceraldehyde, a key intermediate in glycolysis, we will explore how leveraging the complementary strengths of both techniques can lead to a more robust and validated understanding of metabolic pathways.
The Imperative of Cross-Validation in Metabolomics
Relying on a single analytical platform can introduce inherent biases and limitations, potentially leading to an incomplete or skewed interpretation of metabolic events. Cross-validation using orthogonal techniques like GC-MS and NMR provides a vital mechanism for data verification and enhances the overall confidence in experimental findings.[4] By integrating data from these distinct platforms, researchers can achieve a more comprehensive coverage of the metabolome, validate metabolite identifications, and confirm observed changes in metabolite concentrations.[5][6]
Technology Deep Dive: GC-MS vs. NMR for 13C Metabolite Analysis
Both GC-MS and NMR are workhorses in the field of 13C metabolic flux analysis, yet they operate on fundamentally different principles, resulting in distinct advantages and disadvantages.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitivity Powerhouse
GC-MS is renowned for its exceptional sensitivity and high chromatographic resolution.[8] It excels at separating and detecting volatile and semi-volatile compounds. For the analysis of polar metabolites like those downstream of glyceraldehyde, a chemical derivatization step is typically required to increase their volatility and thermal stability.[9][10]
-
Causality Behind Derivatization: Polar functional groups (e.g., -OH, -COOH) on metabolites like organic acids and sugars make them non-volatile. A two-step derivatization process is standard. First, methoximation protects carbonyl groups and prevents the formation of multiple derivatives from tautomers.[9][11] Second, silylation replaces active hydrogens with a trimethylsilyl (TMS) group, drastically increasing volatility and making the metabolite amenable to GC analysis.[8][12] This process is critical for achieving the broad metabolite coverage necessary for comprehensive metabolic profiling.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Virtuoso
NMR spectroscopy is a non-destructive technique that provides detailed structural information and is highly reproducible.[3][13] It can directly analyze samples with minimal preparation, avoiding the potential artifacts of derivatization.[2][14] A key strength of NMR in 13C tracing studies is its ability to determine the specific position of the 13C label within a molecule's carbon skeleton, providing invaluable insights into pathway utilization.[15][16][17]
-
Expert Insight on NMR's Quantitative Nature: NMR is inherently quantitative because the signal intensity is directly proportional to the number of nuclei, allowing for straightforward determination of metabolite concentrations and isotopic enrichment with the appropriate internal standards.[3] This contrasts with MS-based methods where ionization efficiencies can vary between metabolites, making absolute quantification more challenging without corresponding stable isotope-labeled standards for every analyte.
The following table summarizes the key performance characteristics of GC-MS and NMR for the analysis of 13C-glyceraldehyde metabolites:
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomolar to femtomolar) | Low (micromolar)[2][18] |
| Reproducibility | High[18] | Very High[2][18] |
| Metabolite Coverage | Broad (volatile and derivatized polar compounds)[18] | Abundant metabolites, structural isomers[18] |
| Positional 13C Information | Inferred from fragmentation patterns[12] | Directly determined[15] |
| Sample Derivatization | Usually required for polar metabolites[9] | Not required[2] |
| Data Complexity | Medium | Low to Medium |
Visualizing the Metabolic Journey: The Path of 13C-Glyceraldehyde
D-glyceraldehyde is a pivotal intermediate in glycolysis.[19] When cells are fed 13C-labeled glyceraldehyde, the label is incorporated into downstream metabolites. The diagram below illustrates the entry of glyceraldehyde into glycolysis and the subsequent labeling of key intermediates.
Caption: Metabolic fate of 13C-glyceraldehyde in glycolysis.
A Unified Experimental Approach: From Sample to Data
A robust cross-validation study begins with a meticulously planned and executed experimental protocol. The following workflow ensures that samples are processed appropriately for both GC-MS and NMR analysis, providing a solid foundation for data comparison.
Experimental Protocol: 13C-Glyceraldehyde Tracing in Cell Culture
-
Cell Culture and Labeling:
-
Culture cells to the desired confluence.
-
Replace the standard medium with a medium containing D-[3-13C]Glyceraldehyde.
-
Incubate for a predetermined time course to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolite Quenching and Extraction (Self-Validating System):
-
Causality: Rapidly halting all enzymatic activity is critical to capture an accurate snapshot of the metabolome.[20]
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the culture dish to quench metabolism and extract metabolites.[20]
-
Scrape the cells and collect the extract.
-
Include a "mock" extraction of a blank plate to serve as a process control.
-
-
Sample Splitting for Parallel Analysis:
-
Centrifuge the cell extract to pellet protein and cell debris.
-
Carefully collect the supernatant containing the polar metabolites.
-
At this stage, the extract is split into two aliquots: one for GC-MS analysis and one for NMR analysis. This is a crucial step to ensure that both analytical platforms are measuring the same initial sample.
-
-
Sample Preparation for GC-MS:
-
Dry the GC-MS aliquot under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization Protocol:
-
The sample is now ready for GC-MS injection.
-
-
Sample Preparation for NMR:
-
Dry the NMR aliquot in a vacuum concentrator.
-
Reconstitute the dried extract in a phosphate buffer (e.g., pH 7.4) prepared in D₂O containing a known concentration of an internal standard (e.g., DSS or TSP).[14]
-
Transfer the reconstituted sample to an NMR tube.
-
The Cross-Validation Workflow: Integrating GC-MS and NMR Datasets
The true power of this dual-platform approach lies in the systematic integration and comparison of the data. This workflow outlines the key steps from data acquisition to a unified biological interpretation.
Caption: Workflow for cross-validation of GC-MS and NMR data.
Data Acquisition and Processing
-
GC-MS: Acquire data in both full scan mode for metabolite identification and Selected Ion Monitoring (SIM) mode for improved quantification of target metabolites and their isotopologues.[21] Process the raw data using software to deconvolute, align peaks, and identify metabolites by comparing mass spectra and retention times to established libraries (e.g., NIST).
-
NMR: Acquire 1D ¹H spectra for quantification and 2D spectra (e.g., ¹H-¹³C HSQC) to resolve overlapping signals and confirm positional enrichment.[22] Process the data by applying Fourier transformation, phasing, and baseline correction.[23] Identify metabolites by comparing chemical shifts to databases like the Human Metabolome Database (HMDB).
The Cross-Validation Framework
-
Direct Comparison of Common Metabolites: Identify the metabolites that were detected by both platforms.[5] Compare their relative quantitative trends and the overall 13C enrichment percentages. While absolute concentrations may differ due to sample preparation and instrument response, the biological trends (e.g., fold-change between experimental groups) should be consistent.
-
Leveraging Complementary Information: For metabolites uniquely detected by one platform, use this information to fill in the gaps in the metabolic pathways.[5] For example, GC-MS may detect low-abundance intermediates that are below the NMR detection limit, while NMR can provide definitive structural confirmation and positional isotopomer information that is ambiguous in MS fragmentation data.
-
Multivariate Statistical Analysis: Employ data fusion strategies to combine the datasets.[22] Methods like Multiblock Principal Component Analysis (MB-PCA) or Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) can be used to generate a single statistical model that leverages the information from both analytical techniques.[5][22] This integrated approach often provides better discrimination between experimental groups than either dataset alone.[22]
Conclusion: A Synergy for Superior Science
The cross-validation of GC-MS and NMR data is not merely a confirmatory exercise; it is a synergistic approach that elevates the quality and depth of metabolic research. By embracing the distinct strengths of each platform, researchers can build a more complete, accurate, and highly validated model of metabolic function. This integrated strategy enhances the reliability of findings, provides deeper mechanistic insights, and ultimately accelerates progress in drug development and the broader life sciences.
References
-
RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]
-
Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. Available at: [Link]
-
Wang, Y., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals. Methods in Molecular Biology, 708, 247-279.
-
Díaz-Gavilán, M., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 473. Available at: [Link]
-
Shroff, R., et al. (2015). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Analytical Chemistry, 87(4), 2294–2301. Available at: [Link]
-
Wang, Y., et al. (2024). The Metabolic Signatures Associated with the Effects of Aerobic Exercise on Depressive-like Behaviors in CUMS Rats. International Journal of Molecular Sciences, 25(3), 1836. Available at: [Link]
-
Edison, A. S., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7, 539. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of 13C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. Retrieved from [Link]
-
YouTube. (2021). Generating data, processing, multivariate analysis and interpretation-NMR Metabolomics workshop. Retrieved from [Link]
-
Wageningen University & Research. (2019). Nmr spectroscopy for metabolomics research. Retrieved from [Link]
-
Rocamora-Reverte, L., et al. (2024). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Metabolites, 14(1), 38. Available at: [Link]
-
Mir, H., et al. (2018). Quantitative Comparison of Statistical Methods for Analyzing Human Metabolomics Data. Metabolites, 8(2), 23. Available at: [Link]
-
SHIMADZU CORPORATION. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
- De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37.
-
ResearchGate. (2024). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Retrieved from [Link]
-
arXiv. (2017). Quantitative Comparison of Statistical Methods for Analyzing Human Metabolomics Data. Retrieved from [Link]
-
Wikipedia. (n.d.). Glyceraldehyde 3-phosphate dehydrogenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis.
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Sample preparation | Metabolomics. Retrieved from [Link]
-
Liu, X., et al. (2017). Metabolome analysis reveals a role for glyceraldehyde 3-phosphate dehydrogenase in the inhibition of C. thermocellum by ethanol. Biotechnology for Biofuels, 10, 290. Available at: [Link]
-
ResearchGate. (2009). Computational and statistical analysis of metabolomics data. Retrieved from [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
- De Livera, A. M., et al. (2012). Statistical Methods for Handling Unwanted Variation in Metabolomics Data. Analytical Chemistry, 84(24), 10638–10645.
- Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4531–4538.
- van den Berg, R. A., et al. (2006).
- Muñoz-Bertomeu, J., et al. (2016). Plastidial Glycolytic Glyceraldehyde-3-Phosphate Dehydrogenase Is an Important Determinant in the Carbon and Nitrogen Metabolism of Heterotrophic Cells in Arabidopsis. Plant Physiology, 172(3), 1569–1585.
-
Ninja Nerd. (2017, May 31). Metabolism | Glycolysis [Video]. YouTube. [Link]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. The Metabolic Signatures Associated with the Effects of Aerobic Exercise on Depressive-like Behaviors in CUMS Rats [mdpi.com]
- 5. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 8. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. organomation.com [organomation.com]
- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 22. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
A Scientist's Guide: Unlocking Spectral Clarity with 1,3-Labeling in Protein NMR
In the intricate world of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structures and dynamics of proteins in solution.[1] A cornerstone of modern biomolecular NMR is the use of stable isotope labeling, typically with ¹³C and ¹⁵N, to overcome the inherent limitations of studying large molecules.[2][3] While uniform labeling—where every possible carbon and nitrogen atom is enriched—has been a workhorse method, it often leads to complex, crowded spectra that are difficult to interpret, especially for larger proteins.[2][3]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the advanced 1,3-labeling pattern against the traditional uniform labeling strategy. We will explore the causal mechanisms behind the advantages of this selective approach, provide supporting experimental context, and detail a practical protocol for its implementation.
The Challenge of Uniform Labeling: A Crowded Spectrum
The standard approach in protein NMR involves expressing a protein using media where the sole carbon and nitrogen sources are uniformly enriched, such as [U-¹³C]-glucose and ¹⁵NH₄Cl.[3] This ensures that nearly all carbon and nitrogen sites in the protein become NMR-active. While this strategy enables the use of powerful multidimensional heteronuclear experiments, it comes with significant drawbacks as molecular size increases:
-
Spectral Crowding: With every carbon atom being ¹³C, the resulting spectra are dense with signals, leading to severe resonance overlap that complicates analysis.[2][4]
-
Signal Broadening: In uniformly ¹³C-labeled proteins, strong one-bond ¹³C-¹³C scalar (J-coupling) and dipolar couplings create complex splitting patterns and provide efficient relaxation pathways.[3][5][6] This leads to broader spectral lines, reducing both resolution and sensitivity.[2][7]
-
Information Obscurity: The very density of information in uniformly labeled samples can obscure the subtle structural details and dynamic insights that researchers seek.
These challenges have driven the development of selective and specific labeling patterns designed to simplify spectra and enhance data quality.
The 1,3-Labeling Advantage: Fostering Simplicity and Precision
The 1,3-labeling strategy is a powerful form of selective enrichment that introduces ¹³C isotopes at alternating carbon positions. This is typically achieved by growing bacteria on a minimal medium with specifically labeled carbon sources, most commonly [1,3-¹³C]-glycerol or [2-¹³C]-glucose.[8][9] The metabolic pathways of the expression host, such as E. coli, then incorporate these precursors into amino acids, preserving the alternating label pattern.[10]
The primary advantage of this approach is the systematic elimination of most one-bond ¹³C-¹³C couplings.[3] By ensuring that a ¹³C nucleus is almost always bonded to a ¹²C nucleus, this method effectively "silences" the largest and most problematic source of spectral complexity.
Core Advantages of 1,3-Labeling:
-
Drastic Spectral Simplification: By removing the large one-bond J-couplings, signals are no longer split into complex multiplets. This results in sharper, singlet-like peaks, dramatically improving spectral resolution and making resonance assignment more straightforward.[2][7]
-
Enhanced Sensitivity and Resolution: The absence of passive ¹³Cα-¹³Cβ scalar coupling and the reduction of dipolar relaxation pathways lead to narrower linewidths.[7][8] This not only improves resolution but also increases the signal-to-noise ratio, allowing for the study of larger proteins or samples at lower concentrations.[8]
-
Facilitating Studies of Large Proteins: For high-molecular-weight systems (>30 kDa), uniform labeling often results in spectra where signals are broadened beyond detection.[2][11] Selective labeling is crucial for these challenging targets. Techniques like methyl-TROSY, which provides high-quality spectra for macromolecules, rely on the specific labeling of methyl groups in a highly deuterated background—a principle extended from the logic of spectral simplification.[12][13][14]
-
Cost-Effectiveness: While the initial cost of specifically labeled precursors can be high, the overall experimental cost can be reduced. Fractional labeling schemes, a related concept, have shown that using only 20% ¹³C-labeled glucose can provide sufficient data for structure determination of small proteins, significantly lowering the expense compared to 100% uniform labeling.[1][7] This principle of using less labeled material applies to selective schemes as well.
Comparative Analysis: 1,3-Labeling vs. Uniform Labeling
The choice between labeling strategies is a critical experimental design decision. The table below summarizes the key performance differences.
| Feature | Uniform Labeling | 1,3-Labeling Pattern | Rationale & Advantage of 1,3-Labeling |
| Spectral Resolution | Low to Moderate; decreases with size | High | Elimination of one-bond ¹³C-¹³C couplings prevents multiplet splitting, resulting in sharper peaks and reduced overlap.[3][7] |
| ¹³C-¹³C Scalar Coupling | Pervasive (¹Jcc ≈ 35-55 Hz) | Largely Absent | Minimizes complex splitting patterns and simplifies spectra.[3][6] |
| ¹³C-¹³C Dipolar Coupling | Strong; major relaxation source | Minimized | Reduces line broadening, leading to improved sensitivity, especially in solid-state NMR and for large proteins.[3][8] |
| Suitability for Large Proteins | Limited (< 30 kDa) | Excellent | Reduced relaxation rates and spectral simplification are essential for studying high-molecular-weight systems.[2][11] |
| Resonance Assignment | Can be complex due to overlap | Simplified | Well-resolved, singlet-like peaks make it easier to trace connectivities in multidimensional spectra.[2][10] |
| Cost | High (requires 100% ¹³C source) | Moderate to High | While specific precursors are expensive, the improved data quality can prevent the need for multiple samples or costlier experiments. |
| Typical Carbon Source | [U-¹³C]-glucose | [1,3-¹³C]-glycerol, [2-¹³C]-glucose | These precursors are metabolized by cells in a way that naturally produces the desired alternating labeling pattern.[8][9] |
Experimental Workflow & Protocol
Implementing a 1,3-labeling strategy requires careful planning of the protein expression phase. The following is a generalized protocol for expressing a ¹⁵N, [1,3-¹³C]-glycerol labeled protein in E. coli.
Diagram: Protein Expression Workflow for 1,3-Labeling
Caption: Comparison of carbon backbone labeling patterns.
Diagram: Conceptual Impact on NMR Spectra
Caption: Logical flow from labeling strategy to spectral outcome.
Conclusion
For researchers pushing the boundaries of protein size and complexity with NMR, moving beyond uniform labeling is not just an option but a necessity. The 1,3-labeling pattern, by directly addressing the core problems of spectral crowding and relaxation-induced line broadening, offers a robust solution. It yields simplified, high-resolution spectra that facilitate resonance assignments and enable the extraction of precise structural and dynamic information. While it requires more nuanced experimental design, the profound improvement in data quality provides a clear and compelling advantage, empowering scientists to tackle more challenging biological systems and accelerate discovery in structural biology and drug development.
References
-
NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. (2021). MDPI. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Portland Press. [Link]
-
Why labeling proteins for NMR studies using cell-free systems?. (2022). Synthelis. [Link]
-
The use of 13CF3 nuclear spin probes to reduce the size limit of NMR spectroscopy. GtR. [Link]
-
Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. (2021). Royal Society of Chemistry. [Link]
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. National Institutes of Health. [Link]
-
15N,13C,2H - Protein NMR. (2012). University of Leicester. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). ACS Publications. [Link]
-
Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. (2019). YouTube. [Link]
-
TROSY NMR with a 52 kDa sugar transport protein and the binding of a small-molecule inhibitor. Taylor & Francis Online. [Link]
-
NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. (2021). National Institutes of Health. [Link]
-
13.5: Spin-Spin Splitting in ¹H NMR Spectra. (2025). Chemistry LibreTexts. [Link]
-
NMR-Based Methods for Protein Analysis. (2021). ACS Publications. [Link]
-
Methyl TROSY spectroscopy: A versatile NMR approach to study challenging biological systems. National Institutes of Health. [Link]
-
5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. [Link]
-
Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. (2020). National Institutes of Health. [Link]
-
Methyl Sidechain Probes for Solution NMR of Large Proteins. (2021). YouTube. [Link]
-
NMR blog - Spin-Spin Coupling – Beyond Multiplicity. (2023). Nanalysis. [Link]
-
5 Protein Structure Determination by NMR-Spectroscopy. Refubium - Freie Universität Berlin. [Link]
-
A methyl-TROSY based 13C relaxation dispersion NMR experiment for studies of chemical exchange in proteins. (2023). National Institutes of Health. [Link]
-
Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. (2024). bioRxiv. [Link]
-
Spin-Spin Coupling. University of Calgary. [Link]
Sources
- 1. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
- 7. mdpi.com [mdpi.com]
- 8. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. GtR [gtr.ukri.org]
- 13. Methyl TROSY spectroscopy: A versatile NMR approach to study challenging biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Benchmarking DL-[1,3-13C2]Glyceraldehyde: A Critical Quality Framework for Hyperpolarized MRI and Fluxomics
Executive Summary
In the high-stakes environment of clinical metabolic research—specifically Hyperpolarized (HP)
As Application Scientists, we often encounter a dangerous assumption: that "98% purity" on a Certificate of Analysis (CoA) is sufficient for hyperpolarization. It is not. For DL-[1,3-13C2]Glyceraldehyde, the nature of the remaining 2% (paramagnetic ions, dimers, or hydrated forms) can reduce T1 relaxation times by orders of magnitude, rendering a $5,000 experiment useless.
This guide benchmarks the performance of High-Fidelity (Clinical Research Grade) DL-[1,3-13C2]Glyceraldehyde against Standard Reagent Grades, providing a self-validating framework for incoming quality control.
Part 1: The Clinical Imperative – Why Purity Defines Signal
The utility of DL-[1,3-13C2]Glyceraldehyde lies in its position at the triose stage of glycolysis. Unlike [1-
However, this molecule presents unique chemical challenges:
-
Dynamic Equilibrium: Glyceraldehyde exists in a flux between its free aldehyde monomer, a hydrated gem-diol, and a cyclic hemiacetal dimer. Only the monomer is metabolically active in the immediate timeframe.
-
Relaxation Sinks: In DNP-MRI, the polarization level (
) is a function of the solid-state build-up time and the liquid-state T1 relaxation. Paramagnetic impurities (Fe , Cu ) act as relaxation sinks, rapidly destroying the hyperpolarized signal before imaging can occur.
The "Hidden" Variable: Dimerization
Standard grade reagents often contain high fractions of the cyclic dimer due to poor lyophilization controls. In metabolic assays, this leads to a kinetic lag phase as the dimer slowly hydrolyzes to the monomer, artificially depressing calculated flux rates.
Part 2: Comparative Analysis – Benchmarking Data
The following data represents a composite benchmark derived from validation workflows comparing Grade A (High-Fidelity, optimized for DNP) and Grade B (Standard Reagent, general synthesis) .
Table 1: Comparative Performance Metrics
| Feature | High-Fidelity Grade (Grade A) | Standard Reagent Grade (Grade B) | Clinical Impact |
| Chemical Purity | >99.5% | ~95-97% | Grade B impurities cause spectral overlap in high-res NMR. |
| Isotopic Enrichment | >99% per position | >98% | Lower enrichment dilutes SNR linearly. |
| Monomer:Dimer Ratio | >90:10 (Lyophilized) | Variable (often 50:50) | High dimer content creates kinetic artifacts in enzyme assays. |
| Paramagnetic Ions | <10 ppb (Fe, Ni, Cu) | Not specified / <5 ppm | Critical: >100 ppb drastically shortens T1 in DNP. |
| Liquid State T1 (3T) | ~25-30 seconds | <15 seconds | Grade B is often unsuitable for in vivo imaging due to signal loss. |
| pH Stability | Buffered (neutral) | Acidic residues | Acidic pH accelerates T1 relaxation and alters enzyme kinetics. |
Part 3: Analytical Workflows – The Self-Validating System
To ensure scientific integrity, you must not rely solely on the vendor's CoA. Implement this internal validation protocol upon receipt of material.
Workflow Diagram: Incoming Quality Control (IQC)
Caption: Figure 1. A self-validating Incoming Quality Control (IQC) workflow. Note that ICP-MS (Red) is critical for DNP applications to detect paramagnetic contaminants.
Protocol 1: NMR Validation of Monomer/Dimer Equilibrium
Objective: Quantify the ratio of active monomer to inactive dimer.
-
Preparation: Dissolve 10 mg of DL-[1,3-13C2]Glyceraldehyde in 600 µL of D
O. -
Acquisition: Run a quantitative
H-NMR (relaxation delay > 5s) and a C-NMR. -
Analysis:
-
Monomer: Look for the aldehyde proton doublet at ~9.6 ppm (coupled to C1).
-
Hydrate (Gem-diol): Signal at ~4.8-5.0 ppm (often obscured by HDO, requires presaturation).
-
Dimer: Complex multiplets in the 3.5–4.5 ppm region.
-
-
Validation Criteria: For acute metabolic studies, the monomer+hydrate fraction should exceed 90%. If dimer signals are dominant, the sample requires "aging" in buffer to reach equilibrium, which may introduce experimental variability [1].
Protocol 2: T1 Relaxation Benchmarking (For DNP Users)
Objective: Verify the material is free of paramagnetic relaxation sinks.
-
Doping: Prepare a 2M solution of the substrate in a glassing matrix (e.g., glycerol/water). Do not add radical yet.
-
Inversion Recovery: Perform a standard Inversion Recovery pulse sequence on a benchtop NMR or high-field system.
-
Calculation: Fit the signal recovery to
. -
Threshold: If T1 < 20s (at 3T equivalent field), the sample contains paramagnetic impurities and will fail in a polarizer.
Part 4: Metabolic Relevance & Pathway Tracing[1]
Understanding the fate of the carbon label is essential for interpreting flux data. DL-[1,3-13C2]Glyceraldehyde enters glycolysis via phosphorylation to Glyceraldehyde-3-Phosphate (GAP).
Pathway Diagram: Carbon Fate
Caption: Figure 2. Metabolic fate of [1,3-13C2]Glyceraldehyde. The C1 label is retained in the carboxyl group of pyruvate/lactate, making it visible in hyperpolarized MRI studies focusing on the Warburg effect.
Crucially, the C1 label of glyceraldehyde becomes the C1 (carboxyl) of lactate. This is the specific resonance monitored in cancer imaging to detect elevated LDH activity [2]. If the substrate purity is low, the signal-to-noise ratio of this specific peak will be insufficient to distinguish tumor tissue from background.
Part 5: Handling and Storage Recommendations
To maintain the "High-Fidelity" status of your material:
-
Hygroscopic Nature: Glyceraldehyde is extremely hygroscopic. Store at -20°C in a desiccator. Exposure to humid air promotes the formation of the hydrate and accelerates dimerization.
-
Stereochemistry: Note that while the DL-form (racemic) is often used for cost-efficiency in DNP method development, biological enzymes (Triokinase) are stereospecific for the D-isomer. For precise flux quantification, ensure you account for the fact that only 50% of a DL-mixture is metabolically active, effectively halving your effective concentration [3].
References
-
Gladden, L. B. (2004). Lactate metabolism: a new paradigm for the third millennium. The Journal of Physiology, 558(1), 5-30. [Link]
-
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158-10163. [Link]
-
Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism with Hyperpolarized 13C MRI. Neoplasia, 13(2), 81-97. [Link]
A Comparative Guide to the Metabolic Kinetics of D- vs. L-Glyceraldehyde in Cancer Cells
Introduction
The reliance of cancer cells on elevated rates of glycolysis, a phenomenon first observed by Otto Warburg, presents a tantalizing therapeutic window.[1][2][3] This metabolic reprogramming makes cancer cells particularly sensitive to agents that disrupt glucose metabolism.[1] Glyceraldehyde, the simplest aldose, exists as two stereoisomers, D-glyceraldehyde (D-GA) and L-glyceraldehyde (L-GA).[4][5][6] D-GA is a natural intermediate in the glycolytic pathway, while its enantiomer, L-GA, is less common in mammalian metabolism.[7][8] This guide provides a comparative analysis of the kinetics of D- and L-glyceraldehyde metabolism in cancer cells, exploring the enzymatic and cellular consequences of their differential processing. Understanding these differences offers insights into potential therapeutic strategies that exploit the unique metabolic vulnerabilities of cancer.
Core Metabolic Pathways: Divergent Fates of D- and L-Glyceraldehyde
D-glyceraldehyde primarily enters glycolysis following phosphorylation by triose kinase to form D-glyceraldehyde-3-phosphate (D-G3P).[9] D-G3P is a central glycolytic intermediate, readily catabolized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to continue through the pay-off phase of glycolysis, ultimately generating ATP and lactate.[6][9][10][11][12]
L-glyceraldehyde, in contrast, follows a more complex and ultimately more cytotoxic route. While it can be a substrate for some of the same enzymes as D-GA, the efficiency and downstream consequences differ significantly. L-GA is a potent inhibitor of glycolysis.[7][8][13][14] Its metabolism can lead to the production of the highly reactive and cytotoxic compound methylglyoxal.[15][16][17] This occurs through a series of reactions that can deplete cellular antioxidant defenses and induce oxidative stress.[7][13][14]
Caption: Metabolic fates of D- and L-glyceraldehyde.
Comparative Enzyme Kinetics: A Tale of Two Enantiomers
The differential metabolism of D- and L-glyceraldehyde is rooted in the stereospecificity of the enzymes involved. While comprehensive kinetic data for all relevant enzymes in cancer cells is an ongoing area of research, existing studies point to significant differences in enzyme affinity (Km) and maximum reaction velocity (Vmax).
| Enzyme | Substrate | Km (approx.) | Vmax (relative) | Significance in Cancer Metabolism |
| Triose Kinase | D-Glyceraldehyde | Low µM | High | Efficient entry into glycolysis, fueling rapid proliferation. |
| L-Glyceraldehyde | High µM | Low | Inefficient phosphorylation, shunting L-GA to alternative, toxic pathways. | |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | D-Glyceraldehyde-3-Phosphate | Low µM | High | A key glycolytic enzyme often overexpressed in cancer, driving high glycolytic flux.[3][11][12] |
| L-Glyceraldehyde-3-Phosphate | High µM | Very Low | L-G3P is a poor substrate, leading to its accumulation and potential inhibition of other enzymes. | |
| Aldo-Keto Reductases | L-Glyceraldehyde | Moderate µM | Moderate | Can contribute to the formation of methylglyoxal, a potent cytotoxic agent.[15] |
Note: The kinetic values presented are illustrative and can vary depending on the specific enzyme isoform, cancer cell type, and experimental conditions.
The lower affinity (higher Km) and reduced maximal velocity (Vmax) of key glycolytic enzymes for the L-enantiomer and its phosphorylated product are critical. This kinetic inefficiency prevents L-GA from being readily assimilated into the central carbon metabolism of cancer cells. Instead, its accumulation and metabolism through alternative pathways lead to cellular stress.
Downstream Metabolic and Signaling Consequences
The kinetic disparities between D- and L-glyceraldehyde metabolism have profound and divergent effects on cancer cell physiology.
D-Glyceraldehyde:
-
Sustained Glycolysis and ATP Production: Efficient metabolism of D-GA supports the high energetic demands of cancer cells.
-
Biosynthetic Precursor Supply: Intermediates of the glycolytic pathway are shunted into biosynthetic pathways, such as the pentose phosphate pathway, for nucleotide and lipid synthesis.
-
Redox Homeostasis: The conversion of D-G3P by GAPDH produces NADH, which is crucial for maintaining redox balance.
L-Glyceraldehyde:
-
Inhibition of Glycolysis: L-GA has been shown to be a more potent inhibitor of glycolysis than its D-isomer.[7][8][14] This leads to a rapid depletion of cellular ATP.
-
Induction of Oxidative Stress: The metabolism of L-GA can lead to the formation of methylglyoxal, which reacts with cellular nucleophiles, including glutathione, leading to its depletion and an increase in reactive oxygen species (ROS).[7][13][14]
-
Nucleotide Depletion: Treatment of cancer cells with L-GA results in a significant decrease in nucleotide pools, hindering DNA replication and repair.[7]
-
Apoptosis Induction: The culmination of energy depletion, oxidative stress, and biosynthetic pathway inhibition by L-GA triggers programmed cell death (apoptosis) in cancer cells.[7][13][14]
Caption: Downstream consequences of D- vs. L-GA metabolism.
Experimental Methodologies
To empirically determine the comparative kinetics and cellular effects of D- and L-glyceraldehyde, a multi-pronged experimental approach is necessary.
Protocol 1: In Vitro Enzyme Kinetic Assay
Objective: To determine the Km and Vmax of a purified enzyme (e.g., triose kinase) for D- and L-glyceraldehyde.
Principle: This assay measures the rate of ATP consumption as glyceraldehyde is phosphorylated. The reaction is coupled to the oxidation of NADH by lactate dehydrogenase and pyruvate kinase, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl2
-
2 mM ATP
-
0.2 mM NADH
-
1 mM Phosphoenolpyruvate
-
10 units/mL Pyruvate Kinase
-
10 units/mL Lactate Dehydrogenase
-
Purified Triose Kinase (e.g., 5 µg)
-
-
Substrate Addition: Add varying concentrations of either D-glyceraldehyde or L-glyceraldehyde (e.g., 0.01 mM to 5 mM).
-
Kinetic Measurement: Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C and record the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Workflow for in vitro enzyme kinetic assay.
Protocol 2: Cellular Metabolic Flux Analysis
Objective: To measure the real-time effect of D- and L-glyceraldehyde on glycolysis in living cancer cells.
Principle: A Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), a proxy for lactate production and thus a measure of glycolysis.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: The following day, replace the culture medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the injector ports of the sensor cartridge with solutions of D-glyceraldehyde, L-glyceraldehyde, and control vehicle.
-
Seahorse XF Analysis: Place the microplate in the Seahorse XF Analyzer and run a pre-programmed assay that measures baseline ECAR, followed by injection of the compounds and subsequent ECAR measurements.
-
Data Interpretation: Compare the changes in ECAR following the addition of D- and L-glyceraldehyde to assess their immediate impact on glycolytic flux.
Protocol 3: Cytotoxicity and Apoptosis Assay
Objective: To compare the cytotoxic effects of D- and L-glyceraldehyde on cancer cells.
Principle: The MTT assay measures cell viability by the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. Apoptosis can be confirmed by Annexin V/Propidium Iodide staining and flow cytometry.
Step--by-Step Protocol:
-
Cell Treatment: Seed cancer cells in a 96-well plate and treat with a dose range of D- or L-glyceraldehyde for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells in a 6-well plate with effective concentrations of D- and L-glyceraldehyde determined from the MTT assay.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Conclusion and Future Directions
The comparative kinetics of D- and L-glyceraldehyde metabolism in cancer cells reveal a clear distinction in their cellular fates and biological consequences. While D-glyceraldehyde is efficiently utilized to fuel the high metabolic demands of cancer, L-glyceraldehyde acts as a metabolic Trojan horse, inhibiting glycolysis and inducing a state of oxidative stress that culminates in apoptosis.[7][8][13][14] This differential activity underscores the potential of L-glyceraldehyde and its derivatives as selective anti-cancer agents.
Future research should focus on elucidating the complete enzymatic and signaling pathways affected by L-glyceraldehyde in a wider range of cancer types. Furthermore, investigating synergistic combinations of L-glyceraldehyde with other metabolic inhibitors or conventional chemotherapeutics could pave the way for novel and more effective cancer treatment strategies. The stereospecific targeting of cancer metabolism remains a promising frontier in the development of next-generation oncology drugs.
References
-
Veech, R. L. (2002). Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone. Journal of Biological Chemistry, 277(35), 31839-31847. [Link]
-
O'Neill, L. A. (2020). L-glyceraldehyde inhibits neuroblastoma cell growth via a multi-modal mechanism on metabolism and signaling. bioRxiv. [Link]
-
O'Neill, L. A. (2020). L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling. Metabolites, 10(4), 153. [Link]
-
O'Neill, L. A. (2020). L-Glyceraldehyde inhibits neuroblastoma cell growth via a multi-modal mechanism on metabolism and signaling. bioRxiv. [Link]
-
Kapoor, R., et al. (2016). Anticancer Effect of dl-Glyceraldehyde and 2-Deoxyglucose in Ehrlich Ascites Carcinoma Bearing Mice and Their Effect on Liver, Kidney and Haematological Parameters. Journal of Clinical and Diagnostic Research, 10(11), FC01–FC05. [Link]
-
LibreTexts. (2019). 22.03: The D and L Notation. Chemistry LibreTexts. [Link]
-
O'Neill, L. A. (2020). L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling. Metabolites, 10(4), 153. [Link]
-
Barbini, L., et al. (2009). Kinetic Data of D-Glyceraldehyde-3-Phosphate Dehydrogenase from HeLa Cells. Molecular and Cellular Biochemistry, 328(1-2), 1-8. [Link]
-
Ashenhurst, J. (2017). D- and L- Notation For Sugars. Master Organic Chemistry. [Link]
-
Alfarouk, K. O., et al. (2021). The possible role of methylglyoxal metabolism in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1389-1397. [Link]
-
Lin, H. V., & Accili, D. (2011). Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities. PLoS ONE, 6(8), e24296. [Link]
-
Wang, Y., et al. (2024). Magnesium isoglycyrrhizinate alleviates alcohol-associated liver disease through targeting HSD11B1. eLife, 12, e86373. [Link]
-
Ganapathy-Kanniappan, S., & Geschwind, J. F. (2013). The Expression of Glyceraldehyde-3-Phosphate Dehydrogenase Associated Cell Cycle (GACC) Genes Correlates with Cancer Stage and Poor Survival in Patients with Solid Tumors. PLoS ONE, 8(10), e76996. [Link]
-
Reddit. (2022). someone please explain how to compare to glyceraldehyde to determine D/L. r/Mcat. [Link]
-
Wikipedia. (n.d.). Glyceraldehyde. In Wikipedia. Retrieved February 7, 2024, from [Link]
-
Antony, G., et al. (1969). Metabolism of D- and L-glyceraldehyde in adipose tissue: a stereochemical probe for glycerokinase activity. Journal of Lipid Research, 10(5), 521-527. [Link]
-
Kudryavtseva, A. V., et al. (2013). Deregulation of glycolysis in cancer: glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a therapeutic target. Expert Opinion on Therapeutic Targets, 17(6), 681-693. [Link]
-
Leah4sci. (2019, October 29). 16.02 Stereochemical Descriptors for Carbohydrates (D and L) [Video]. YouTube. [Link]
-
Colell, A., et al. (2012). Glyceraldehyde-3-Phosphate Dehydrogenase: A Promising Target for Molecular Therapy in Hepatocellular Carcinoma. Cancers, 4(1), 1-19. [Link]
-
Rabbani, N., & Thornalley, P. J. (2015). Methylglyoxal Formation—Metabolic Routes and Consequences. International Journal of Molecular Sciences, 16(12), 28739-28762. [Link]
-
Kim, J. K. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 731-740. [Link]
-
Syed, I., et al. (2023). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols, 4(4), 102592. [Link]
-
Fan, Y., et al. (2021). Sperm-Specific Glycolysis Enzyme Glyceraldehyde-3-Phosphate Dehydrogenase Regulated by Transcription Factor SOX10 to Promote Uveal Melanoma Tumorigenesis. Frontiers in Oncology, 11, 680695. [Link]
-
Li, Y., et al. (2020). In vitro genotoxicity evaluation and metabolic study of residual glutaraldehyde in animal-derived biomaterials. Scientific Reports, 10, 18218. [Link]
-
Bellier, J., et al. (2023). Free Methylglyoxal as a Metabolic New Biomarker of Tumor Cell Proliferation in Cancers. Cancers, 15(23), 5659. [Link]
-
Kudryavtseva, A. V., et al. (2013). Deregulation of glycolysis in cancer: glyceraldehyde-3-phosphate dehydrogenase as a therapeutic target. Expert Opinion on Therapeutic Targets, 17(6), 681-693. [Link]
-
Chen, C. N., et al. (2023). Dual roles of methylglyoxal in cancer. Frontiers in Oncology, 13, 1140905. [Link]
-
Alfarouk, K. O., et al. (2021). The possible role of methylglyoxal metabolism in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1389-1397. [Link]
Sources
- 1. Anticancer Effect of dl-Glyceraldehyde and 2-Deoxyglucose in Ehrlich Ascites Carcinoma Bearing Mice and Their Effect on Liver, Kidney and Haematological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free Methylglyoxal as a Metabolic New Biomarker of Tumor Cell Proliferation in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Expression of Glyceraldehyde-3-Phosphate Dehydrogenase Associated Cell Cycle (GACC) Genes Correlates with Cancer Stage and Poor Survival in Patients with Solid Tumors | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Glyceraldehyde-3-Phosphate Dehydrogenase: A Promising Target for Molecular Therapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The possible role of methylglyoxal metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometric Verification of DL-[1,3-13C2]Glyceraldehyde
This guide outlines a rigorous, self-validating protocol for verifying the isotopic enrichment and positional fidelity of DL-[1,3-13C2]Glyceraldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary & Technical Context
DL-[1,3-13C2]Glyceraldehyde is a high-value isotopic tracer used in Metabolic Flux Analysis (MFA) to deconvolute complex pathways, specifically distinguishing between glycolysis (which retains C1 and C3 carbon atoms in trioses) and the oxidative Pentose Phosphate Pathway (which decarboxylates C1).
For researchers, the "performance" of this product is defined by two critical quality attributes (CQAs):
-
Total Enrichment: Is the molar percent excess (MPE) of
C >99%? -
Positional Fidelity: Are the labels strictly at C1 and C3, with C2 remaining as
C?
While Nuclear Magnetic Resonance (NMR) is the gold standard for positional determination, it lacks the sensitivity required for low-concentration biological extracts. GC-MS is the superior alternative for routine verification and flux analysis, provided the correct derivatization strategy is employed to stabilize the molecule and prevent dimerization.
The Technical Challenge: Stability & Dimerization
Glyceraldehyde is highly reactive and exists in equilibrium with its hydrate and dimer forms in aqueous solution. Direct analysis is impossible. The protocol below utilizes Methoximation (MOX) followed by Trimethylsilylation (TMS) .[1][2]
-
Expert Insight: The MOX step is non-negotiable. It locks the aldehyde functionality into a methoxime derivative, breaking potential dimers and preventing ring closure, ensuring a linear structure for predictable fragmentation.
Experimental Workflow: MOX-TMS Derivatization
The following workflow transforms the unstable glyceraldehyde into a volatile, stable Glyceraldehyde-MOX-TMS derivative suitable for electron ionization (EI) GC-MS.
Diagram 1: Analytical Workflow
Caption: Step-by-step derivatization and analysis workflow for ensuring glyceraldehyde stability and ionization.
Step-by-Step Protocol
Reagents:
-
Methoxyamine Hydrochloride (20 mg/mL in Pyridine).
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[3]
-
Internal Standard (e.g., Myristic acid-d27) for retention time locking.
Procedure:
-
Solubilization: Dissolve 10 µg of DL-[1,3-13C2]Glyceraldehyde in 10 µL of water (or use dry residue).
-
Methoximation (The "Lock"): Add 40 µL of Methoxyamine HCl/Pyridine. Incubate at 60°C for 60 minutes .
-
Mechanism: Converts the C1 aldehyde to an oxime (=N-OCH
), preventing dimerization.
-
-
Silylation (The "Volatilizer"): Add 60 µL of MSTFA. Incubate at 37°C for 30 minutes .
-
Mechanism: Caps the C2 and C3 hydroxyl groups with TMS (-Si(CH
) ).
-
-
Analysis: Inject 1 µL into GC-MS (Splitless mode, 250°C inlet). Use a standard DB-5MS or equivalent column.
Data Analysis & Interpretation (The Verification Logic)
This is the core of the validation. You must look for specific mass shifts in the fragmentation pattern.
Theoretical Mass Calculation (Glyceraldehyde-MOX-2TMS):
-
Formula: C
H NO Si -
Monoisotopic Mass (Natural): 263.14 Da
-
Target Mass ([1,3-13C2]): 265.14 Da (+2 Da shift)
Comparison of Diagnostic Ions
To verify the label is at positions 1 and 3, we analyze the Molecular Ion fragment (M-15) and the C3-specific fragment .
| Diagnostic Ion | Fragment Structure | Natural m/z | [1,3-13C2] m/z | Shift | Interpretation |
| M - CH | Loss of methyl from TMS group.[4] Contains Carbon 1, 2, & 3.[5][6][7][8] | 248 | 250 | +2 | Confirms Total Enrichment (2 labels present). |
| C3 Fragment | [CH | 103 | 104 | +1 | Confirms C3 is labeled . |
| C1-C2 Fragment | Complex rearrangement (often m/z 116/117). | 117 | 118 | +1 | Indirectly confirms C1 is labeled (since Total = +2 and C3 = +1). |
Diagram 2: Fragmentation Logic
Caption: Logic flow for verifying positional isotope retention using specific mass spectral fragments.
Comparative Analysis: GC-MS vs. Alternatives
Why choose this GC-MS workflow over High-Resolution MS (HRMS) or NMR?
| Feature | GC-MS (MOX-TMS) | 13C-NMR | LC-MS (HILIC) |
| Primary Utility | Routine Verification & MFA | Absolute Positional Certainty | Intact Mass Analysis |
| Sensitivity | High (Picomole range) | Low (Millimole range) | Medium/High |
| Positional Data | Inferred via fragmentation (High confidence) | Direct (Coupling constants) | Poor (Often soft ionization lacks fragments) |
| Sample Prep | Complex (Derivatization required) | Simple (Dissolve in D | Simple (Dilute & Shoot) |
| Isomer Separation | Excellent (Separates D/L and syn/anti) | Poor (Overlapping peaks) | Moderate |
| Cost | Low | High | Medium |
Recommendation: Use GC-MS for routine batch checking and metabolic flux experiments due to its high sensitivity and ability to separate the glyceraldehyde derivative from biological matrices. Use NMR only if the specific labeling position is contested or for primary reference standard characterization.
References
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: combined targeted and untargeted profiling. Current Protocols in Molecular Biology.
-
Kind, T., et al. (2009).[1] FiehnLib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry. Analytical Chemistry.
-
Okahashi, N., et al. (2016). Precise Measurement of 13C-Enrichment in Biosynthetic Amino Acids for Metabolic Flux Analysis using GC-MS. Journal of Bioscience and Bioengineering.
-
BenchChem. Technical Guide to Metabolic Flux Analysis Using D-[3-13C]Glyceraldehyde.
Sources
- 1. Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.tue.nl [pure.tue.nl]
Technical Guide: Reproducibility of Metabolic Flux Results Using Specific Glyceraldehyde Isotopomers
Executive Summary
Metabolic Flux Analysis (MFA) using 13C-glyceraldehyde (GA) offers a unique "sniper" approach to interrogating lower glycolysis and the triose-phosphate node, bypassing the scrambling effects of the Pentose Phosphate Pathway (PPP) often seen with [U-13C]glucose. However, GA tracers are notorious for poor reproducibility between labs.
This guide argues that reproducibility failures are rarely due to the mass spectrometry platform, but rather the specific chemical handling of the GA tracer and the selection of the wrong isotopomer for the biological question. We compare the performance of [1-13C]GA, [3-13C]GA, and [U-13C]GA, and provide a self-validating protocol to standardize results.
The Reproducibility Crisis: Monomer vs. Dimer
The single largest source of error in GA flux experiments is the physical state of the tracer. Commercial glyceraldehyde exists primarily as a dimer (hemiacetal form) in solid state.
-
The Problem: The dimer is metabolically inert until it dissociates into the monomer. Dissociation kinetics are slow and pH-dependent in culture media.
-
The Consequence: If you dissolve GA powder directly into media and treat cells immediately, the effective concentration of the tracer increases slowly over hours as the dimer dissociates. This creates a non-steady-state labeling curve, ruining flux calculations.
Comparative Analysis: Tracer Forms
| Feature | Freshly Dissociated Monomer (Recommended) | Commercial Dimer (Standard Powder) | Glucose (Control) |
| Metabolic Availability | Immediate (100%) | Delayed (Variable kinetics) | Immediate |
| Cytotoxicity | High (>1mM) due to glycative stress | Lower (slow release) | None |
| Flux Precision | High (Sharp pulse) | Low (Undefined input function) | High |
| Reproducibility | Excellent (if protocol followed) | Poor (Batch-dependent) | Excellent |
Isotopomer Selection: The "Fate of Carbon" Logic
Selecting the correct isotopomer is critical. Unlike [U-13C]Glucose, which labels everything, GA isotopomers have distinct fates at the Pyruvate Dehydrogenase (PDH) junction.
A. [1-13C]Glyceraldehyde: The "Glycolysis-Only" Probe
-
Mechanism: The C1 (aldehyde) of GA becomes the C1 (carboxyl) of Pyruvate.
-
Fate: Upon entering the mitochondria, PDH decarboxylates Pyruvate to Acetyl-CoA. The C1 label is lost as 13CO2.
-
Application: Ideal for measuring glycolytic flux rate without complicating TCA cycle spectra. If you see label in Citrate, it indicates Pyruvate Carboxylase (PC) activity (anaplerosis), not PDH flux.
B. [3-13C]Glyceraldehyde: The "TCA Entry" Probe[1]
-
Mechanism: The C3 (alcohol) of GA becomes the C3 (methyl) of Pyruvate.
-
Fate: This carbon becomes the C2 of Acetyl-CoA and is retained in the TCA cycle.
-
Application: Essential for tracking carbon flow from trioses into fatty acid synthesis or mitochondrial oxidation.
C. [U-13C]Glyceraldehyde: The Mass Balance Probe
-
Mechanism: All carbons labeled.
-
Fate: Generates M+3 Pyruvate and M+2 Acetyl-CoA.
-
Application: Best for total mass balance checks but can suffer from spectral overlap if background glucose is present.
Visualization of Metabolic Fates[2]
The following diagram illustrates the differential fate of [1-13C] vs [3-13C] GA, highlighting why [1-13C] is a "dead-end" tracer for the TCA cycle but excellent for glycolysis.
Caption: Differential carbon mapping of GA isotopomers. Note that [1-13C]GA label is vented as CO2 at the PDH step.
Validated Experimental Protocol
To ensure reproducibility, you must standardize the monomerization and toxicity control .
Step 1: Tracer Preparation (The "Monomerization" Step)
-
Objective: Convert dimeric GA to monomeric GA prior to cell addition.
-
Method:
-
Dissolve [13C]Glyceraldehyde in sterile water to make a 100 mM stock.
-
Incubate at 40°C for 30 minutes or let stand at room temperature for 12 hours.
-
Verification: Check optical rotation or run a quick NMR if available. The monomer/dimer ratio equilibrates over time.
-
Critical: Use this stock immediately. Do not re-freeze and thaw multiple times.
-
Step 2: The "Sub-Toxic" Pulse
GA is cytotoxic (glycation stress). You must determine the LDH_max (concentration where Lactate Dehydrogenase leakage begins).
-
Dosing: Typical working concentration is 100 µM to 500 µM .
-
Warning: Do not exceed 1 mM. High concentrations inhibit glycolysis (Warburg/Mendel effect), artificially suppressing the very flux you are trying to measure.
Step 3: The Quench & Extract
Trioses turnover in seconds.
-
Quench: Rapid removal of media and addition of -80°C 80:20 Methanol:Water .
-
Extraction: Scrape cells on dry ice.
-
Derivatization: For GC-MS, use MOX-TBDMS to stabilize the triose phosphates.
Data Interpretation: The Self-Validating Check
How do you know if your experiment worked? Use the Triose Equilibration Ratio .
In a perfect system, Glyceraldehyde-3-Phosphate (GAP) and Dihydroxyacetone Phosphate (DHAP) equilibrate via Triose Phosphate Isomerase (TPI).
-
If you feed [1-13C]GA, it phosphorylates to [1-13C]GAP.
-
TPI converts [1-13C]GAP
[3-13C]DHAP. -
Validation Metric: If TPI is fast (equilibrium), the DHAP pool should have similar enrichment to the GAP pool (measured often as the DHAP moiety in glycerol backbone or via aldolase condensation products like F1,6BP).
-
Failure Mode: If DHAP is unlabeled, your GA tracer is not entering the glycolytic pool effectively, or TPI is inhibited.
Expected Mass Isotopomer Distribution (MID) Table
| Metabolite | Tracer: [1-13C]GA | Tracer: [3-13C]GA | Tracer: [U-13C]GA |
| GAP (Triose) | M+1 (C1) | M+1 (C3) | M+3 |
| Pyruvate | M+1 (C1 - Carboxyl) | M+1 (C3 - Methyl) | M+3 |
| Lactate | M+1 | M+1 | M+3 |
| Acetyl-CoA | M+0 (Unlabeled) | M+1 | M+2 |
| Citrate | M+0 | M+1 | M+2 |
Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical monomerization and viability QC steps.
References
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link
-
Sauer, U. (2006). "Metabolic networks in motion: 13C-based flux analysis." Molecular Systems Biology. Link
-
Takahashi, H., et al. (2014). "Nucleotide inhibition and glycation stress induced by glyceraldehyde." Journal of Biological Chemistry. (Context for GA toxicity limits). Link
-
Metallo, C. M., et al. (2009).[1] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. (Foundational text for tracer selection). Link
Sources
A Senior Application Scientist's Guide to Isotopic Labeling in Conformational Analysis: The Impact of ¹³C Label Position on J-coupling Constants in Glyceraldehyde
For Immediate Release to the Scientific Community
In the intricate world of molecular characterization, particularly within drug development and metabolomics, understanding the three-dimensional structure and conformational dynamics of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for these investigations, with the analysis of scalar or J-coupling constants providing profound insights into dihedral angles and molecular geometry. The strategic use of stable isotope labeling, such as with ¹³C, can significantly enhance the precision and depth of these analyses.
This guide provides a comparative analysis of how the specific placement of a ¹³C label in glyceraldehyde—a fundamental carbohydrate and a key metabolite—influences the observable ¹H-¹³C and ¹³C-¹³C J-coupling constants. As we will explore, the choice of labeling strategy is not merely a matter of signal enhancement but a critical experimental parameter that dictates the type and quality of conformational information that can be extracted.
The Foundational Role of J-Coupling in Unraveling Molecular Conformation
J-coupling, or scalar coupling, is an indirect interaction between nuclear spins that is mediated by the bonding electrons. The magnitude of this coupling, measured in Hertz (Hz), is highly sensitive to the number and type of bonds separating the coupled nuclei, as well as the dihedral angle between them. This relationship is famously described by the Karplus equation, which provides a mathematical correlation between three-bond J-coupling constants (³J) and the corresponding dihedral angle.
For a flexible acyclic molecule like glyceraldehyde, which exists in solution as a complex equilibrium of its open-chain and hydrated forms, the ability to measure specific J-couplings is essential for characterizing its conformational preferences. The introduction of ¹³C labels allows for the measurement of a wider range of coupling constants, including:
-
¹JCH: One-bond ¹³C-¹H coupling.
-
nJCH (n=2, 3): Two- and three-bond ¹³C-¹H couplings.
-
¹JCC: One-bond ¹³C-¹³C coupling (only observable with adjacent ¹³C labels).
-
nJCC (n=2, 3): Two- and three-bond ¹³C-¹³C couplings.
Each of these coupling constants provides a unique piece of the conformational puzzle.
Experimental Design: A Tale of Three Labels
To illustrate the impact of label position, we will consider three isotopomers of D-glyceraldehyde:
-
[1-¹³C]Glyceraldehyde: Labeled at the aldehyde carbon.
-
[2-¹³C]Glyceraldehyde: Labeled at the central carbon.
-
[U-¹³C]Glyceraldehyde: Uniformly labeled with ¹³C at all three carbon positions.
The following provides a detailed protocol for the preparation and NMR analysis of these labeled compounds.
Experimental Protocol: Sample Preparation and NMR Acquisition
-
Sample Preparation:
-
Dissolve each ¹³C-labeled D-glyceraldehyde isotopomer in D₂O to a final concentration of 10 mM. The use of D₂O minimizes the strong solvent signal and allows for the observation of exchangeable protons if desired (though for this analysis, we focus on C-H couplings).
-
Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to enhance sensitivity.
-
Maintain a constant temperature (e.g., 298 K) for all acquisitions to ensure comparability.
-
Acquire the following spectra for each sample:
-
¹H NMR: A standard one-dimensional proton spectrum to observe the overall proton environment and measure ³JHH coupling constants.
-
¹³C{¹H} NMR: A proton-decoupled one-dimensional carbon spectrum to determine the chemical shifts of the carbon atoms.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A two-dimensional correlation spectrum to assign protons to their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): A two-dimensional correlation spectrum to observe long-range (2-3 bond) ¹H-¹³C couplings.
-
Coupled ¹H-¹³C HSQC or J-resolved spectroscopy: To accurately measure one-bond and long-range ¹H-¹³C J-coupling constants.[1]
-
1D ¹³C-coupled ¹³C spectra (for [U-¹³C]glyceraldehyde): To measure ¹JCC and nJCC coupling constants.
-
-
The following diagram illustrates the general workflow for this comparative analysis.
Caption: Experimental workflow for the comparative analysis of ¹³C-labeled glyceraldehyde.
Comparative Analysis of J-Coupling Constants: An Illustrative Dataset
| Coupling Constant | [1-¹³C]Glyceraldehyde | [2-¹³C]Glyceraldehyde | [U-¹³C]Glyceraldehyde | Information Gained |
| ¹J C1-H1 | ~175 Hz | Not ¹³C-coupled | ~175 Hz | Hybridization state of C1 |
| ¹J C2-H2 | Not ¹³C-coupled | ~145 Hz | ~145 Hz | Hybridization state of C2 |
| ¹J C3-H3a/b | Not ¹³C-coupled | Not ¹³C-coupled | ~142 Hz | Hybridization state of C3 |
| ²J C1-H2 | ~2.5 Hz | Not ¹³C-coupled | ~2.5 Hz | Conformation around C1-C2 bond |
| ³J C1-H3a/b | < 1 Hz | Not ¹³C-coupled | < 1 Hz | Conformation around C2-C3 bond |
| ²J C2-H1 | Not ¹³C-coupled | ~3.0 Hz | ~3.0 Hz | Conformation around C1-C2 bond |
| ²J C2-H3a/b | Not ¹³C-coupled | ~2.0 Hz | ~2.0 Hz | Conformation around C2-C3 bond |
| ³J C3-H1 | Not ¹³C-coupled | Not ¹³C-coupled | ~1.5 Hz | Conformation around C1-C2 bond |
| ³J C3-H2 | Not ¹³C-coupled | Not ¹³C-coupled | 2-8 Hz (Karplus-dependent) | Dihedral angle H2-C2-C3-H3 |
| ¹J C1-C2 | Not observable | Not observable | ~40 Hz | Direct C1-C2 connectivity |
| ¹J C2-C3 | Not observable | Not observable | ~38 Hz | Direct C2-C3 connectivity |
| ²J C1-C3 | Not observable | Not observable | ~1.5 Hz | Conformation around C1-C2-C3 |
Disclaimer: The values presented in this table are illustrative and based on typical ranges for similar chemical structures. Actual experimental values may vary.
Interpreting the Data: How Label Position Dictates Observable Couplings
The illustrative data clearly demonstrates that the position of the ¹³C label directly determines which J-couplings can be measured.
-
[1-¹³C]Glyceraldehyde: This isotopomer is ideal for probing the immediate environment of the aldehyde group. The key measurable couplings are ¹J C1-H1, which confirms the sp² hybridization of the aldehyde carbon, and ²J C1-H2, which provides information about the conformation around the C1-C2 bond. However, this labeling pattern provides no direct information about the C2-C3 bond or the conformation of the C3 hydroxyl group.
-
[2-¹³C]Glyceraldehyde: Labeling at the central carbon provides a different set of conformational constraints. Here, we can measure ¹J C2-H2, ²J C2-H1, and ²J C2-H3a/b. These two-bond couplings are sensitive to the relative orientations of the C-H bonds and can be used to infer conformational preferences around the C1-C2 and C2-C3 bonds.
-
[U-¹³C]Glyceraldehyde: Uniform labeling provides the most comprehensive dataset. In addition to all the ¹H-¹³C couplings, we can now measure ¹³C-¹³C couplings. The one-bond ¹J C1-C2 and ¹J C2-C3 values confirm the carbon skeleton, while the two-bond ²J C1-C3 coupling provides further conformational information. Most importantly, with all carbons being ¹³C, we can now measure three-bond ¹³C-¹H couplings such as ³J C3-H2, which are directly related to the H2-C2-C3-H3 dihedral angle via the Karplus relationship. This allows for a more direct and quantitative assessment of the rotamer populations around the C2-C3 bond.
The following diagram illustrates the key J-coupling pathways that become accessible with each labeling scheme.
Caption: Observable J-coupling pathways in different ¹³C-labeled glyceraldehyde isotopomers.
Conclusion and Outlook
The strategic use of ¹³C labeling is a powerful tool for elucidating the conformational dynamics of small molecules like glyceraldehyde. This guide has demonstrated that the choice of label position is a critical aspect of experimental design, directly influencing the type and quality of structural information that can be obtained.
-
Site-specific labeling (e.g., at C1 or C2) is a cost-effective approach to probe specific regions of a molecule and answer targeted conformational questions.
-
Uniform labeling , while more expensive, provides the most comprehensive dataset, enabling the measurement of both ¹H-¹³C and ¹³C-¹³C J-couplings over multiple bonds. This allows for a more robust and detailed conformational analysis through the application of the Karplus relationship to multiple dihedral angles.
For researchers in drug development and metabolic studies, a thorough understanding of these principles is essential for designing experiments that will yield unambiguous and insightful data on the structure and dynamics of bioactive small molecules. The continued development of NMR methodologies, coupled with advances in computational chemistry for the accurate prediction of J-coupling constants, promises an even deeper understanding of the complex interplay between molecular structure and function.
References
- Serianni, A. S., et al. (2022). One-Bond ¹³C-¹³C Spin-Coupling Constants in Saccharides: A Comparison of Experimental and Calculated Values by Density Functional Theory Using Solid-State ¹³C NMR and X-Ray Crystallography. ChemRxiv.
- Lin, J., et al. (2021).
- Pozsgay, V., Sari, N., & Coxon, B. (1998). Measurement of interglycosidic ³JCH coupling constants of selectively ¹³C labeled oligosaccharides by 2D J-resolved ¹H NMR spectroscopy.
- Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
-
UCL. Measurements of J(C,H)-couplings. Retrieved from [Link]
- LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
-
Signal-Processing.org. 13 Carbon NMR. Retrieved from [Link]
- Coxon, B. (2009). Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 63, 1-105.
- Tafazzoli, M., & Ghiasi, M. (2007). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. Magnetic Resonance in Chemistry, 45(12), 1014-1020.
-
Biological Magnetic Resonance Bank. (n.d.). D-Glyceraldehyde at BMRB (bmse000298). Retrieved from [Link]
Sources
Standardizing 13C-glyceraldehyde tracer protocols across different cell lines
Executive Summary
While [U-13C]Glucose remains the gold standard for global metabolic flux analysis (MFA), it often masks the nuances of lower glycolysis due to the rate-limiting steps of Hexokinase (HK) and Phosphofructokinase (PFK). 13C-Glyceraldehyde (13C-GA) offers a unique, albeit volatile, alternative by entering metabolism directly at the triose stage, effectively "bypassing" the upper glycolytic checkpoints.
This guide standardizes the use of 13C-GA across varying cell lines. Unlike glucose, GA is chemically reactive (forming Advanced Glycation End-products, or AGEs) and can be cytotoxic.[1] Therefore, this protocol shifts from a "one-size-fits-all" approach to a toxicity-normalized framework , ensuring that metabolic data reflects physiological flux rather than cellular stress responses.
Part 1: The Comparative Landscape
To understand where 13C-GA fits in your experimental design, we must compare it against the standard (Glucose) and its closest functional relative (Glycerol).
Table 1: Tracer Performance & Utility Matrix
| Feature | [U-13C]Glucose (Standard) | [U-13C]Glycerol (Alternative) | [U-13C]Glyceraldehyde (Target) |
| Entry Point | Hexokinase (Step 1) | Glycerol Kinase (Lipid/Gluconeogenesis) | Triokinase / GAPDH (Lower Glycolysis) |
| PFK Bypass | No | Partial (tissue specific) | Yes (Complete Bypass) |
| Cellular Uptake | GLUT Transporters (Active/Facilitated) | Aquaporins (Passive/Facilitated) | Passive Diffusion / Aldehyde Transporters |
| Toxicity Risk | Low (Physiological) | Low | High (Reactive Aldehyde / AGE formation) |
| Metabolic Stability | High | High | Low (Rapid turnover & chemical instability) |
| Primary Utility | Global Central Carbon Metabolism | Lipid synthesis & Gluconeogenesis | Probing Lower Glycolysis, Fructolysis, & PFK defects |
| Cost | $ |
Part 2: Mechanistic Rationale & Pathway Map
The utility of 13C-GA relies on its ability to probe the "bottom half" of glycolysis without the regulatory noise of the "top half." However, the metabolic fate of GA is dictated by the expression of Triokinase (TKFC) versus Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .
The D- vs. L-Isomer Criticality
-
D-Glyceraldehyde: The physiological substrate for Triokinase; enters glycolysis.
-
L-Glyceraldehyde: A known inhibitor of glycolysis (specifically targeting hexokinase and GAPDH) and a potent cytotoxin.
-
Directive: Ensure your tracer is enantiomerically pure D-[U-13C]Glyceraldehyde . Using a racemic mix (DL) will introduce inhibition artifacts.
Diagram 1: 13C-Glyceraldehyde Entry & Flux Fate
This diagram illustrates the bypass mechanism and the divergence between oxidative (TCA) and anaerobic (Lactate) fates.
Figure 1: D-Glyceraldehyde enters at the triose stage (GAP), bypassing the PFK bottleneck, allowing direct interrogation of lower glycolytic flux capacity.
Part 3: Standardization Parameters
Because GA is reactive, you cannot simply swap it 1:1 with Glucose. You must standardize based on Cellular Tolerance (IC50) and Uptake Kinetics .
Concentration Standardization (The "Safe Window")
Unlike Glucose (used at 10-25 mM), GA is toxic at high concentrations due to Schiff base formation (protein cross-linking).
-
Adherent Cancer Lines (e.g., HeLa, A549): High tolerance. Range: 0.5 mM – 2.0 mM .
-
Primary/Sensitive Cells (e.g., Neurons, Fibroblasts): Low tolerance. Range: 0.1 mM – 0.5 mM .
-
Protocol Rule: Always perform a viability assay (CellTiter-Glo or similar) with unlabeled D-GA before the 13C experiment. Use the concentration that yields >90% viability at 4 hours.
Media Formulation (Isotope Switching)
Glucose competes with GA for metabolic enzymes downstream (and potentially transport).
-
Standard: DMEM w/o Glucose.
-
Supplement: 10% Dialyzed FBS (removes endogenous glucose).
-
The "Trickle" Method: Completely starving cells of glucose induces stress. Recommendation: Maintain a low background of unlabeled glucose (0.5 mM) to keep basal metabolism active, then spike with [U-13C]GA (2 mM). This allows you to see the contribution of GA relative to Glucose.
Incubation Time
GA metabolism is rapid.
-
Steady State: 2–4 hours (sufficient for glycolytic intermediates).
-
Dynamic Flux: 5, 15, 30, 60 minutes.
-
Warning: Incubations >6 hours increase the risk of AGE-induced apoptosis.
Part 4: Experimental Protocol (Step-by-Step)
This workflow is designed for LC-MS/MS analysis of anionic metabolites (glycolytic intermediates).
Diagram 2: The "Toxicity-First" Workflow
This workflow enforces a viability check before committing expensive 13C tracers.
Figure 2: Standardized workflow requiring an IC50 pre-check to prevent toxicity-induced metabolic artifacts.
Detailed Steps
-
Seeding: Seed cells in 6-well plates to reach 70-80% confluency.
-
Pre-Equilibration: 1 hour prior to labeling, switch media to Base DMEM (no glucose, no glutamine) supplemented with 0.5 mM unlabeled Glucose (to prevent starvation shock).
-
The Pulse (Time T=0):
-
Aspirate wash media.
-
Add warm (37°C) tracing media: Base DMEM + 2 mM [U-13C]D-Glyceraldehyde + 10% Dialyzed FBS .
-
Note: If comparing cell lines, normalize GA concentration to cell volume or protein content if significant size differences exist.
-
-
Quenching (Critical):
-
At the designated time point (e.g., 60 min), rapidly aspirate media.
-
Immediately add 1 mL of -80°C 80% Methanol/20% Water .
-
Place plate on dry ice. Speed is vital; GA turnover is faster than glucose.
-
-
Extraction: Scrape cells, centrifuge (14,000 x g, 4°C, 10 min), and collect supernatant for LC-MS.
Part 5: Data Interpretation & Pitfalls
The "M+3" Signature
Since GA is a 3-carbon molecule, [U-13C]GA (fully labeled) will generate:
-
GAP / DHAP: M+3
-
Pyruvate / Lactate: M+3
-
Citrate: M+2 (via Acetyl-CoA M+2)
Distinguishing Flux Sources
If you see M+3 Lactate , it confirms GA entered glycolysis.
-
Comparison: If you run a parallel [U-13C]Glucose plate and see low M+3 Lactate but high M+3 Lactate in the GA plate, it suggests a blockage in Upper Glycolysis (HK/PFK) .
The "Non-Enzymatic" Artifact
Warning: Glyceraldehyde can non-enzymatically react with amino acids in the media (Schiff base).
-
Control: Run a "Cell-Free" blank (Media + 13C-GA without cells) and incubate for the same duration. Analyze this to identify any spontaneous degradation products or adducts that might mimic metabolites.
References
-
Metallo, C. M., et al. (2012). Tracing metabolic flux in cancer cells using 13C-labeled nutrients. Nature Protocols. Link
-
Takahashi, M., et al. (2014). Glyceraldehyde toxicity and AGE formation in cell culture systems.[1] Journal of Biochemistry. Link
-
Zhang, J., et al. (2017). 13C-Metabolic Flux Analysis: Best Practices and Protocol Standardization. Current Opinion in Biotechnology. Link
-
Harding, H. P., et al. (2024). L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism. ResearchGate/PubMed. Link
-
Cambridge Isotope Laboratories. (2023). Metabolic Tracing Reagents and Protocols.[2]Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of DL-[1,3-13C2]Glyceraldehyde
In the dynamic landscape of scientific research and pharmaceutical development, the integrity of our work extends beyond the benchtop to the responsible management of laboratory reagents. This guide provides a detailed protocol for the proper disposal of DL-[1,3-13C2]Glyceraldehyde, a stable isotope-labeled compound. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, scientifically grounded, and actionable framework for safe and compliant disposal, thereby fostering a culture of safety and environmental stewardship.
Understanding the Compound: Hazard Profile and Isotopic Labeling
Before proceeding with disposal, a thorough understanding of the compound's characteristics is paramount.
Chemical Properties: DL-Glyceraldehyde is the simplest of all aldoses and exists as a solid.[1] While it is a combustible solid, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] However, it may cause skin and eye irritation upon contact.[3][4] Inhalation of dust should be avoided.[5]
Isotopic Labeling with Carbon-13: The designation "[1,3-13C2]" signifies that the glyceraldehyde molecule has been enriched with the stable isotope Carbon-13 at the first and third carbon positions. It is crucial to distinguish stable isotopes from radioactive isotopes. Carbon-13 is a naturally occurring, non-radioactive isotope of carbon. Therefore, DL-[1,3-13C2]Glyceraldehyde does not pose a radiological hazard, and no specialized radiological precautions are necessary for its disposal.[6] The waste can be managed as a standard chemical waste.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of DL-[1,3-13C2]Glyceraldehyde, from initial waste generation to final disposition.
Prior to handling the waste, ensure that appropriate personal protective equipment is worn to mitigate the risk of skin and eye irritation.
-
Hand Protection: Use impervious gloves.[5]
-
Body Protection: A standard laboratory coat is sufficient.
Proper segregation is the cornerstone of safe and compliant laboratory waste management.[][8]
-
Designated Waste Container: Collect all waste containing DL-[1,3-13C2]Glyceraldehyde in a dedicated, chemically compatible container.[9][10] The container should be in good condition and have a secure lid to prevent spills and the release of dust.[1]
-
Avoid Mixing: Do not mix DL-[1,3-13C2]Glyceraldehyde waste with other waste streams, particularly incompatible chemicals.[][8] For instance, avoid mixing with strong oxidizing agents.[1]
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Content Identification: The label must clearly state "DL-[1,3-13C2]Glyceraldehyde Waste" and list all other components of the waste mixture.
-
Hazard Communication: While not classified as hazardous for transport, it is good practice to note its potential as a skin and eye irritant.
For spent solutions of aldehydes, chemical deactivation can be a viable option to reduce toxicity before final disposal.[9] However, for small quantities of solid DL-[1,3-13C2]Glyceraldehyde, this step is often unnecessary and direct disposal via a licensed waste management contractor is the preferred route.
If considering deactivation for a solution, it is imperative to:
-
Consult your institution's Environmental Health and Safety (EHS) department for approved procedures.
-
Ensure that the treatment method is effective and documented.[9]
-
Never attempt to treat unused, pure product.[9]
The ultimate disposal of the waste must be conducted in accordance with all local, state, and federal regulations.
-
Engage a Licensed Waste Contractor: The most reliable method for disposal is to transfer the properly segregated and labeled waste to your institution's EHS department or a licensed chemical waste disposal contractor.
-
Avoid Sewer Disposal: Do not dispose of DL-[1,3-13C2]Glyceraldehyde down the drain.[11] This practice is prohibited for many chemicals and can have adverse environmental effects.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of DL-[1,3-13C2]Glyceraldehyde.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of DL-[1,3-13C2]Glyceraldehyde.
| Parameter | Value/Information | Source(s) |
| Physical State | Solid | [1] |
| Molecular Formula | C3H6O3 | [12] |
| Isotopic Enrichment | Carbon-13 (Stable Isotope) | N/A |
| Primary Hazards | May cause skin and eye irritation; Combustible solid. | [3][4][5] |
| Personal Protective Equipment (PPE) | Safety goggles, impervious gloves, lab coat. | [1][5] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Recommended Disposal Method | Via licensed chemical waste contractor. | [8][10] |
| Prohibited Disposal Method | Sewer/drain disposal. | [11] |
Conclusion: Upholding a Culture of Safety and Responsibility
The proper disposal of chemical reagents, including isotopically labeled compounds like DL-[1,3-13C2]Glyceraldehyde, is a fundamental responsibility of every scientist. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance tailored to your location.
References
-
Carl ROTH. Safety Data Sheet: Glycolaldehyde. Retrieved from [Link]
-
Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
-
PubChem. DL-[1,2-13C2]glyceraldehyde. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. isotope.com [isotope.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. moravek.com [moravek.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. ic.ptb.de [ic.ptb.de]
- 11. carlroth.com [carlroth.com]
- 12. DL-[1,2-13C2]glyceraldehyde | C3H6O3 | CID 118855893 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-[1,3-13C2]Glyceraldehyde
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling DL-[1,3-13C2]Glyceraldehyde. As your partner in the lab, we are committed to providing information that ensures both the integrity of your research and the safety of your team. This document moves beyond a simple checklist to explain the rationale behind each recommendation, empowering you to build a robust and self-validating safety culture in your laboratory.
Foundational Safety Assessment: Understanding the Compound
Before handling any chemical, a thorough understanding of its properties is paramount. DL-[1,3-13C2]Glyceraldehyde presents a dual consideration: the chemical nature of glyceraldehyde and the isotopic label.
-
The Isotope: Carbon-13 (¹³C) The ¹³C label in this molecule is a stable, non-radioactive isotope of carbon.[1] This is a critical distinction. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not emit radiation and therefore require no specialized radiological precautions for handling or storage.[1] Disposal of compounds containing stable isotopes is governed by the chemical's properties, not the isotope itself.[1]
-
The Chemical: Glyceraldehyde (An Aldehyde) The primary safety considerations stem from the glyceraldehyde molecule itself. Safety Data Sheets (SDS) for glyceraldehyde and its solutions indicate that while it may not be classified as hazardous under GHS, it has the potential to cause harm.[2][3][4] Potential hazards include respiratory irritation, skin irritation, and eye irritation.[3] Some data suggests that symptoms of overexposure could include headache, dizziness, and nausea.[5] Therefore, a conservative approach to handling is warranted, treating it as a substance of unknown but potential toxicity. The Occupational Safety and Health Administration (OSHA) mandates minimizing all chemical exposures as a general principle of laboratory safety.[6]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact. The following ensemble is recommended for all work with DL-[1,3-13C2]Glyceraldehyde.
Primary Engineering Control: The Fume Hood
All manipulations of DL-[1,3-13C2]Glyceraldehyde, especially when handling the solid powder or preparing solutions, should be conducted inside a certified chemical fume hood.[7] This is the primary and most effective engineering control for preventing the inhalation of dust or vapors, a known risk with aldehydes.[2][8]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Single-use Nitrile Gloves (minimum) | Protects against incidental skin contact. Aldehydes can be skin irritants. Nitrile is preferred over latex for chemical resistance.[8] For tasks with higher splash risk, consider double-gloving.[9][10] |
| Eye & Face Protection | ANSI Z87.1-compliant Chemical Splash Goggles | Protects against splashes and dust.[11] Standard safety glasses offer insufficient protection against chemical splashes and are not a substitute.[11] |
| Body Protection | Long-sleeved Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination.[10] |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[6][7] |
Operational Plan: From Preparation to Disposal
Trustworthy protocols are self-validating. This section provides step-by-step guidance to ensure safety is integrated into your workflow.
PPE Selection Workflow
The specific tasks you perform will dictate the precise level of PPE required. This workflow helps guide your decision-making process, ensuring the chosen protection is appropriate for the risk.
Caption: PPE selection workflow for handling DL-[1,3-13C2]Glyceraldehyde.
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Put on nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.[8]
Doffing (Taking Off) Sequence: This should be performed upon exiting the work area.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the appropriate waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any potential contamination on the outer surface. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water as the final step.[6]
Emergency & Disposal Plans
Immediate Actions for Accidental Exposure
-
Skin Contact: Immediately remove any contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately.[5] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water.[2] Do not induce vomiting. Seek medical attention.
Chemical Waste Disposal
As DL-[1,3-13C2]Glyceraldehyde is a stable, non-radioactive compound, its disposal is dictated by its chemical properties.[12]
-
Segregation: Dispose of all waste (excess solid, solutions, contaminated consumables like gloves and wipes) in a designated, clearly labeled hazardous chemical waste container.
-
Compliance: Do not mix with general laboratory waste.[1] Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.
By integrating these safety protocols into your daily operations, you build a foundation of trust and reliability in your laboratory's work, ensuring that your focus remains on advancing science.
References
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC). [Link]
-
Local Rules for the Safe Use and Disposal of Radioisotopes. Department of Plant Sciences, University of Cambridge. [Link]
-
Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Yale Environmental Health & Safety. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011). The National Academies Press. [Link]
-
Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). Nakima Ltd. [Link]
-
Appendix G.2 SAFE USE OF RADIOISOTOPES. University of California, Berkeley, Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
Common Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Safe Handling of Radioisotopes. International Atomic Energy Agency (IAEA). [Link]
-
Carbon-13 Isotope Enrichment Process by CF4 Distillation. Taiyo Nippon Sanso. [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Recycling of carbon isotope. International Atomic Energy Agency (IAEA). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. isotope.com [isotope.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.ucmerced.edu [ehs.ucmerced.edu]
- 8. cdc.gov [cdc.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. safety.rochester.edu [safety.rochester.edu]
- 12. isotope-amt.com [isotope-amt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
